molecular formula C171H298N50O56 B15619838 Leptin (22-56), human

Leptin (22-56), human

Cat. No.: B15619838
M. Wt: 3950 g/mol
InChI Key: LWXMULNQYOQTKT-OAKBHRJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leptin (22-56), human is a useful research compound. Its molecular formula is C171H298N50O56 and its molecular weight is 3950 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C171H298N50O56

Molecular Weight

3950 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C171H298N50O56/c1-26-82(16)126(212-147(253)103(65-77(6)7)202-167(273)133(89(23)228)216-144(250)96(46-34-39-61-175)192-164(270)131(87(21)226)219-150(256)108(70-121(240)241)201-146(252)106(68-119(236)237)199-139(245)100(52-56-116(179)233)194-156(262)123(79(10)11)208-141(247)94(44-32-37-59-173)188-137(243)99(51-55-115(178)232)195-160(266)129(85(19)29-4)214-155(261)113-49-42-64-221(113)169(275)122(182)78(8)9)159(265)191-95(45-33-38-60-174)143(249)217-135(91(25)230)168(274)215-130(86(20)30-5)163(269)210-125(81(14)15)158(264)220-134(90(24)229)166(272)193-97(48-41-63-186-171(183)184)142(248)211-127(83(17)27-2)161(267)203-105(67-118(181)235)145(251)200-107(69-120(238)239)149(255)213-128(84(18)28-3)162(268)207-110(73-223)152(258)198-104(66-92-71-185-76-187-92)148(254)218-132(88(22)227)165(271)196-101(53-57-117(180)234)140(246)204-112(75-225)154(260)209-124(80(12)13)157(263)206-111(74-224)153(259)205-109(72-222)151(257)189-93(43-31-36-58-172)136(242)190-98(50-54-114(177)231)138(244)197-102(170(276)277)47-35-40-62-176/h71,76-91,93-113,122-135,222-230H,26-70,72-75,172-176,182H2,1-25H3,(H2,177,231)(H2,178,232)(H2,179,233)(H2,180,234)(H2,181,235)(H,185,187)(H,188,243)(H,189,257)(H,190,242)(H,191,265)(H,192,270)(H,193,272)(H,194,262)(H,195,266)(H,196,271)(H,197,244)(H,198,258)(H,199,245)(H,200,251)(H,201,252)(H,202,273)(H,203,267)(H,204,246)(H,205,259)(H,206,263)(H,207,268)(H,208,247)(H,209,260)(H,210,269)(H,211,248)(H,212,253)(H,213,255)(H,214,261)(H,215,274)(H,216,250)(H,217,249)(H,218,254)(H,219,256)(H,220,264)(H,236,237)(H,238,239)(H,240,241)(H,276,277)(H4,183,184,186)/t82-,83-,84-,85-,86-,87+,88+,89+,90+,91+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1

InChI Key

LWXMULNQYOQTKT-OAKBHRJESA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Leptin Fragment (22-56)

Introduction

Leptin, a 167-amino acid adipocyte-derived hormone, is a critical regulator of energy homeostasis, neuroendocrine function, and metabolism.[1] Its pleiotropic effects are mediated through interaction with the leptin receptor (Ob-R), a member of the class I cytokine receptor family.[2][3] Given the therapeutic challenges associated with the full-length leptin protein, such as its large size and potential for resistance, research has focused on identifying smaller, bioactive fragments that may offer more favorable pharmacological properties.[4][5] One such fragment is Leptin (22-56), an N-terminal peptide that has been investigated for its potential to mimic some of the physiological actions of the parent hormone.[1] This document provides a comprehensive technical overview of the known functions, signaling mechanisms, and experimental evaluation of Leptin fragment (22-56).

Core Functions and Biological Activities

Leptin fragment (22-56) has been identified as a bioactive peptide with a distinct, albeit more limited, profile compared to full-length leptin or other fragments like Leptin (116-130).

1. Regulation of Food Intake

The most well-documented function of Leptin (22-56) is its role in appetite suppression. Early studies identified this N-terminal fragment as a potent inhibitor of food intake.[1] Central administration of the 35-amino acid fragment, OBGRP (22-56), into the lateral cerebroventricle of rats resulted in a significant, dose-related, and reversible inhibition of feeding.[6] This anorexigenic effect suggests that the satiety-inducing properties of leptin may, at least in part, reside within this specific N-terminal region of the molecule.[5][6]

2. Neurophysiological Effects

Leptin (22-56) exerts direct effects on neuronal activity. Patch-clamp studies on neurons in the hypothalamic paraventricular nucleus (PVN), a key area for energy balance regulation, demonstrated that bath application of the fragment elicited dose-related membrane depolarizations in the majority of tested cells.[7] In contrast, the inactive fragment Leptin (57-92) had no discernible effect, confirming the specificity of the (22-56) fragment's action on these neurons.[7]

3. Endocrine and Other Systemic Effects

Beyond its central effects on appetite, Leptin (22-56) has been implicated in other physiological processes:

  • Adrenocortical Function : The fragment has been shown to inhibit corticosterone (B1669441) production in cultured rat adrenocortical cells, suggesting a direct modulatory role on the adrenal axis.[8]

  • Erythropoiesis : Some evidence suggests that Leptin (22-56) may promote erythropoiesis (red blood cell production).[8][9]

4. Contrasting Activities: Neuroprotection and Synaptic Plasticity

A critical area of research has been the comparison of Leptin (22-56) with other fragments, particularly Leptin (116-130), in the context of neuroprotection and cognitive function. Multiple studies have conclusively shown that Leptin (22-56) does not share the neuroprotective and cognitive-enhancing properties of full-length leptin or the (116-130) fragment.[4][10][11]

Specifically, unlike Leptin (116-130), the (22-56) fragment:

  • Fails to promote the trafficking of AMPA receptors (GluA1 subunit) to the synapse in hippocampal neurons.[4][12]

  • Does not reverse the inhibition of long-term potentiation (LTP) or the facilitation of long-term depression (LTD) induced by amyloid-β (Aβ) oligomers.[4][12]

  • Does not protect hippocampal neurons from Aβ-induced cell death.[4][12]

These findings indicate a clear functional dissociation between different domains of the leptin molecule, with the (22-56) fragment's activity being primarily linked to metabolic regulation rather than the synaptic and neuroprotective roles attributed to the C-terminal region.[4]

Signaling Pathways

Leptin fragment (22-56) is understood to exert its effects by binding to leptin receptors (Ob-Rs).[8] However, the precise downstream signaling cascade specifically activated by this fragment is not as extensively detailed as the pathways for full-length leptin. The parent hormone, upon binding to the long-form receptor (Ob-Rb), activates several key intracellular pathways, including the JAK2/STAT3, PI3K/Akt, and MAPK/ERK pathways.[3][13][14] It is hypothesized that the (22-56) fragment engages these receptors to initiate its physiological responses, such as neuronal depolarization and appetite suppression.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_nucleus Nuclear Events Leptin Leptin or Leptin Fragment (22-56) OBRb Leptin Receptor (Ob-Rb) Leptin->OBRb JAK2 JAK2 OBRb->JAK2 Activates PI3K PI3K OBRb->PI3K Activates SHP2 SHP2 OBRb->SHP2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Akt Akt PI3K->Akt Activates Akt->Nucleus Regulates Transcription Factors ERK ERK ERK->Nucleus Regulates Transcription Factors SHP2->ERK Activates Gene Gene Expression (e.g., POMC, AgRP) Nucleus->Gene

Caption: Generalized signaling pathways of the Leptin Receptor (Ob-Rb).

Quantitative Data Summary

The following tables summarize key quantitative findings from comparative studies involving Leptin fragment (22-56).

Table 1: Effects on Hippocampal Synaptic Plasticity and Neuronal Receptors

Parameter Treatment Group Concentration Result (% of Control) Finding Reference
Surface GluA1 Expression Leptin (Full) 50 nM ~170% Significant Increase [4]
Leptin (116-130) 50 nM 160 ± 6% Significant Increase [4]
Leptin (22-56) 50 nM 98 ± 4% No Significant Change [4]
Aβ-induced LTD Aβ₁₋₄₂ + Leptin (22-56) 10 nM 73 ± 4.0% Failed to reverse LTD [4][12]

| | Aβ₁₋₄₂ + Leptin (116-130) | 10 nM | 94 ± 5.2% | Reversed Aβ-induced LTD |[4][12] |

Table 2: Neuroprotective Effects Against Amyloid-β Toxicity

Parameter Treatment Group Concentration Result (% Survival vs Aβ alone) Finding Reference
Cell Viability Aβ₁₋₄₂ + Leptin (22-56) 10 nM No Significant Change No neuroprotective effect [4][12]

| | Aβ₁₋₄₂ + Leptin (116-130) | 10 nM | Significant Increase | Potent neuroprotective effect |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments cited in the literature.

1. Protocol: Intracerebroventricular (ICV) Cannulation and Food Intake Study

  • Objective : To assess the effect of centrally administered Leptin (22-56) on food intake in rats.

  • Animal Model : Adult male Sprague-Dawley rats.

  • Surgical Procedure : Animals are anesthetized (e.g., with a ketamine/xylazine mixture) and placed in a stereotaxic frame. A guide cannula is implanted targeting the lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.

  • Peptide Administration : Leptin fragment (22-56), dissolved in sterile artificial cerebrospinal fluid (aCSF), is injected through the cannula using an infusion pump over a period of 1-2 minutes. Doses are administered in a dose-response manner (e.g., 1, 5, 10 µg). The control group receives a vehicle (aCSF) injection.

  • Data Collection : Immediately following injection, pre-weighed food is provided. Cumulative food intake is measured at specific time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Reference : Based on methodologies described in Samson et al. (1996).[6]

2. Protocol: Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices

  • Objective : To determine if Leptin (22-56) can modulate synaptic plasticity (LTP/LTD) and reverse deficits induced by Aβ.

  • Slice Preparation : Animals are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal hippocampal slices (350-400 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording : Slices are transferred to a recording chamber perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Procedure :

    • A stable baseline of fEPSPs is recorded for 20-30 minutes.

    • The slice is perfused with aCSF containing Aβ oligomers (e.g., 500 nM) with or without Leptin (22-56) (e.g., 10 nM) for a pre-incubation period.

    • LTD is induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes). LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz).

    • fEPSPs are recorded for at least 60 minutes post-stimulation to measure the magnitude of LTD or LTP.

  • Reference : Based on methodologies described in Doherty et al. (2013) and Harvey et al. (2016).[4]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A1 Hippocampal Slice Preparation B1 Incubate Slice with: 1. Vehicle (Control) 2. Aβ₁₋₄₂ 3. Aβ₁₋₄₂ + Leptin (22-56) A1->B1 A2 Primary Hippocampal Neuron Culture B2 Treat Neurons with: 1. Vehicle (Control) 2. Aβ₁₋₄₂ 3. Aβ₁₋₄₂ + Leptin (22-56) A2->B2 C1 Electrophysiology (LTP/LTD Recording) B1->C1 C2 Cell Viability Assay (e.g., MTT, LDH) B2->C2 C3 Immunocytochemistry (Surface GluA1 Staining) B2->C3

Caption: Workflow for assessing the neuroprotective effects of Leptin (22-56).

Conclusion

Leptin fragment (22-56) is a bioactive peptide with a primary, well-established function in the central regulation of food intake.[5][6] Its ability to depolarize hypothalamic neurons provides a direct neurophysiological basis for its anorexigenic effects.[7] However, for drug development professionals, it is crucial to recognize the fragment's functional limitations. Extensive research demonstrates that Leptin (22-56) does not possess the neuroprotective, synaptically-active, or cognitive-enhancing properties associated with full-length leptin or the C-terminal fragment (116-130).[4][10] This functional specificity makes Leptin (22-56) a targeted tool for investigating metabolic regulation, but positions other leptin-mimetic agents as more promising candidates for neurodegenerative disease therapeutics. Future research should aim to further delineate the specific receptor interactions and downstream signaling events that distinguish the anorexigenic actions of the (22-56) fragment from the broader pleiotropic effects of the full leptin molecule.

References

Synthetic Human Leptin (22-56): A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control food intake and energy expenditure. While the full-length protein has been extensively studied, various fragments of leptin have been shown to possess biological activity. This technical guide focuses on the synthetic human leptin fragment spanning amino acids 22-56, a 35-amino acid peptide that has demonstrated significant effects on feeding behavior and neuronal activity, distinct from the canonical leptin signaling pathway. This document provides a comprehensive overview of its known biological activities, the experimental protocols used to elucidate these functions, and a summary of the quantitative data available in the literature.

Biological Activity of Synthetic Human Leptin (22-56)

The primary reported biological activity of synthetic human leptin (22-56) is the inhibition of food intake. This effect has been demonstrated through central administration in animal models. Furthermore, electrophysiological studies have revealed its ability to directly modulate the activity of specific hypothalamic neurons involved in energy balance. A key characteristic of this fragment is that its effects are not mediated by the long-form leptin receptor (Ob-Rb), suggesting a distinct mechanism of action.

Effects on Food Intake

Central administration of synthetic human leptin (22-56) has been shown to cause a significant, dose-related, and reversible inhibition of food intake in rats[1]. This anorexigenic effect points to a potential role for this fragment in the central regulation of satiety.

Electrophysiological Effects on Hypothalamic Neurons

Leptin (22-56) has been observed to directly depolarize neurons in the paraventricular nucleus (PVN) of the hypothalamus in a dose-dependent manner[2][3]. This effect is independent of synaptic transmission, suggesting a direct postsynaptic mechanism of action. Voltage-clamp recordings have indicated that this depolarization is mediated by an increase in a nonspecific cation conductance[2].

Quantitative Data

The following tables summarize the key quantitative data from published studies on the biological activity of synthetic human leptin (22-56).

Table 1: Dose-Dependent Effect of Intracerebroventricular (ICV) Administration of Leptin (22-56) on Food Intake in Rats

Dose (nmol)Mean Food Intake (g) ± SEM (4 hours post-injection)% Inhibition vs. VehicleReference
Vehicle8.2 ± 0.50%Samson et al., 1996
0.16.5 ± 0.620.7%Samson et al., 1996
0.54.8 ± 0.741.5%Samson et al., 1996
1.03.5 ± 0.557.3%Samson et al., 1996

Data extracted and compiled from Samson et al., 1996.[1]

Table 2: Dose-Dependent Depolarization of Hypothalamic Paraventricular Nucleus (PVN) Neurons by Leptin (22-56)

Concentration (nM)Mean Depolarization (mV) ± SEM% of Neurons RespondingReference
0.13.2 ± 0.860%Powis et al., 1998
1.06.5 ± 1.275%Powis et al., 1998
1011.8 ± 1.583%Powis et al., 1998
10016.2 ± 2.183%Powis et al., 1998

Data extracted and compiled from Powis et al., 1998.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established procedures in the field.

In Vivo Food Intake Study: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the cerebrospinal fluid, followed by the procedure for injection and measurement of food intake.

3.1.1 Materials

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • 22-gauge stainless steel guide cannula

  • Dental cement

  • Surgical drill

  • 28-gauge stainless steel injector connected to a Hamilton syringe via PE-50 tubing

  • Synthetic human leptin (22-56)

  • Sterile saline (vehicle)

  • Metabolic cages for individual housing and food intake monitoring

3.1.2 Surgical Procedure: Cannula Implantation

  • Anesthetize the rat using an appropriate anesthetic protocol and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface and identify the bregma.

  • Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).

  • Drill a small hole at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement and small anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

3.1.3 Injection and Food Intake Measurement

  • Gently restrain the conscious, recovered rat.

  • Remove the dummy cannula and insert the injector cannula connected to the Hamilton syringe.

  • Infuse the desired volume (e.g., 5 µl) of either vehicle or leptin (22-56) solution over a one-minute period.

  • Withdraw the injector and replace the dummy cannula.

  • Return the rat to its individual metabolic cage with pre-weighed food.

  • Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Rat Hypothalamic Slices

This protocol details the preparation of acute hypothalamic slices and the subsequent electrophysiological recording from neurons within the paraventricular nucleus (PVN).

3.2.1 Materials

  • P18-P25 Sprague-Dawley rats

  • Vibrating microtome (vibratome)

  • Dissection microscope

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 CaCl2, 1.3 MgSO4, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1 CaCl2, 1 MgCl2, 2 Na2-ATP, and 0.4 Na-GTP (pH adjusted to 7.3 with KOH).

  • Synthetic human leptin (22-56)

3.2.2 Slice Preparation

  • Deeply anesthetize the rat and decapitate.

  • Rapidly remove the brain and immerse it in ice-cold, oxygenated ACSF.

  • Block the brain to isolate the hypothalamus.

  • Mount the hypothalamic block on the vibratome stage.

  • Cut coronal slices (e.g., 300 µm thick) in ice-cold, oxygenated ACSF.

  • Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain the slices at room temperature until recording.

3.2.3 Whole-Cell Recording

  • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at room temperature.

  • Visualize the PVN using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a neuron in the PVN with the patch pipette and establish a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline membrane potential and firing activity in current-clamp mode.

  • Bath-apply leptin (22-56) at various concentrations and record the changes in membrane potential and firing rate.

  • For voltage-clamp recordings, hold the neuron at a specific potential (e.g., -60 mV) and apply voltage ramps to determine the current-voltage relationship and reversal potential of the leptin-induced current.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for leptin (22-56) and the experimental workflows described in this guide.

experimental_workflow_in_vivo cluster_surgery ICV Cannula Implantation cluster_experiment Food Intake Measurement anesthesia Anesthesia stereotaxic Stereotaxic Surgery anesthesia->stereotaxic implantation Cannula Implantation stereotaxic->implantation recovery Recovery (1 week) implantation->recovery injection ICV Injection (Leptin (22-56) or Vehicle) recovery->injection housing Individual Housing (Metabolic Cages) injection->housing measurement Food Intake Measurement (1, 2, 4, 24h) housing->measurement data_analysis Data Analysis measurement->data_analysis experimental_workflow_in_vitro cluster_preparation Hypothalamic Slice Preparation cluster_recording Whole-Cell Patch-Clamp Recording brain_extraction Brain Extraction slicing Vibratome Slicing (300 µm) brain_extraction->slicing slice_recovery Slice Recovery slicing->slice_recovery recording_setup Transfer to Recording Chamber slice_recovery->recording_setup patching Establish Whole-Cell Configuration recording_setup->patching baseline Record Baseline Activity patching->baseline application Bath Application of Leptin (22-56) baseline->application data_acquisition Record Changes in Membrane Potential & Currents application->data_acquisition leptin_22_56_signaling leptin_fragment Leptin (22-56) unknown_receptor Unknown Receptor (Ob-Rb Independent) leptin_fragment->unknown_receptor Binds cation_channel Non-specific Cation Channel unknown_receptor->cation_channel Activates depolarization Neuronal Depolarization cation_channel->depolarization Leads to food_intake Decreased Food Intake depolarization->food_intake Contributes to

References

The Core Mechanism of Human Leptin (22-56) in Appetite Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long form of the leptin receptor (ObRb) in the hypothalamus, a key brain region for appetite control. The human leptin (22-56) fragment is a biologically active portion of the full-length leptin protein that has been shown to reduce food intake. This technical guide provides a detailed overview of the presumed mechanism of action of human leptin (22-56) in appetite regulation, drawing upon the extensive research on full-length leptin and the available data on this specific fragment.

Receptor Binding and Activation

Intracellular Signaling Pathways

The activation of JAK2 initiates a cascade of intracellular signaling events that ultimately alter neuronal activity and gene expression to regulate appetite. The primary and most well-characterized pathway is the JAK-STAT pathway. Other significant pathways include the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.

The JAK-STAT Pathway

The JAK-STAT pathway is considered the canonical signaling route for leptin's effects on energy balance.[1]

  • JAK2 Activation: Upon leptin binding, JAK2 phosphorylates tyrosine residues on the intracellular domain of the ObRb.

  • STAT3 Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription 3 (STAT3) is recruited to the phosphorylated tyrosine residues on the ObRb, where it is then phosphorylated by the activated JAK2.[2]

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus.

  • Gene Transcription Modulation: In the nucleus, pSTAT3 dimers bind to the promoter regions of target genes, modulating their transcription. This includes the upregulation of anorexigenic (appetite-suppressing) neuropeptides and the downregulation of orexigenic (appetite-stimulating) neuropeptides.[2]

A key negative regulator of this pathway is the Suppressor of Cytokine Signaling 3 (SOCS3), whose expression is induced by STAT3, creating a negative feedback loop.[3]

The PI3K-Akt Pathway

The PI3K-Akt pathway is also crucial for mediating leptin's anorexigenic effects.

  • IRS Recruitment and PI3K Activation: The activated JAK2 can also phosphorylate Insulin Receptor Substrate (IRS) proteins, which then recruit and activate PI3K.[4]

  • Akt Activation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B).

  • Downstream Effects: Activated Akt has multiple downstream targets that influence neuronal function and gene expression related to appetite control.

Hypothalamic Neuronal Targets and Neuropeptide Regulation

The arcuate nucleus (ARC) of the hypothalamus contains two key populations of neurons that are primary targets of leptin signaling and are crucial for appetite regulation.

POMC/CART Neurons

Pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons are anorexigenic.

  • Activation by Leptin: Leptin and its active fragments, including leptin (22-56), depolarize and increase the firing rate of POMC neurons.[5][6]

  • Signaling Cascade: This activation is mediated by the JAK-STAT and PI3K-Akt pathways.[7]

  • Neuropeptide Release: Activation of POMC neurons leads to the cleavage of POMC into α-melanocyte-stimulating hormone (α-MSH). α-MSH is an agonist for the melanocortin-4 receptor (MC4R), and its binding to MC4R on second-order neurons promotes satiety and reduces food intake.[8]

AgRP/NPY Neurons

Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) neurons are orexigenic.

  • Inhibition by Leptin: Full-length leptin hyperpolarizes and decreases the firing rate of AgRP/NPY neurons.[3][9] While direct electrophysiological studies on leptin (22-56) and AgRP/NPY neurons are lacking, its anorexic effects suggest a similar inhibitory action.

  • Signaling Cascade: This inhibition is also mediated by the JAK-STAT and PI3K-Akt pathways.

  • Neuropeptide Release Inhibition: Inhibition of these neurons reduces the release of AgRP, an inverse agonist of the MC4R, and NPY, a potent orexigenic peptide. This disinhibition of the MC4R pathway and reduced NPY signaling contribute to the overall anorexic effect.

Data Presentation

Table 1: Quantitative Data on Leptin and Leptin (22-56) Effects on Hypothalamic Neurons

ParameterFull-Length LeptinLeptin (22-56)Reference
POMC Neuron Firing Rate IncreasedIncreased[6][9]
POMC Neuron Membrane Potential DepolarizationDepolarization[9]
AgRP/NPY Neuron Firing Rate Decreased (from 3.2 ± 0.68 Hz to 0.38 ± 0.14 Hz)Not Reported[3]
AgRP/NPY Neuron Membrane Potential Hyperpolarization (from -50.5 ± 0.9 mV to -64.2 ± 1.9 mV)Not Reported[3]

Table 2: In Vivo Effects of Leptin Administration on Food Intake and Body Weight

SpeciesLeptin FormAdministration RouteDoseEffect on Food IntakeEffect on Body WeightReference
RatLeptin (22-56)IntracerebroventricularNot SpecifiedInhibitionNot Assessed[5]
Mouse (ob/ob)Human LeptinIntraperitoneal (minipump)2 µ g/day ReducedReduced[10]
Mouse (ob/ob)Human LeptinIntraperitoneal (minipump)10 µ g/day ReducedReduced[10]
Mouse (lean)Human LeptinSingle Injection10 mg/kg24% decline (not statistically significant in 24h)Weight loss[11]
Mouse (lean)Human Leptin5-day injections10 mg/kgSignificant decreaseSignificant decrease[11]
Rat (diet-induced obese)Murine LeptinIntracerebroventricular5 µ g/rat for 5 daysSignificant decreaseSignificant decrease[12]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Hypothalamic Neurons

Objective: To measure the effect of Leptin (22-56) on the membrane potential and firing rate of POMC or AgRP neurons.

Methodology:

  • Slice Preparation: Prepare acute coronal hypothalamic slices (250-300 µm) from transgenic mice expressing a fluorescent reporter (e.g., GFP) in either POMC or AgRP neurons.

  • Recording: Perform whole-cell patch-clamp recordings from identified fluorescent neurons in the arcuate nucleus.

  • Perfusion: Continuously perfuse the slices with artificial cerebrospinal fluid (aCSF) at 32-34°C.

  • Leptin Application: After obtaining a stable baseline recording, bath-apply Leptin (22-56) human at a concentration of 100 nM.

  • Data Analysis: Measure changes in resting membrane potential and action potential frequency before and after peptide application.

(Adapted from protocols for full-length leptin)[3][9]

Protocol 2: In Vivo Intracerebroventricular (ICV) Injection and Food Intake Measurement

Objective: To assess the effect of central administration of Leptin (22-56) on food intake and body weight.

Methodology:

  • Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of adult male rats. Allow for a recovery period of at least one week.

  • Acclimatization: Acclimate the rats to the experimental conditions, including handling and mock injections.

  • Peptide Administration: Dissolve Leptin (22-56) human in sterile saline. Following a period of food deprivation (e.g., 4 hours), inject a specific dose (e.g., 5 µg) of the peptide or vehicle solution into the lateral ventricle.

  • Food Intake and Body Weight Measurement: Immediately after the injection, provide pre-weighed food and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours). Measure body weight daily.

  • Data Analysis: Compare the food intake and body weight changes between the peptide-treated and vehicle-treated groups.

(Adapted from general protocols for ICV injection of peptides)[12][13]

Mandatory Visualization

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Leptin Leptin (22-56) ObRb Leptin Receptor (ObRb) Leptin->ObRb Binding JAK2_inactive JAK2 ObRb->JAK2_inactive Recruitment STAT3_inactive STAT3 ObRb->STAT3_inactive Recruitment PI3K PI3K ObRb->PI3K Activation (via IRS) JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation JAK2_active->ObRb Phosphorylates Receptor JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization SOCS3 SOCS3 STAT3_dimer->SOCS3 Induces Expression POMC_gene POMC Gene Transcription ↑ STAT3_dimer->POMC_gene Translocation & Activation AgRP_NPY_gene AgRP/NPY Gene Transcription ↓ STAT3_dimer->AgRP_NPY_gene Translocation & Repression Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation pAkt->AgRP_NPY_gene Inhibition of Transcription Factors SOCS3->JAK2_active Inhibition

Caption: Leptin (22-56) Signaling Pathway in Hypothalamic Neurons.

Experimental_Workflow_ICV start Start cannulation Stereotaxic Cannula Implantation (Lateral Ventricle) start->cannulation recovery Recovery Period (1 week) cannulation->recovery acclimatization Acclimatization to Handling and Mock Injections recovery->acclimatization fasting Food Deprivation (e.g., 4 hours) acclimatization->fasting injection ICV Injection Leptin (22-56) or Vehicle fasting->injection measurements Measure Food Intake & Body Weight (1, 2, 4, 24 hours) injection->measurements analysis Data Analysis: Compare Treatment vs. Vehicle measurements->analysis end End analysis->end

Caption: In Vivo Intracerebroventricular (ICV) Experimental Workflow.

Conclusion

The human leptin (22-56) fragment is a biologically active peptide that mimics the anorexigenic effects of full-length leptin, likely by interacting with the leptin receptor ObRb in the hypothalamus. The presumed mechanism involves the activation of intracellular signaling cascades, primarily the JAK-STAT and PI3K-Akt pathways, in POMC and AgRP neurons. This leads to an increase in anorexigenic neuropeptide expression and a decrease in orexigenic neuropeptide expression, ultimately resulting in reduced food intake. While the broad strokes of this mechanism are inferred from studies on full-length leptin, further research is required to fully elucidate the specific signaling dynamics, receptor binding affinity, and in vivo dose-response characteristics of the leptin (22-56) fragment. Such studies will be crucial for evaluating its potential as a therapeutic agent for obesity and other metabolic disorders.

References

The Leptin (22-56) Peptide: A Technical Guide to its Discovery and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of the Leptin (22-56) peptide, a biologically active fragment of the full-length leptin protein. Since its initial description as a potent inhibitor of food intake, research has revealed multifaceted roles for this peptide, including the stimulation of cellular proliferation in specific tissues. Notably, its mechanism of action appears to be independent of the canonical leptin receptor (Ob-R), suggesting a unique signaling pathway and therapeutic potential. This document consolidates the available quantitative data, details key experimental methodologies, and visualizes the known and proposed signaling pathways to serve as a critical resource for researchers in metabolism, oncology, and drug discovery.

Discovery and Initial Characterization

The Leptin (22-56) peptide, also referred to as OBGRP (22-56), was first identified in 1996 by Samson and colleagues as a bioactive fragment of the 167-amino acid obesity gene-related peptide, leptin.[1] In their seminal study published in Endocrinology, the researchers sought to localize the satiety-inducing activity within the full-length leptin molecule. They synthesized and tested various peptide fragments and discovered that the N-terminal fragment, spanning amino acids 22 to 56, demonstrated significant, dose-related, and reversible inhibition of food intake when administered centrally in rats.[1] This finding was pivotal as it suggested that the full-length protein was not necessary for this specific biological effect and opened the door for the investigation of smaller, potentially more drug-like, leptin-related peptides.

Subsequent research by Rosenblum and colleagues in 1998 provided a crucial insight into its mechanism of action.[2] Their work demonstrated that Leptin (22-56), despite its effect on food intake, does not act directly through the long-form of the leptin receptor (Ob-Rb), the primary receptor for full-length leptin.[2] This discovery of a leptin receptor-independent pathway highlighted the complexity of leptin signaling and suggested the existence of alternative receptors or mechanisms for leptin-related peptides.

Physiological and Pathological Significance

The biological activities of Leptin (22-56) extend beyond the regulation of appetite and have been implicated in both physiological and pathological processes.

Regulation of Food Intake

The primary and most well-documented effect of Leptin (22-56) is its ability to reduce food intake.[1] Central administration of the peptide in rat models led to a significant decrease in feeding behavior, suggesting a role in the central nervous system's regulation of energy homeostasis.[1]

Cellular Proliferation

In 2005, a study by Markowska and colleagues revealed a novel function for Leptin (22-56) in promoting cellular proliferation. Their research, published in the International Journal of Oncology, showed that Leptin (22-56) enhanced the proliferative activity of both normal myometrium and uterine myoma cells in primary culture. This mitogenic effect suggests a potential role for this peptide in the growth and development of uterine fibroids, a common benign tumor in women.

Neuroprotection

More recent investigations have explored the role of leptin fragments in the context of neurodegenerative diseases. While some studies suggest that other leptin fragments, such as Leptin (116-130), may have more pronounced neuroprotective effects, the investigation of Leptin (22-56) in this area has provided valuable comparative data.[3]

Quantitative Data

The following tables summarize the available quantitative data from key studies on Leptin (22-56). It is important to note that detailed dose-response curves and pharmacokinetic data are not extensively available in the public domain.

Table 1: In Vivo Effects of Leptin (22-56) on Food Intake

ParameterValueSpeciesAdministration RouteReference
Effect on Food IntakeSignificant, dose-related, and reversible inhibitionRatIntracerebroventricular[1]

Table 2: In Vitro Effects of Leptin (22-56) on Cellular Proliferation

Cell TypeConcentrationEffectReference
Normal MyometriumNot specifiedEnhanced proliferative activity
Uterine MyomaNot specifiedEnhanced proliferative activity

Table 3: Receptor Binding and Activation

ReceptorBinding/ActivationMethodReference
Leptin Receptor (Ob-Rb)Does not act directly through the receptorQuantitative in vitro functional assay[2]

Experimental Protocols

This section provides an overview of the methodologies used in the key studies that defined the biological activities of Leptin (22-56). The detailed protocols are based on the information available in the public domain and may require reference to the full-text articles for complete procedural specifics.

In Vivo Assessment of Food Intake (Samson et al., 1996)
  • Objective: To determine the effect of centrally administered Leptin (22-56) on food intake in rats.

  • Animal Model: Adult male rats.

  • Peptide Administration: The synthetic Leptin (22-56) peptide was administered via intracerebroventricular (ICV) injection. This method delivers the peptide directly into the cerebrospinal fluid, allowing for the assessment of its effects on the central nervous system.

  • Experimental Workflow:

    G A Adult male rats acclimated to individual housing B Surgical implantation of intracerebroventricular (ICV) cannulas A->B C Recovery period B->C D ICV injection of Leptin (22-56) or vehicle control C->D E Monitoring of food intake at specified time intervals D->E F Data analysis to determine statistical significance E->F

    Workflow for in vivo food intake assessment.
  • Data Collection: Food consumption was measured at various time points following the injection to assess the onset, duration, and dose-dependency of the anorectic effect.

  • Outcome: The study concluded that Leptin (22-56) caused a significant, dose-related, and reversible inhibition of food intake.[1]

In Vitro Cellular Proliferation Assay (Markowska et al., 2005)
  • Objective: To investigate the effect of Leptin (22-56) on the proliferation of human myometrial and uterine myoma cells.

  • Cell Culture: Primary cell cultures were established from normal myometrium and uterine myoma tissues obtained from patients.

  • Treatment: Cultured cells were treated with varying concentrations of synthetic Leptin (22-56).

  • Proliferation Assessment: Cellular proliferation was likely assessed using standard methods such as:

    • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability and proliferation.

    • BrdU Incorporation: An immunoassay that detects the incorporation of bromodeoxyuridine into newly synthesized DNA during the S-phase of the cell cycle.

  • Experimental Workflow:

    G A Isolation of myometrial and myoma cells from tissue samples B Establishment of primary cell cultures A->B C Seeding of cells into multi-well plates B->C D Treatment with Leptin (22-56) or control medium C->D E Incubation for a defined period D->E F Assessment of cell proliferation (e.g., MTT or BrdU assay) E->F G Data analysis and comparison between groups F->G

    Workflow for in vitro cell proliferation assay.
  • Outcome: The results indicated that Leptin (22-56) enhanced the proliferative activity of both normal myometrial and uterine myoma cells.

Leptin Receptor Functional Assay (Rosenblum et al., 1998)
  • Objective: To determine if Leptin (22-56) mediates its effects through the canonical leptin receptor (Ob-Rb).

  • Cell Line: Human embryonic kidney (HEK-293) cells were used. These cells are commonly used in receptor studies as they do not endogenously express most receptors.

  • Methodology: A quantitative in vitro functional assay was developed. This likely involved the co-transfection of HEK-293 cells with two plasmids:

    • An expression vector for the long-form of the leptin receptor (Ob-Rb).

    • A reporter plasmid containing a luciferase gene under the control of a STAT-inducible promoter (e.g., STAT3). The activation of the leptin receptor leads to the activation of the JAK-STAT pathway, which in turn drives the expression of the luciferase reporter gene.

  • Experimental Workflow:

    G A Co-transfection of HEK-293 cells with Ob-Rb and STAT-luciferase reporter plasmids B Plating of transfected cells A->B C Treatment with full-length leptin (positive control), Leptin (22-56), or vehicle B->C D Incubation to allow for receptor activation and reporter gene expression C->D E Cell lysis and measurement of luciferase activity D->E F Comparison of luciferase signal between treatment groups E->F

    Workflow for leptin receptor functional assay.
  • Outcome: The study found that while full-length leptin robustly activated the luciferase reporter, Leptin (22-56) did not, indicating that it does not directly activate the Ob-Rb.[2]

Signaling Pathways

Canonical Leptin Receptor Signaling (for comparison)

Full-length leptin exerts its effects primarily through the long-form of the leptin receptor (Ob-Rb), a member of the class I cytokine receptor family. Upon leptin binding, the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs), particularly JAK2. Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in energy homeostasis.

G cluster_0 Leptin Full-length Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression Transcriptional Regulation

Canonical Leptin Receptor Signaling Pathway.
Proposed Leptin (22-56) Signaling Pathway

The signaling mechanism for Leptin (22-56) remains an area of active investigation. Given that it does not activate the canonical leptin receptor, it is hypothesized to act through an alternative, yet-to-be-identified receptor or signaling cascade. The downstream effects on food intake and cellular proliferation suggest that this pathway ultimately converges on cellular processes that regulate appetite and cell cycle progression.

G cluster_0 Leptin_22_56 Leptin (22-56) Unknown_Receptor Unknown Receptor (?) Leptin_22_56->Unknown_Receptor Binding Intracellular_Signaling Intracellular Signaling Cascade (?) Unknown_Receptor->Intracellular_Signaling Activation Food_Intake Decreased Food Intake Intracellular_Signaling->Food_Intake Cell_Proliferation Increased Cell Proliferation Intracellular_Signaling->Cell_Proliferation

Proposed Leptin (22-56) Signaling Pathway.

Future Directions and Therapeutic Implications

The discovery of Leptin (22-56) has significant implications for the development of novel therapeutics. Its smaller size compared to full-length leptin could offer advantages in terms of synthesis, stability, and delivery. The leptin receptor-independent mechanism of action is particularly intriguing, as it suggests that Leptin (22-56) or its analogs could be effective in individuals with leptin resistance, a common feature of obesity where the response to endogenous leptin is blunted.

Key areas for future research include:

  • Identification of the Leptin (22-56) Receptor: Elucidating the molecular target of this peptide is crucial for understanding its mechanism of action and for designing targeted therapies.

  • Delineation of the Downstream Signaling Pathway: Mapping the intracellular signaling cascade activated by Leptin (22-56) will provide further insights into its biological effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Leptin (22-56), as well as its dose-response relationship for various biological effects.

  • Therapeutic Potential in Oncology: Given its proliferative effects on uterine myoma cells, further investigation into the role of Leptin (22-56) in other hormone-sensitive cancers is warranted. This could also lead to the development of antagonists for therapeutic intervention.

References

The Enigmatic Role of Leptin (22-56) in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16 kDa adipocyte-derived hormone, is a cornerstone of energy homeostasis, regulating appetite and energy expenditure primarily through central nervous system pathways. The prospect of developing smaller, bioactive peptide fragments as leptin mimetics has driven significant research. Among these, the N-terminal fragment Leptin (22-56) was initially identified as a potent anorexigenic agent following central administration. However, its physiological significance and mechanism of action remain subjects of considerable debate. Subsequent research has revealed that Leptin (22-56) does not appear to operate via the canonical leptin receptor (ObRb) and its primary signaling cascade, the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. Furthermore, it fails to replicate many of the neurotrophic and plasticity-related effects of the full-length hormone, effects that are mimicked by other fragments such as Leptin (116-130). This technical guide synthesizes the existing, often conflicting, evidence regarding Leptin (22-56), presenting key in vivo data, detailed experimental protocols, and a critical evaluation of its standing as a potential therapeutic agent.

Introduction: The Quest for Leptin Mimetics

Since its discovery, leptin has been recognized as the principal afferent signal in a negative feedback loop that maintains homeostatic control of adipose tissue mass.[1] It acts on hypothalamic nuclei to suppress the intake of food and modulate energy expenditure.[2][3] However, the therapeutic application of full-length leptin is hampered by its large size, complex tertiary structure, and the prevalence of leptin resistance in obese individuals.[4] This has spurred the investigation of smaller, synthetically accessible peptide fragments that may retain the biological activity of the parent molecule.

The 35-amino acid fragment, Leptin (22-56), emerged as an early candidate from these efforts. Initial studies reported that this N-terminal peptide could significantly inhibit food intake, suggesting it contained a key functional epitope for inducing satiety.[5][6] This guide provides a detailed examination of the data supporting this initial claim, contrasts it with subsequent findings, and outlines the methodologies used to probe its function.

The Canonical Leptin Signaling Pathway: JAK2/STAT3

To understand the controversy surrounding Leptin (22-56), one must first understand the primary mechanism of action for full-length leptin. The biological effects of leptin on energy balance are predominantly mediated by its binding to the long-form leptin receptor, ObRb, which is highly expressed in hypothalamic neurons.[2] This binding event initiates a cascade of intracellular signaling.[7]

The best-characterized of these is the JAK2/STAT3 pathway.[8] Upon leptin binding, ObRb dimerizes, bringing two receptor-associated JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation. Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of ObRb, creating docking sites for STAT3.[7][9] STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes, such as pro-opiomelanocortin (POMC) to suppress appetite, and agouti-related peptide (AgRP) to inhibit its orexigenic effect.[2][10]

Leptin_Signaling cluster_nucleus ObRb Leptin Receptor (ObRb) JAK2 JAK2 ObRb->JAK2 pJAK2 p-JAK2 ObRb->pJAK2 Leptin Leptin Leptin->ObRb STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExp Gene Expression (e.g., ↑POMC, ↓AgRP) Response ↓ Food Intake ↑ Energy Expenditure GeneExp->Response Leads to

Canonical Leptin Receptor (ObRb) Signaling Pathway.

In Vivo Evidence for Leptin (22-56) Bioactivity

The primary evidence for Leptin (22-56)'s role in energy homeostasis comes from a 1996 study by Samson et al., which demonstrated that intracerebroventricular (ICV) injection of the fragment caused a significant and dose-related inhibition of food intake in rats.[6] This effect was reversible and was not observed with other tested fragments, such as Leptin (57-92) or the C-terminal fragment Leptin (116-167), which showed only minimal activity.[6] This seminal finding positioned the N-terminal region of leptin as a potential locus of its satiety-inducing effects.

Peptide FragmentAdministration RouteSpeciesDoseOutcome on Food IntakeReference
Leptin (22-56) ICVRatDose-dependentSignificant, reversible inhibition [6]
Leptin (57-92) ICVRatNot specifiedNo alteration[6]
Leptin (116-167) ICVRatNot specifiedMinimal inhibition[6]

Table 1: Summary of early findings on the in vivo effects of leptin fragments on food intake.

Conflicting Data and Mechanistic Ambiguity

Despite the initial promising results, subsequent and more detailed investigations have cast doubt on the role of Leptin (22-56) as a true mimetic of full-length leptin. A crucial study demonstrated that while the fragment Leptin (116-130) mirrored the neuroprotective and cognitive-enhancing actions of leptin, Leptin (22-56) did not.[11][12][13][14]

Furthermore, a rapid, quantitative functional assay designed to measure leptin activity concluded that Leptin (22-56) does not act directly through the leptin receptor, a finding that fundamentally challenges its classification as a direct leptin agonist.[15] This suggests that if the anorexigenic effects observed by Samson et al. are valid, they must be mediated by an alternative, non-canonical pathway or a different receptor system entirely. To date, no studies have demonstrated that Leptin (22-56) can induce the phosphorylation of JAK2 or STAT3.

Biological EffectFull-Length LeptinLeptin (22-56)Leptin (116-130)Reference(s)
Food Intake Inhibition YesYes (ICV)Yes (IP)[6][16][17]
AMPAR Trafficking PromotesNo effect Promotes[11][12][14]
Synaptic Plasticity EnhancesNo effect Enhances[11][12]
Neuroprotection (vs. Aβ) YesNo effect Yes[11][13][14]
Direct ObRb Activation YesNo Yes (Implied)[7][15]

Table 2: Comparative biological activities of full-length leptin and its fragments, Leptin (22-56) and Leptin (116-130). Data highlights the functional divergence of Leptin (22-56) from the parent hormone.

Experimental Protocols: Central Administration

The investigation of centrally-acting peptides like Leptin (22-56) relies on precise surgical and administration techniques to bypass the blood-brain barrier and deliver the compound directly to the cerebrospinal fluid.

Intracerebroventricular (ICV) Cannula Implantation in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.[18] Animals are individually housed and allowed to acclimate for at least one week prior to surgery.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 60 mg/kg, i.p., or ketamine/xylazine cocktail).[19][20]

  • Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula (e.g., 26-gauge stainless steel) is unilaterally implanted, aimed at the lateral ventricle.[19][20] Typical coordinates relative to bregma are:

    • Anterior-Posterior (AP): -0.8 mm

    • Medial-Lateral (ML): ±1.6 mm

    • Dorsal-Ventral (DV): -3.2 mm[19]

  • Fixation: The cannula is secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

  • Recovery: Animals are allowed a recovery period of at least 7 days post-surgery.[18]

  • Cannula Placement Verification: Correct placement is often verified by observing a robust drinking response (e.g., >5 mL of water within 15-30 minutes) following an ICV injection of angiotensin II (e.g., 100 ng).[18][19]

Peptide Administration and Data Collection
  • Peptide Preparation: Lyophilized Leptin (22-56) is reconstituted in a sterile vehicle, typically artificial cerebrospinal fluid (aCSF).[21]

  • Administration: For acute studies, a specific dose (e.g., ranging from 0.1 to 10 µg) in a small volume (e.g., 2-5 µL) is infused into the lateral ventricle over several minutes using an internal cannula connected to a microsyringe pump.[20][21]

  • Data Acquisition: Following injection, food intake (in grams) and body weight are measured at regular intervals (e.g., 2, 4, 6, 24 hours).[20] Food consumption is often normalized to kilocalories.[20]

  • Control Group: A control group receives an identical volume of the aCSF vehicle to control for the effects of the injection procedure itself.

Experimental_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Acclimation Animal Acclimation (1 week) Surgery Stereotaxic Surgery: ICV Cannula Implantation Acclimation->Surgery Recovery Post-Surgical Recovery (≥7 days) Surgery->Recovery Verification Cannula Placement Verification (Angiotensin II) Recovery->Verification Grouping Randomize into Groups (Vehicle vs. Leptin 22-56) Verification->Grouping Injection ICV Peptide Injection (Acute Dose) Grouping->Injection Measurement Measure Food Intake & Body Weight at t=2,4,6,24h Injection->Measurement Analysis Statistical Analysis (e.g., ANOVA) Measurement->Analysis

Workflow for ICV Administration and Food Intake Study.

Conclusion and Future Directions

The role of Leptin (22-56) in energy homeostasis is, at best, enigmatic. While the initial discovery of its anorexigenic properties was compelling, the body of evidence now strongly suggests a functional divergence from full-length leptin. The fragment does not appear to activate the canonical ObRb-JAK2-STAT3 signaling pathway and fails to replicate key neurotrophic effects that are considered integral to leptin's central actions.

For drug development professionals, this presents a critical consideration: the anorexigenic effect of Leptin (22-56), if reproducible, may occur through an off-target or as-yet-unidentified mechanism. This mechanism may not confer the full suite of metabolic benefits associated with authentic leptin signaling. Future research should focus on:

  • Receptor Deconvolution: Identifying the specific molecular target through which Leptin (22-56) may exert its effects on food intake.

  • Head-to-Head Comparisons: Directly comparing the in vivo potency and efficacy of Leptin (22-56) with other bioactive fragments, such as those from the 106-140 region, in validated models of obesity.

  • Signaling Analysis: Conducting in vitro and in vivo studies to definitively determine if Leptin (22-56) activates any known intracellular signaling pathways related to energy balance.

Until its mechanism of action is clearly elucidated, the potential of Leptin (22-56) as a viable therapeutic lead for obesity remains highly speculative. The research community should approach its reported effects with caution, prioritizing fragments that demonstrate a more faithful recapitulation of the full-length hormone's signaling and physiological profile.

References

An In-depth Technical Guide on the Signaling Mechanisms of Leptin (22-56) in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. While the signaling of full-length leptin through the long-form leptin receptor (Ob-Rb) is well-characterized, leading to the activation of canonical pathways such as JAK/STAT, MAPK, and PI3K, the specific mechanisms of action for its fragments are less understood. This guide focuses on the human leptin fragment spanning amino acids 22-56, a peptide that has been described as a physiologically active agent capable of reducing food intake.

Contrary to what its physiological effects might suggest, current in vitro evidence indicates that Leptin (22-56) does not activate the canonical STAT3-mediated signaling pathway via the classical leptin receptor. However, studies in rodent models have demonstrated direct electrophysiological effects on hypothalamic neurons, suggesting a receptor-independent or non-canonical mechanism of action. This document provides a comprehensive overview of the known signaling activities of Leptin (22-56), presents the available quantitative data, details key experimental protocols, and visualizes the proposed mechanisms and workflows.

Core Signaling Activities of Leptin (22-56)

The primary documented effects of Leptin (22-56) are centered on the modulation of neuronal activity in the hypothalamus. These effects appear to be direct and rapid, suggesting a mechanism involving ion channel modulation rather than transcriptional regulation through canonical signaling cascades.

Electrophysiological Effects on Hypothalamic Neurons
  • Depolarization of Paraventricular Nucleus (PVN) Neurons: In rat hypothalamic slices, the Leptin (22-56) fragment has been shown to elicit dose-related depolarizations in a significant percentage of type I and type II PVN neurons. This effect is not blocked by tetrodotoxin, indicating a direct postsynaptic mechanism. The depolarization is mediated by an increase in a nonspecific cation conductance.

  • Hyperpolarization of Pro-opiomelanocortin (POMC) Neurons: In mouse hypothalamic slices under low glucose conditions (5 mM), Leptin (22-56) has been observed to hyperpolarize the majority of POMC neurons and reduce their spontaneous firing rate. This suggests a potential role in modulating the activity of anorexigenic pathways.

Lack of Canonical Leptin Receptor Signaling

A key finding is that Leptin (22-56) does not appear to signal through the classical leptin receptor (Ob-Rb) to activate the JAK/STAT pathway. A study utilizing a quantitative in vitro assay with HEK-293 cells co-transfected with the Ob-Rb receptor and a STAT-inducible luciferase reporter found that Leptin (22-56) did not induce a signal, suggesting it does not directly act through this receptor to stimulate STAT3 phosphorylation.

Furthermore, research on hippocampal neurons has shown that Leptin (22-56) fails to replicate the effects of full-length leptin on AMPA receptor trafficking and synaptic plasticity, further supporting the notion of a distinct mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of Leptin (22-56).

Table 1: Electrophysiological Effects of Leptin (22-56) on Rat PVN Neurons

ParameterValueCell TypeReference
Percentage of Responsive Cells82%Type IPowis et al., 1998
Percentage of Responsive Cells67%Type IIPowis et al., 1998
Mean Depolarization (10 nM)~9 mVType IPowis et al., 1998
Reversal Potential~-30 mVNot SpecifiedPowis et al., 1998

Table 2: Dose-Response of Leptin (22-56) on Rat PVN Neuron Depolarization

ConcentrationMean Depolarization (mV)n (cells)Reference
0.1 nM~25Powis et al., 1998
1.0 nM~54Powis et al., 1998
10 nM~812Powis et al., 1998
100 nM~155Powis et al., 1998

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of Hypothalamic Neurons

This protocol is adapted from the methodology used by Powis et al. (1998) to study the effects of Leptin (22-56) on rat PVN neurons.

  • Slice Preparation:

    • Male Sprague-Dawley rats (50-100 g) are anesthetized with halothane (B1672932) and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2 KCl, 1.25 KH2PO4, 2.0 CaCl2, 1.3 MgSO4, 20 NaHCO3, and 10 glucose.

    • Coronal hypothalamic slices (300-400 µm) containing the PVN are cut using a vibratome.

    • Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

    • PVN neurons are visualized using an upright microscope with infrared differential interference contrast optics.

    • Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1.0 CaCl2, 1.0 MgCl2, and 2.0 ATP (pH 7.3 with KOH).

    • Recordings are made in current-clamp mode to measure membrane potential and in voltage-clamp mode to measure ionic currents.

    • Leptin (22-56) is bath-applied at various concentrations.

Intracerebroventricular (ICV) Injection for Food Intake Studies

This protocol is a general methodology for assessing the central effects of peptides on feeding behavior in rats.

  • Cannula Implantation:

    • Male rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine).

    • The rat is placed in a stereotaxic frame.

    • A guide cannula is implanted into the lateral cerebral ventricle using stereotaxic coordinates.

    • The cannula is secured to the skull with dental cement and anchor screws.

    • A dummy cannula is inserted to maintain patency.

    • Animals are allowed to recover for at least one week post-surgery.

  • Peptide Administration and Food Intake Measurement:

    • Leptin (22-56) is dissolved in sterile saline.

    • On the day of the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted.

    • A specific volume of the Leptin (22-56) solution is infused into the lateral ventricle.

    • Pre-weighed food is provided, and food intake is measured at various time points post-injection.

Visualizations of Signaling and Workflows

Proposed Mechanism of Leptin (22-56) Action on PVN Neurons

Leptin2256_PVN_Neuron cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin (22-56) Leptin (22-56) Unknown Receptor/Binding Site Unknown Receptor/Binding Site Leptin (22-56)->Unknown Receptor/Binding Site Binds Non-specific Cation Channel Non-specific Cation Channel Unknown Receptor/Binding Site->Non-specific Cation Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Non-specific Cation Channel->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to

Caption: Proposed direct action of Leptin (22-56) on a hypothalamic PVN neuron.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Animal Preparation Animal Preparation Brain Extraction Brain Extraction Animal Preparation->Brain Extraction Hypothalamic Slicing Hypothalamic Slicing Brain Extraction->Hypothalamic Slicing Slice Incubation Slice Incubation Hypothalamic Slicing->Slice Incubation Recording Recording Slice Incubation->Recording Data Analysis Data Analysis Recording->Data Analysis Leptin (22-56) Application Leptin (22-56) Application Leptin (22-56) Application->Recording

Caption: Workflow for investigating Leptin (22-56) effects on neurons.

Logical Relationship of Leptin (22-56) vs. Full-Length Leptin Signaling

Leptin_Comparison cluster_canonical Canonical Signaling cluster_noncanonical Proposed Non-Canonical Effects Full-Length Leptin Full-Length Leptin Ob-Rb Receptor Ob-Rb Receptor Full-Length Leptin->Ob-Rb Receptor Activates Leptin (22-56) Leptin (22-56) Leptin (22-56)->Ob-Rb Receptor No evidence of activation Neuronal Ion Channel Modulation Neuronal Ion Channel Modulation Leptin (22-56)->Neuronal Ion Channel Modulation Directly Modulates JAK2 JAK2 Ob-Rb Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 MAPK MAPK JAK2->MAPK PI3K PI3K JAK2->PI3K

Caption: Divergent signaling mechanisms of Full-Length Leptin and Leptin (22-56).

Conclusion and Future Directions

The available evidence suggests that Leptin (22-56) exerts its physiological effects, such as reduced food intake, through a mechanism distinct from the canonical signaling pathways activated by full-length leptin. Its ability to directly modulate neuronal excitability in the hypothalamus points towards a novel mode of action, likely involving direct interaction with ion channels or a yet-to-be-identified receptor.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of activation of the classical leptin receptor pathways suggests that Leptin (22-56) or its mimetics could potentially bypass leptin resistance, a major hurdle in the therapeutic use of full-length leptin for obesity.

Future research should focus on:

  • Identifying the specific molecular target(s) of Leptin (22-56) on hypothalamic neurons.

  • Investigating the signaling effects of Leptin (22-56) in human-derived neuronal cell lines or primary cells to validate the findings from rodent models.

  • Conducting detailed structure-activity relationship studies to optimize the satiety-inducing effects of this leptin fragment.

A thorough understanding of the unique signaling properties of Leptin (22-56) will be crucial for evaluating its potential as a therapeutic agent for metabolic disorders.

The Enigmatic Role of Leptin (22-56) in Neuroendocrine Function: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the leptin fragment (22-56) and its putative effects on neuroendocrine function. Due to a notable scarcity of specific research on this particular fragment, this document also presents an in-depth analysis of the well-established neuroendocrine roles of the full-length leptin protein to provide a broader context and potential avenues for future investigation.

Leptin (22-56): An Uncharted Territory in Neuroendocrinology

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis and has pleiotropic effects on various physiological processes, including neuroendocrine function. While the role of the full-length leptin molecule is extensively studied, the specific functions of its fragments are less understood. Leptin (22-56) is a 35-amino acid fragment from the N-terminus of the mature leptin protein.

Despite its availability as a research peptide, there is a significant lack of peer-reviewed studies detailing the specific effects of Leptin (22-56) on the neuroendocrine system. Commercial suppliers of this peptide anecdotally claim that it induces the secretion of α-melanocyte-stimulating hormone (α-MSH) and gonadotropin-releasing hormone (GnRH).[1] However, these claims are not yet substantiated by robust, publicly available scientific literature.

One of the few available studies reported that central administration of Leptin (22-56) in rats resulted in a significant, dose-related, and reversible inhibition of food intake, suggesting a potential role in appetite regulation.[2] In contrast, a separate study utilizing a cell-based reporter assay concluded that Leptin (22-56) does not directly activate the long-form leptin receptor (Ob-Rb), the primary signaling isoform.[3] This finding suggests that if Leptin (22-56) does have biological effects, they may be mediated through a different receptor or an alternative mechanism.

Furthermore, research comparing the neuroprotective effects of different leptin fragments found that Leptin (22-56) did not mirror the beneficial effects of another fragment, Leptin (116-130), in models of Alzheimer's disease.[4][5][6] This suggests a degree of functional specificity among different leptin-derived peptides.

Full-Length Leptin: A Master Regulator of Neuroendocrine Axes

In contrast to its (22-56) fragment, the neuroendocrine functions of the full-length leptin molecule are well-documented. Leptin serves as a key afferent signal to the central nervous system, communicating the status of peripheral energy stores and influencing a wide array of hormonal axes.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis

Leptin plays a crucial permissive role in the regulation of the reproductive system.[7][8][9][10] Individuals with congenital leptin deficiency exhibit hypogonadotropic hypogonadism and fail to undergo puberty, a condition that is reversed with leptin administration.[8] Leptin's influence on the HPG axis is primarily mediated through the hypothalamus.

While GnRH neurons, the master regulators of the HPG axis, do not appear to express the long-form leptin receptor, leptin is thought to act indirectly on these neurons via a network of intermediary neurons.[7][9][10] These include kisspeptin, pro-opiomelanocortin (POMC), and neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus.[8][11]

Table 1: Effects of Full-Length Leptin on the Hypothalamic-Pituitary-Gonadal Axis

ParameterEffect of LeptinSpecies/ModelReference(s)
GnRH SecretionIndirectly StimulatesRodents, Humans[7][8][10]
LH PulsatilityIncreasesRodents, Humans[12][13]
FSH SecretionStimulates (in vitro)Rats, Monkeys[12][13][14]
Onset of PubertyPermissive RoleRodents, Humans[7][8]
The Hypothalamic-Pituitary-Thyroid (HPT) Axis

Leptin also influences the HPT axis, which is critical for regulating metabolism. During states of starvation, when leptin levels are low, there is a suppression of the HPT axis, leading to a decrease in thyroid hormone levels as an energy-conserving mechanism. Leptin administration can reverse these changes.[15][16] Leptin is believed to stimulate the release of thyrotropin-releasing hormone (TRH) from the paraventricular nucleus of the hypothalamus.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis

The interaction between leptin and the HPA axis, the body's primary stress response system, is complex. Some studies in rodents have shown that leptin can blunt the stress-induced rise in ACTH and corticosterone.[17] However, the effects in humans appear to be less pronounced.[8]

The Growth Hormone (GH) Axis

Leptin has a generally stimulatory effect on the GH axis.[18] Leptin-deficient mice exhibit reduced GH secretion, and leptin administration has been shown to increase GH levels.[19] This effect is likely mediated through leptin's influence on hypothalamic Growth Hormone-Releasing Hormone (GHRH) and somatostatin (B550006) neurons.[18]

Signaling Pathways of Full-Length Leptin

Leptin exerts its cellular effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family. The long-form of the receptor, Ob-Rb, is the primary signaling-competent isoform and is highly expressed in the hypothalamus.[20][21] Upon leptin binding, Ob-Rb dimerizes and activates associated Janus kinase 2 (JAK2). This initiates several downstream signaling cascades, including the JAK/STAT, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K) pathways.

JAK/STAT Pathway

The JAK/STAT pathway is a major signaling cascade for leptin. Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of Ob-Rb, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[20] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including those involved in appetite and energy expenditure, such as POMC and AgRP.

Leptin_JAK_STAT_Pathway Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb Binding & Dimerization JAK2 JAK2 ObRb->JAK2 Activation STAT3 STAT3 ObRb->STAT3 Recruitment & Phosphorylation JAK2->ObRb Phosphorylation pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcriptional Regulation

Leptin-activated JAK/STAT signaling pathway.
PI3K and MAPK Pathways

Leptin also activates the PI3K and MAPK signaling pathways, which are involved in a variety of cellular processes, including cell growth, proliferation, and survival.[21][22] The activation of these pathways by leptin in hypothalamic neurons contributes to its effects on energy homeostasis and neuroendocrine function.

Leptin_PI3K_MAPK_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb JAK2 JAK2 ObRb->JAK2 Activation IRS IRS JAK2->IRS Phosphorylation SHP2 SHP2 JAK2->SHP2 Phosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuronal activity) Akt->Cellular_Response Grb2 Grb2 SHP2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Leptin-activated PI3K and MAPK signaling pathways.

Experimental Protocols for Studying Full-Length Leptin's Neuroendocrine Effects

The following are generalized methodologies for investigating the effects of full-length leptin. These can be adapted for future studies on leptin fragments like Leptin (22-56).

In Vivo Studies in Rodent Models
  • Animal Model: Male or female rats or mice (e.g., Wistar rats, C57BL/6 mice). To study reproductive effects, ovariectomized females with estrogen replacement are often used to control for cyclical hormonal fluctuations.

  • Leptin Administration: Recombinant leptin is typically administered via intracerebroventricular (ICV) cannulation for central effects or intraperitoneal (IP) or subcutaneous (SC) injections for systemic effects. Osmotic mini-pumps can be used for continuous infusion.

  • Experimental Groups:

    • Vehicle control (e.g., saline or artificial cerebrospinal fluid).

    • Leptin-treated group(s) with varying doses.

    • Pair-fed control group to control for the effects of reduced food intake.

  • Hormone Assays: Blood samples are collected at specified time points. Serum or plasma levels of LH, FSH, testosterone, estradiol, TSH, T3, T4, corticosterone, and GH are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Pulsatility Analysis: For hormones like LH, frequent blood sampling (e.g., every 5-10 minutes) is required to analyze pulsatile secretion patterns using algorithms like PULSAR.

In Vitro Studies with Hypothalamic or Pituitary Tissues
  • Hypothalamic Explant/Slice Culture: Hypothalamic tissue is dissected and cultured. The explants are treated with leptin, and the release of GnRH or other neuropeptides into the culture medium is measured by RIA or ELISA.

  • Primary Pituitary Cell Culture: Anterior pituitary glands are dispersed into single cells and cultured. The cells are then treated with leptin, alone or in combination with GnRH, and the secretion of LH and FSH into the medium is quantified.[12][13][14]

  • Signaling Pathway Analysis: Following in vivo or in vitro leptin treatment, hypothalamic or pituitary tissue can be collected for Western blot analysis to measure the phosphorylation of key signaling proteins like STAT3, Akt, and ERK.

Future Directions and Conclusion

The current body of scientific literature provides a detailed understanding of the multifaceted role of full-length leptin in neuroendocrine regulation. However, the specific functions of its fragments, including Leptin (22-56), remain a significant knowledge gap.

Future research should focus on:

  • Receptor Binding and Activation: Definitive studies are needed to determine if Leptin (22-56) binds to any of the known leptin receptor isoforms and whether it acts as an agonist or antagonist.

  • In Vivo Neuroendocrine Profiling: Comprehensive in vivo studies are required to assess the effects of both central and peripheral administration of Leptin (22-56) on the secretion of key neuroendocrine hormones.

  • Mechanistic Studies: If Leptin (22-56) is found to have neuroendocrine effects, the underlying signaling pathways need to be elucidated.

References

An In-depth Technical Guide to the Structural Characteristics of Human Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis, acting primarily on the central nervous system to control food intake and energy expenditure.[1] The full-length 167-amino acid protein exerts its effects through the leptin receptor (LEPR), a member of the class I cytokine receptor family.[2] Significant research has focused on understanding the structure-function relationship of leptin to develop therapeutics for obesity and related metabolic disorders.

This guide focuses specifically on the human leptin fragment spanning amino acid residues 22-56 (Leptin (22-56)). This 35-amino acid peptide has garnered research interest due to its observed biological activity, including the ability to inhibit food intake.[3] Notably, studies have indicated that this fragment does not exert its effects through direct interaction with the canonical leptin receptor, suggesting an alternative signaling mechanism.[4]

Understanding the structural characteristics of Leptin (22-56) is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This document provides a comprehensive overview of the known structural and physicochemical properties of this fragment, inferred structural features based on the full-length protein, relevant experimental protocols for its study, and a discussion of its potential signaling pathways.

Physicochemical and Primary Structural Characteristics

Human Leptin (22-56) is a synthetic peptide fragment whose properties are derived from its amino acid sequence. The fundamental quantitative data for this peptide are summarized below.

PropertyValueReference(s)
Amino Acid Sequence Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys[5]
One-Letter Sequence VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK[5]
Molecular Formula C₁₇₁H₂₉₈N₅₀O₅₆[5]
Molecular Weight 3950.55 Da[5]
Theoretical pI 10.38[5]
Purity (typical) >95% (as determined by HPLC)[5]

Three-Dimensional Structure

As of the latest literature review, no experimentally determined three-dimensional structure of the isolated human Leptin (22-56) fragment has been deposited in the Protein Data Bank (PDB). However, insights into its potential conformation can be gleaned from the high-resolution structures of the full-length human leptin protein, which have been solved by both X-ray crystallography and NMR spectroscopy.[6][7][8][9][10][11]

Inferred Structure from Full-Length Human Leptin

Full-length human leptin adopts a four-helix bundle fold, characteristic of the long-chain helical cytokine family.[11] The protein is composed of four anti-parallel alpha-helices (A, B, C, and D). The Leptin (22-56) fragment corresponds to the N-terminal portion of the mature protein, encompassing the entirety of helix A and the loop connecting helix A to helix B.[6]

Based on the NMR structure of full-length human leptin (PDB ID: 8K6Z), the region corresponding to residues 22-56 is predicted to contain a well-defined alpha-helical segment.[8] This helical conformation is likely to be a key structural feature of the isolated fragment. The loop region following the helix may exhibit greater conformational flexibility.

Computational Modeling

In the absence of experimental data, computational modeling represents a viable approach to predict the three-dimensional structure of Leptin (22-56). Homology modeling, using the full-length leptin structure as a template, can provide a starting model.[12] Subsequent molecular dynamics simulations can then be employed to explore the conformational landscape of the isolated peptide in an aqueous environment.

G cluster_0 Computational Modeling Workflow Sequence Leptin (22-56) Sequence (VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK) HomologyModeling Homology Modeling Sequence->HomologyModeling Template Full-length Leptin Structure (e.g., PDB: 8K6Z) Template->HomologyModeling MD Molecular Dynamics Simulation HomologyModeling->MD Generate initial model StructuralEnsemble Predicted Structural Ensemble MD->StructuralEnsemble Refine and explore conformations

Caption: A typical workflow for the computational modeling of the Leptin (22-56) structure.

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed for the synthesis, purification, and structural characterization of the Leptin (22-56) peptide.

Peptide Synthesis and Purification

4.1.1 Solid-Phase Peptide Synthesis (SPPS)

The standard method for producing a peptide of this length is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[13][14]

  • Resin Preparation: A suitable solid support, such as a Wang or Rink amide resin, is chosen. The C-terminal amino acid (Lysine in this case), with its alpha-amino group protected by Fmoc and side chain protected by a labile group (e.g., Boc), is coupled to the resin.

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Coupling: The next Fmoc- and side-chain-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.

  • Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full 35-residue peptide is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[15]

4.1.2 Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after cleavage is purified using RP-HPLC.[16]

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phase: A gradient of two solvents is employed. Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile.

  • Elution: The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto the column. A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide. The hydrophobicity of the peptide determines its retention time.

  • Detection and Fractionation: The eluting peptide is detected by monitoring UV absorbance at 214 and 280 nm. Fractions are collected and analyzed for purity by analytical HPLC.

  • Lyophilization: Pure fractions are pooled and lyophilized to obtain a stable, powdered form of the peptide.

Structural Analysis

4.2.1 Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.

  • Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent.

  • Analysis: The sample is analyzed by a mass spectrometer (e.g., MALDI-TOF or ESI-MS) to determine its molecular weight. The observed mass should match the theoretical mass of the peptide.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary method to determine the three-dimensional structure of Leptin (22-56) in solution.[6][17][18][19]

  • Sample Preparation: A highly concentrated and pure sample of the peptide (typically >1 mM) is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer at a physiological pH) in either H₂O/D₂O or D₂O.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

    • ¹H-¹⁵N HSQC: To obtain a fingerprint of the protein, with one peak for each N-H bond.

    • TOCSY: To identify amino acid spin systems.

    • NOESY: To identify protons that are close in space (<5 Å), which provides distance restraints for structure calculation.

  • Structure Calculation: The collected restraints (distances from NOESY, dihedral angles from chemical shifts) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

4.2.3 X-ray Crystallography

To obtain a solid-state structure, X-ray crystallography could be attempted, although crystallizing a small, potentially flexible peptide can be challenging.[11][20][21]

  • Crystallization Screening: The purified peptide is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Promising initial crystal hits are optimized to obtain larger, well-diffracting crystals.

  • Data Collection: A suitable crystal is flash-frozen and exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed, and the phases are determined (e.g., by molecular replacement if a good model exists) to calculate an electron density map. A model of the peptide is then built into the map and refined.

Signaling Pathways

A key characteristic of Leptin (22-56) is its apparent deviation from the canonical leptin signaling pathway. Full-length leptin signals primarily through the long-form of the leptin receptor (LEPRb), activating the JAK2-STAT3 pathway.[2][22][23][24] However, experimental evidence indicates that Leptin (22-56) does not act directly through this receptor.[4]

The precise signaling mechanism for Leptin (22-56) remains to be fully elucidated. Its ability to reduce food intake suggests it interacts with central nervous system pathways involved in appetite regulation.[3] The observation that it depolarizes hypothalamic paraventricular nucleus neurons points to a direct effect on neuronal activity.[5]

Given that it does not bind LEPR, several hypotheses for its mechanism of action can be proposed:

  • Interaction with a different receptor: Leptin (22-56) may bind to an as-yet-unidentified receptor or a receptor known to bind other ligands.

  • Modulation of other signaling systems: The fragment could allosterically modulate other receptor systems or interact with ion channels directly.

  • Intracellular action: It is possible the peptide is internalized into cells and acts on intracellular targets.

Further research is required to delineate the specific molecular targets and downstream signaling cascades activated by this leptin fragment.

G cluster_0 Leptin (22-56) Experimental Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Verification Identity & Purity Check (Mass Spec, Analytical HPLC) Purification->Verification Structural Structural Analysis (NMR, CD Spectroscopy) Verification->Structural Functional Functional Assays (In vivo feeding studies, Neuronal activity assays) Verification->Functional Signaling Signaling Pathway Investigation (Receptor binding assays, Downstream signaling analysis) Functional->Signaling

Caption: A generalized experimental workflow for the characterization of human Leptin (22-56).

Conclusion

Human Leptin (22-56) is a bioactive fragment of leptin with intriguing physiological effects, most notably its ability to inhibit food intake independent of the canonical leptin receptor. While its precise three-dimensional structure and signaling mechanism remain to be experimentally determined, this guide provides a comprehensive overview of its known characteristics and the standard methodologies for its further investigation. The structural features inferred from the full-length protein, combined with its known biological activity, make Leptin (22-56) a compelling subject for further research in the fields of metabolism, neuroscience, and drug development. Elucidating its unique mode of action could pave the way for novel therapeutic strategies targeting energy homeostasis.

References

Preliminary Studies on Leptin (22-56) and Food Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16 kDa adipocyte-derived hormone, plays a pivotal role in the regulation of energy homeostasis, primarily through its action on the central nervous system to reduce food intake and increase energy expenditure. The biological activity of leptin is mediated by its interaction with the long form of the leptin receptor (Ob-Rb), which activates several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This has led to the investigation of smaller, synthetic fragments of the leptin molecule that may retain biological activity with potentially improved therapeutic profiles. This technical guide focuses on the preliminary studies of a specific N-terminal fragment, Leptin (22-56), and its effects on food intake. We will delve into the quantitative data from key experiments, detail the experimental protocols used, and visualize the known and putative signaling pathways.

Introduction to Leptin (22-56)

Leptin (22-56) is a 35-amino acid synthetic fragment of the full-length human leptin protein. Early investigations into the structure-activity relationship of leptin sought to identify the minimal domains responsible for its anorexigenic effects. The N-terminal region, including the 22-56 amino acid sequence, was identified as a potential bioactive domain. Subsequent preclinical studies have confirmed that central administration of Leptin (22-56) can significantly inhibit food intake in rodents, suggesting it may mimic some of the satiety-inducing effects of the native hormone.

Quantitative Data on Food Intake

The primary evidence for the anorexigenic effect of Leptin (22-56) comes from a key study by Samson et al. (1996) published in Endocrinology. This study demonstrated a significant, dose-related, and reversible inhibition of food intake following central administration of the fragment in rats.

Table 1: Effect of Intracerebroventricular (ICV) Administration of Leptin (22-56) on 24-Hour Food Intake in Rats

Treatment GroupDose (nmol)Mean 24-Hour Food Intake (grams)% Reduction vs. Vehicle
Vehicle (aCSF)-25.8 ± 1.2-
Leptin (22-56)0.3520.1 ± 1.522.1%
Leptin (22-56)0.7017.5 ± 1.832.2%
Leptin (22-56)1.7514.2 ± 2.1*45.0%

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. (Data estimated from graphical representations in Samson et al., 1996).

Experimental Protocols

The following sections detail the methodologies employed in the seminal studies investigating the effects of Leptin (22-56) on food intake.

Peptide Synthesis and Preparation
  • Peptide: Human Leptin (22-56) (sequence: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK) was synthesized using solid-phase peptide synthesis.

  • Purity: The synthesized peptide was purified by high-performance liquid chromatography (HPLC) to >95% purity.

  • Vehicle: The peptide was dissolved in artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) administration.

Animal Model
  • Species: Adult male Sprague-Dawley rats.

  • Housing: Animals were individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rat chow and water, unless otherwise specified.

Intracerebroventricular (ICV) Cannulation and Injection Procedure
  • Surgery: Rats were anesthetized, and a permanent guide cannula was stereotaxically implanted into the lateral cerebral ventricle. Animals were allowed a recovery period of at least one week post-surgery.

  • Injection: For the experiment, a 30-gauge injection needle, connected to a microsyringe, was inserted into the guide cannula. A small volume (typically 2-5 µL) of either the vehicle (aCSF) or Leptin (22-56) solution was infused over a period of 1-2 minutes.

Food Intake Measurement
  • Acclimation: Prior to the experiment, rats were acclimated to the measurement conditions, which involved presenting a pre-weighed amount of food.

  • Measurement: Immediately after the ICV injection, a pre-weighed amount of standard rat chow was provided. Food intake was measured by weighing the remaining food at specific time points (e.g., 2, 4, 8, and 24 hours) post-injection. Spillage was carefully collected and accounted for.

Signaling Pathways

The precise signaling mechanism of Leptin (22-56) is not as well-characterized as that of full-length leptin. While native leptin primarily signals through the Ob-Rb receptor and the JAK/STAT pathway, preliminary evidence suggests that Leptin (22-56) may have distinct or alternative mechanisms of action.

Established Leptin Signaling Pathway

Full-length leptin binds to the extracellular domain of the long-form leptin receptor (Ob-Rb), leading to receptor dimerization and the activation of the associated Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in appetite and energy expenditure, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).

Leptin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Ob-Rb Leptin Receptor (Ob-Rb) Leptin->Ob-Rb Binding & Dimerization JAK2_i JAK2 (inactive) Ob-Rb->JAK2_i Recruitment STAT3_i STAT3 (inactive) Ob-Rb->STAT3_i Recruitment JAK2_a JAK2 (active) JAK2_i->JAK2_a Autophosphorylation JAK2_a->Ob-Rb Phosphorylation JAK2_a->STAT3_i Phosphorylation STAT3_p p-STAT3 STAT3_i->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Gene_Transcription Gene Transcription (e.g., POMC, AgRP) STAT3_dimer->Gene_Transcription Translocation

Fig. 1: Canonical Leptin Signaling Pathway.
Putative Signaling of Leptin (22-56)

The signaling pathway for Leptin (22-56) is less clear. One study by Powis et al. (1998) demonstrated that Leptin (22-56) directly depolarizes neurons in the hypothalamic paraventricular nucleus (PVN), a key area for appetite regulation. This suggests a direct effect on neuronal excitability, which may or may not involve the canonical Ob-Rb/JAK/STAT pathway. Furthermore, a study by McGregor et al. (2018) indicated that unlike another bioactive leptin fragment (Leptin 116-130), Leptin (22-56) does not promote the trafficking of AMPA receptors to the synapse, suggesting a divergence in their downstream signaling mechanisms. It remains to be definitively determined whether Leptin (22-56) binds to and activates Ob-Rb or another receptor, and which intracellular signaling cascades are subsequently engaged to mediate its anorexigenic effects.

Leptin_22_56_Workflow Leptin_22_56 Leptin (22-56) ICV_Admin Intracerebroventricular Administration Leptin_22_56->ICV_Admin Hypothalamus Hypothalamus ICV_Admin->Hypothalamus PVN_Neuron Paraventricular Nucleus (PVN) Neuron Hypothalamus->PVN_Neuron Depolarization Neuronal Depolarization PVN_Neuron->Depolarization Direct Action Food_Intake_Reduction Reduced Food Intake Depolarization->Food_Intake_Reduction Leads to

Fig. 2: Experimental Workflow for Leptin (22-56).

Conclusion and Future Directions

Preliminary studies have established Leptin (22-56) as a bioactive fragment of the native leptin molecule that can significantly reduce food intake upon central administration. The dose-dependent nature of this effect suggests a specific physiological mechanism. However, a comprehensive understanding of its signaling pathway is still lacking. Future research should focus on:

  • Receptor Binding Studies: Determining the binding affinity of Leptin (22-56) to the various leptin receptor isoforms (Ob-Ra, Ob-Rb, etc.).

  • Downstream Signaling Analysis: Investigating whether Leptin (22-56) can activate the JAK/STAT pathway or if it utilizes alternative signaling cascades in hypothalamic neurons.

  • Peripheral Administration Studies: Evaluating the efficacy of Leptin (22-56) in reducing food intake when administered peripherally, which would be more relevant for therapeutic development.

  • Long-term Efficacy and Safety: Assessing the long-term effects of Leptin (22-56) administration on body weight, metabolic parameters, and potential side effects.

A deeper understanding of the molecular mechanisms underlying the anorexigenic effects of Leptin (22-56) will be crucial for evaluating its potential as a therapeutic agent for the treatment of obesity and related metabolic disorders.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Human Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa protein hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function. The human leptin (22-56) fragment is a biologically active peptide that has been shown to be involved in some of leptin's central effects. This 35-amino acid peptide (Sequence: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK) is a valuable tool for studying the structure-activity relationships of leptin and for the development of potential therapeutic agents targeting metabolic disorders.

This document provides a detailed protocol for the chemical synthesis of human Leptin (22-56) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry and amino acid analysis.

Data Presentation

Table 1: Physicochemical Properties of Human Leptin (22-56)

PropertyValue
Amino Acid SequenceVPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK
Molecular FormulaC₁₇₁H₂₉₈N₅₀O₅₆
Average Molecular Weight3950.55 Da
Monoisotopic Molecular Weight3948.22 Da
Theoretical pI9.88

Table 2: Summary of Synthesis and Purification Parameters

ParameterValue/Description
Synthesis Scale 0.1 mmol
Resin Rink Amide AM resin (0.5 mmol/g substitution)
Coupling Reagent HBTU/HOBt
Cleavage Cocktail Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)[1]
Purification Method Preparative RP-HPLC
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)
Expected Purity >95%

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Human Leptin (22-56)

This protocol outlines the manual synthesis of the 35-amino acid peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

  • Weigh 200 mg of Rink Amide AM resin (0.1 mmol) and transfer it to a 10 mL SPPS reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Gently agitate the resin for 30 minutes at room temperature to allow for swelling.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (General Cycle):

  • In a separate vial, pre-activate the next Fmoc-protected amino acid (0.4 mmol, 4 equivalents) by dissolving it with HBTU (0.39 g, 4 equivalents) and HOBt (0.061 g, 4 equivalents) in 3 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 8 equivalents) to the activation mixture and allow it to react for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Repeat the deprotection and coupling cycles for all 35 amino acids in the Leptin (22-56) sequence.

II. Cleavage and Deprotection

1. Final Deprotection and Washing:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in step I.2.

  • Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

  • Dry the resin under a stream of nitrogen for 30 minutes.

2. Cleavage from Resin:

  • Prepare 10 mL of cleavage cocktail (Reagent K): 8.25 mL Trifluoroacetic acid (TFA), 0.5 mL Thioanisole, 0.5 mL deionized water, 0.5 g Phenol, and 0.25 mL 1,2-Ethanedithiol (EDT). Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.[1]

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 2 mL of fresh TFA, and combine the filtrates.

3. Peptide Precipitation and Isolation:

  • Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Place the tube at -20°C for 30 minutes to enhance precipitation.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the ether, wash the peptide pellet with 20 mL of cold diethyl ether, and centrifuge again.

  • Dry the crude peptide pellet under a gentle stream of nitrogen.

III. Peptide Purification by Preparative RP-HPLC

1. Sample Preparation:

  • Dissolve the crude, dried peptide in a minimal volume of 50% acetonitrile in water containing 0.1% TFA.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • System: Preparative HPLC system with a UV detector.

  • Column: C18, 10 µm particle size, 300 Å pore size, 250 x 21.2 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 220 nm.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes is a good starting point for this peptide. The gradient may need to be optimized based on the initial analytical run.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak eluting from the column.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions with a purity of >95%.

  • Lyophilize the pooled fractions to obtain the purified Leptin (22-56) as a white powder.

IV. Peptide Characterization

1. Mass Spectrometry:

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 10 pmol/µL.[2]

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Expected Result: The observed monoisotopic mass should correspond to the theoretical monoisotopic mass of Leptin (22-56) (3948.22 Da). Multiple charge states (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺) will likely be observed.

2. Amino Acid Analysis:

  • Method: Perform amino acid analysis to confirm the amino acid composition and quantify the peptide.

  • Procedure:

    • Accurately weigh 0.5-1 mg of the purified peptide.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[2]

    • Analyze the resulting amino acid mixture using an amino acid analyzer or by pre-column derivatization followed by RP-HPLC.

  • Expected Result: The relative ratios of the amino acids should match the theoretical composition of Leptin (22-56). Note that Gln and Asn will be converted to Glu and Asp, respectively, during acid hydrolysis. Tryptophan is destroyed by acid hydrolysis and would require a separate analytical method if present.

Visualization of Signaling Pathways and Experimental Workflow

The biological effects of leptin are mediated through its receptor, which activates several intracellular signaling cascades. The JAK/STAT and MAPK/ERK pathways are two of the primary signaling routes.[3][4][5][6]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-Rb) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation SHP2 SHP2 JAK2->SHP2 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (e.g., SOCS3, POMC) ERK->Gene_Expression Transcription Factor Activation STAT3_dimer->Gene_Expression Transcription Regulation

Caption: Leptin Signaling Pathways.

Peptide_Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry on Rink Amide Resin) Cleavage Cleavage from Resin (TFA-based Cocktail) SPPS->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Preparative RP-HPLC (C18 Column) Precipitation->Purification Characterization Characterization Purification->Characterization Final_Product Purified Leptin (22-56) (>95% Purity) Purification->Final_Product MS Mass Spectrometry (ESI-MS) (Identity Confirmation) Characterization->MS AAA Amino Acid Analysis (Composition & Quantification) Characterization->AAA

Caption: Experimental Workflow.

References

Application Notes and Protocols for Solubilization and Storage of Lyophilized Human Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper solubilization and storage of lyophilized human Leptin (22-56), a peptide fragment of the leptin hormone. Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring accurate and reproducible experimental results.

Product Information

  • Peptide: Leptin (22-56), human

  • Synonyms: OBGRP(22-56), human

  • Molecular Formula: C₁₇₁H₂₉₈N₅₀O₅₆

  • Molecular Weight: Approximately 3950.5 g/mol

  • Form: Lyophilized powder

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solubilization and storage of human Leptin (22-56).

ParameterRecommendationNotes
Storage of Lyophilized Peptide Store at -20°C or colder.[1][2]Protect from moisture and light.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]
Initial Solvent for Reconstitution Sterile distilled water or 60% acetonitrile (B52724) with 0.1% TFA.Solubility in water can be variable; some sources indicate insolubility.[5] A trial with a small amount of peptide is recommended.[6]
Alternative Solvents 0.1% acetic acid, DMSO.Use organic solvents if the peptide is hydrophobic.[6] Note that peptides with Cys or Met can be unstable in DMSO.
Stock Solution Concentration Prepare a stock solution at a higher concentration than the final experimental concentration (e.g., 1-2 mg/mL).[3]This allows for subsequent dilution into aqueous buffers.
Short-Term Storage of Stock Solution Aliquot and store at -20°C for up to 1 month.[7][8]Avoid repeated freeze-thaw cycles.[7][9]
Long-Term Storage of Stock Solution Aliquot and store at -80°C for up to 6 months.[7][8]For extended stability, consider adding a carrier protein (e.g., 0.1% BSA) to the aliquots.[10]

Experimental Protocols

Reconstitution of Lyophilized Leptin (22-56)

This protocol describes the steps for solubilizing the lyophilized peptide to create a stock solution.

Materials:

  • Lyophilized human Leptin (22-56) vial

  • Recommended solvent (e.g., sterile distilled water, 60% acetonitrile with 0.1% TFA, or 0.1% acetic acid)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[4] This minimizes the condensation of atmospheric moisture.

  • Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[6][10]

  • Solvent Addition: Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide. If the peptide does not readily dissolve, sonication for short bursts may aid in solubilization.[6]

  • Visual Inspection: A successfully solubilized peptide solution should be clear and free of visible particulates.[6]

  • Aliquoting: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.[4] Aliquoting in smaller volumes appropriate for individual experiments is recommended to avoid multiple freeze-thaw cycles.[7]

Storage of Reconstituted Leptin (22-56)

Proper storage of the reconstituted peptide is critical for maintaining its stability and activity.

Short-Term Storage:

  • For use within 1 month, store the aliquots at -20°C.[7][8]

Long-Term Storage:

  • For storage longer than 1 month, store the aliquots at -80°C.[7][8] This can extend the stability for up to 6 months.

  • To prevent degradation and adsorption to the vial surface, especially at low concentrations, consider adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) to the stock solution before aliquoting for long-term storage.[10]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: This is a critical step to preserve the integrity of the peptide.[7][9]

  • Light Protection: Store both lyophilized and reconstituted peptide protected from light.

Visualization

Leptin Signaling Pathway

Leptin exerts its effects by binding to the leptin receptor (Ob-R), which activates several intracellular signaling cascades. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary mediator of leptin signaling.

Leptin_Signaling_Pathway Leptin Leptin ObR Leptin Receptor (Ob-R) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates PI3K PI3K ObR->PI3K Activates MAPK MAPK ObR->MAPK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExpression Regulates CellularResponse Cellular Response (Appetite, Energy Expenditure) GeneExpression->CellularResponse Akt Akt PI3K->Akt Akt->CellularResponse MAPK->CellularResponse Experimental_Workflow Start Start: Lyophilized Peptide Vial Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge AddSolvent Add Recommended Solvent Centrifuge->AddSolvent Dissolve Vortex/Sonicate to Dissolve AddSolvent->Dissolve CheckSolution Check for Clarity Dissolve->CheckSolution CheckSolution->Dissolve Not Clear Aliquot Aliquot into Low-Protein-Binding Tubes CheckSolution->Aliquot Clear ShortTerm Short-Term Storage (-20°C) Aliquot->ShortTerm LongTerm Long-Term Storage (-80°C) Aliquot->LongTerm End End: Ready for Experimental Use ShortTerm->End LongTerm->End

References

Application Notes and Protocols: In Vitro Bioassays for Testing Leptin (22-56) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leptin, a hormone primarily produced by adipocytes, plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function.[1][2][3] The peptide fragment Leptin (22-56) has been shown to exhibit biological activity, including the inhibition of food intake after central administration and the enhancement of proliferative activity in certain cell types.[4] However, evidence suggests that Leptin (22-56) may not exert its effects through direct activation of the canonical leptin receptor (Ob-Rb), which is known to signal via the JAK-STAT pathway.[5]

These application notes provide detailed protocols for in vitro bioassays to assess the biological activity of Leptin (22-56). The described methods will enable researchers to:

  • Investigate whether Leptin (22-56) activates the classical leptin signaling pathway.

  • Quantify the functional effect of Leptin (22-56) on cell proliferation.

  • Explore alternative signaling pathways that may be modulated by this peptide fragment.

Signaling Pathways and Experimental Overview

Leptin binding to its long-form receptor, Ob-Rb, initiates several downstream signaling cascades, with the JAK-STAT pathway being a primary mediator of its effects.[6][7][8][9] Upon leptin binding, Janus kinase 2 (JAK2) is activated, leading to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[10][11] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes.[9]

Given the uncertainty surrounding the mechanism of action of Leptin (22-56), a multi-pronged approach is recommended. This involves testing for the activation of the canonical STAT3 pathway as a primary indicator of Ob-Rb engagement, and concurrently measuring a functional cellular response, such as proliferation.

Diagram of the Canonical Leptin Signaling Pathway

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb Binding JAK2 JAK2 ObRb->JAK2 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Transcription pSTAT3_dimer->Gene Nuclear Translocation

Caption: Canonical Leptin/JAK-STAT signaling pathway.

Experimental Protocols

STAT3 Phosphorylation Assay

This assay determines whether Leptin (22-56) can induce the phosphorylation of STAT3, a key event in canonical leptin receptor signaling.[10][11][12] A negative result would support the hypothesis that Leptin (22-56) does not act via Ob-Rb.

Experimental Workflow: STAT3 Phosphorylation Assay

STAT3_Workflow start Start: Culture Cells (e.g., HT-29, HEK-293 with Ob-Rb) starve Serum Starve Cells (24 hours) start->starve treat Treat with Leptin (22-56) (various concentrations and time points) starve->treat lyse Lyse Cells and Collect Protein treat->lyse quantify Quantify Protein Concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (anti-pSTAT3, anti-STAT3) transfer->probe detect Detect with Chemiluminescence probe->detect analyze Analyze Band Intensity detect->analyze end End: Determine pSTAT3/STAT3 Ratio analyze->end

Caption: Workflow for STAT3 Phosphorylation Assay.

Protocol:

  • Cell Culture: Culture cells known to express the leptin receptor (e.g., HT-29 colon cancer cells or HEK-293 cells stably transfected with Ob-Rb) in appropriate media until they reach 60-80% confluency.[13]

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal signaling activity.[13]

  • Treatment: Treat the starved cells with varying concentrations of Leptin (22-56) (e.g., 0, 20, 100, 500 ng/mL) for different time points (e.g., 2, 5, 30 minutes).[13] A positive control of full-length leptin should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each condition.

Data Presentation:

Treatment GroupConcentration (ng/mL)p-STAT3 / Total STAT3 Ratio (Fold Change vs. Control)
Vehicle Control01.0
Full-Length Leptin100Expected significant increase
Leptin (22-56)20To be determined
Leptin (22-56)100To be determined
Leptin (22-56)500To be determined
Cell Proliferation Assay

This assay measures the effect of Leptin (22-56) on cell growth, a key functional outcome.[4][13] An increase in cell number in response to the peptide would confirm its biological activity.

Experimental Workflow: Cell Proliferation Assay

Proliferation_Workflow start Start: Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) attach Allow Cells to Attach (24 hours) start->attach treat Treat with Leptin (22-56) (various concentrations) attach->treat incubate Incubate for Extended Period (e.g., 8 days, renew medium every 48h) treat->incubate harvest Harvest Cells incubate->harvest count Count Viable Cells (e.g., Trypan Blue Exclusion) harvest->count analyze Analyze Cell Count Data count->analyze end End: Determine Effect on Proliferation analyze->end

Caption: Workflow for Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HT-29, SW480) in a 96-well plate at a density of 1 x 10⁴ cells per well in their respective growth medium.[13]

  • Cell Attachment: Incubate for 24 hours to allow for cell attachment.

  • Treatment: Wash the cells and replace the medium with serum-free medium containing various concentrations of Leptin (22-56) (e.g., 0, 20, 100, 500 ng/mL).[13]

  • Incubation: Incubate the cells for an extended period (e.g., 8 days). The treatment medium should be renewed every 48 hours.[13]

  • Cell Counting:

    • At the end of the incubation period, harvest the cells using trypsin.

    • Stain the cells with Trypan blue.

    • Count the number of viable (unstained) cells using a hemacytometer.

    • Alternatively, use a fluorescence-based assay kit for quantification.[14][15]

  • Data Analysis: Calculate the average cell number for each treatment condition. Express the results as a percentage increase over the vehicle control.

Data Presentation:

Treatment GroupConcentration (ng/mL)Cell Count (x 10⁴)Proliferation (% of Control)
Vehicle Control0To be determined100%
Leptin (22-56)20To be determinedTo be determined
Leptin (22-56)100To be determinedTo be determined
Leptin (22-56)500To be determinedTo be determined
Luciferase Reporter Assay

For a more in-depth analysis of signaling, a luciferase reporter assay can be employed. This method is highly sensitive and quantitative.[5][16] While a STAT-inducible promoter can be used to re-examine the JAK-STAT pathway, other promoter constructs (e.g., SRE, AP-1) can be used to screen for the activation of other pathways like the MAPK/ERK pathway, which is also known to be downstream of the leptin receptor.[6]

Protocol:

  • Cell Transfection: Co-transfect HEK-293 cells with a plasmid encoding the Ob-Rb receptor and a reporter plasmid containing a promoter of interest (e.g., STAT-inducible element) driving the expression of firefly luciferase.[5]

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with Leptin (22-56) at various concentrations.

  • Incubation: Incubate for 6-24 hours to allow for luciferase expression.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold induction of luciferase activity compared to the vehicle control.

Data Presentation:

Treatment GroupConcentration (pM)Luciferase Activity (Fold Induction)
Vehicle Control01.0
Full-Length Leptin150EC50 value reported ~150 pM[5]
Leptin (22-56)3To be determined
Leptin (22-56)100To be determined
Leptin (22-56)700To be determined

Summary and Interpretation

The combination of these assays provides a comprehensive framework for characterizing the in vitro activity of Leptin (22-56).

  • A lack of STAT3 phosphorylation in the presence of a proliferative response would strongly suggest that Leptin (22-56) signals through a non-canonical, Ob-Rb-independent pathway.

  • The cell proliferation assay will quantify the dose-dependent functional effect of the peptide.

  • The luciferase reporter assay offers a versatile platform to screen for the involvement of other signaling pathways by using different promoter constructs.

These protocols will enable researchers to rigorously test the biological activity of Leptin (22-56) and provide valuable insights into its mechanism of action, facilitating further research and potential drug development.

References

Application Notes and Protocols for Leptin (22-56) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the human Leptin fragment (22-56) in a variety of cell culture-based assays. This document includes an overview of its biological activities, detailed experimental protocols, and a summary of reported effective concentrations.

Introduction to Leptin (22-56)

Leptin, a 16 kDa protein primarily secreted by adipocytes, is a key regulator of energy homeostasis. The human Leptin fragment (22-56) is a biologically active peptide that has been shown to exert various effects in vitro, distinct from those of the full-length leptin protein. Notably, some evidence suggests that Leptin (22-56) may act through mechanisms independent of the classical leptin receptor (Ob-R)[1]. This characteristic makes it an interesting subject for studies on leptin signaling and for the development of novel therapeutics.

Summary of Quantitative Data

The following tables summarize the reported experimental dosages and observed effects of Leptin (22-56) in different cell culture systems.

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Rat Adrenocortical Cells10 nM - 1 µM96 hoursInhibition of corticosterone (B1669441) production; No effect on cell proliferation.[2][3]
Human Myometrial Cells100 nM - 1 µMNot SpecifiedEnhanced cell proliferation.[3][4]
Human Myoma Cells100 nM - 1 µMNot SpecifiedEnhanced cell proliferation.[3][4]
Rat Hypothalamic PVN Neurons0.1 nM - 100 nMNot SpecifiedDose-related membrane depolarization.[5]
Rat Hippocampal Neurons10 nM96 hoursNo significant effect on cell viability in the presence of Aβ1-42 toxicity.[6]
Rat Hippocampal Slices25 nM - 50 nMNot SpecifiedNo significant effect on synaptic efficacy or plasticity.[6]

Experimental Protocols

Protocol 1: Inhibition of Corticosterone Production in Adrenocortical Cells

This protocol is adapted from studies on the effects of leptin fragments on rat adrenocortical cells[2][3].

1. Cell Culture:

  • Primary adrenocortical cells are isolated from rat adrenal glands and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% insulin-transferrin-selenium, and antibiotics[4][7].

  • Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 48 hours.

2. Treatment with Leptin (22-56):

  • Prepare a stock solution of Leptin (22-56) in a suitable solvent, such as sterile water or a buffer recommended by the supplier[8]. Note that some suppliers indicate solubility in 60% acetonitrile (B52724) with 0.1% TFA[8].

  • Dilute the stock solution in culture medium to final concentrations ranging from 10 nM to 1 µM.

  • Replace the culture medium with the medium containing the different concentrations of Leptin (22-56). Include a vehicle control group.

  • Incubate the cells for 96 hours.

3. Measurement of Corticosterone:

  • After incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentration of corticosterone in the supernatant using a commercially available Corticosterone ELISA kit, following the manufacturer's instructions[2][9].

4. Data Analysis:

  • Calculate the concentration of corticosterone for each treatment group.

  • Normalize the results to the vehicle control group to determine the percentage of inhibition.

Protocol 2: Cell Proliferation Assay in Myometrial Cells

This protocol is based on studies demonstrating the proliferative effect of Leptin (22-56) on human myometrial cells[3][4] and general cell proliferation assay procedures[10][11].

1. Cell Culture:

  • Primary human myometrial cells are isolated from tissue biopsies and cultured in DMEM supplemented with 10% FBS and antibiotics[12][13][14].

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

2. Treatment with Leptin (22-56):

  • Prepare a stock solution of Leptin (22-56) and dilute it in culture medium to final concentrations of 100 nM and 1 µM.

  • Replace the medium with the prepared solutions. Include a vehicle control.

3. Proliferation Assessment (MTT Assay):

  • After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Express the results as a percentage of the vehicle control to determine the effect on cell proliferation.

Signaling Pathways and Experimental Workflows

Leptin Signaling Pathways

The following diagrams illustrate the known signaling pathway of full-length leptin and a proposed, hypothetical pathway for Leptin (22-56), highlighting its potential receptor-independent mechanism.

G Full-Length Leptin Signaling Pathway Leptin Full-Length Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK (ERK) JAK2->MAPK Activation Nucleus Nucleus STAT3->Nucleus Translocation GeneExpression Gene Expression (e.g., SOCS3, POMC) Nucleus->GeneExpression Transcriptional Regulation

Full-Length Leptin Signaling Pathway

G Hypothetical Signaling of Leptin (22-56) Leptin_22_56 Leptin (22-56) Unknown_Receptor Unknown Receptor / Receptor-Independent Mechanism Leptin_22_56->Unknown_Receptor Intracellular_Signal Intracellular Signaling Cascade (To be determined) Unknown_Receptor->Intracellular_Signal Biological_Effect Biological Effect (e.g., Proliferation, Corticosterone Inhibition) Intracellular_Signal->Biological_Effect

Hypothetical Signaling of Leptin (22-56)
Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of Leptin (22-56) in cell culture.

G Experimental Workflow for Leptin (22-56) Cell Culture Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Adrenocortical, Myometrial cells) Leptin_Prep 2. Prepare Leptin (22-56) Solutions Treatment 3. Treat Cells with Leptin (22-56) Leptin_Prep->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Assay 5. Perform Assay (e.g., ELISA, Proliferation Assay) Incubation->Assay Data_Analysis 6. Data Analysis and Interpretation Assay->Data_Analysis

Experimental Workflow for Leptin (22-56) Studies

References

Application Notes and Protocols for Administering Leptin (22-56) in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leptin, a peptide hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1][2] The fragment Leptin (22-56) is a biologically active portion of the full-length leptin molecule that has been shown to influence food intake and other physiological processes.[3] These application notes provide detailed protocols for the preparation and administration of Leptin (22-56) in rodent models, a summary of its quantitative effects, and an overview of the relevant signaling pathways.

Data Presentation

Table 1: Effects of Leptin and its Fragments on Food Intake in Rodents
CompoundSpeciesRoute of AdministrationDoseObservationCitation
Leptin (full-length)Mouse (ob/ob)Intraperitoneal (infusion)2 µ g/day Reduced food intake[4]
Leptin (full-length)Mouse (ob/ob)Intraperitoneal (infusion)10 µ g/day Maximal reduction in food intake (approx. 20% of control)[4]
Leptin (full-length)Mouse (lean)Intraperitoneal (infusion)10 or 42 µ g/day Transient suppression of food intake on the first 2 days[4]
Leptin (full-length)RatIntraperitoneal2 mg/kgSignificantly decreased cumulative food intake at 36h post-injection in chow-fed rats[5]
Leptin (22-56)RatIntracerebroventricularNot specifiedDose-dependent and reversible reduction of food intake[6]
Leptin (full-length)RatSubcutaneous (twice daily)10 µ g/100g body weight10% decrease in food intake[7]
Table 2: Effects of Leptin and its Fragments on Body Weight in Rodents
CompoundSpeciesRoute of AdministrationDoseObservationCitation
Leptin (full-length)Mouse (ob/ob)Intraperitoneal (infusion)2 µ g/day Reduced body weight[4]
Leptin (full-length)Mouse (ob/ob)Intraperitoneal (infusion)10 or 42 µ g/day Constant weight loss over 7 days[4]
Leptin (full-length)Mouse (lean)Intraperitoneal (infusion)42 µ g/day Significant weight loss from day 2 of infusion[4]
Leptin (full-length)Mouse (diet-induced obese)Intracerebroventricular0.1-1 µgDose-dependent decrease in body weight (up to 7% loss at 24h with highest dose)[8]
Leptin (full-length)RatSubcutaneous (twice daily)10 µ g/100g body weightReduced mass gain[7]

Experimental Protocols

Preparation of Leptin (22-56) for Injection

Materials:

  • Leptin (22-56) peptide (lyophilized powder)

  • Sterile, pyrogen-free water

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Artificial cerebrospinal fluid (aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Protocol 1: Solubilization for Systemic (Subcutaneous/Intraperitoneal) Administration

  • Leptin (22-56) is reported to be insoluble in water but soluble in 60% acetonitrile containing 0.1% TFA.

  • To prepare a stock solution, first, dissolve the lyophilized Leptin (22-56) powder in a small volume of 60% acetonitrile with 0.1% TFA.

  • Gently vortex or sonicate to ensure complete dissolution.

  • For injections, this stock solution can be further diluted with a sterile, physiologically compatible vehicle such as sterile saline (0.9% NaCl) to the desired final concentration. Note: The final concentration of acetonitrile should be minimized to avoid toxicity.

  • Sterile filter the final solution using a 0.22 µm filter before administration.

  • Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Solubilization for Intracerebroventricular (ICV) Administration

  • For central administration, Leptin (22-56) should be dissolved in artificial cerebrospinal fluid (aCSF).

  • aCSF Recipe: A common recipe for aCSF involves preparing two separate stock solutions (A and B) and mixing them just before use.[6]

    • Solution A (Salts): In 500 ml of sterile, pyrogen-free water, dissolve:

      • NaCl: 8.66 g

      • KCl: 0.224 g

      • CaCl₂ · 2H₂O: 0.206 g

      • MgCl₂ · 6H₂O: 0.163 g

    • Solution B (Buffer): In 500 ml of sterile, pyrogen-free water, dissolve:

      • Na₂HPO₄ · 7H₂O: 0.214 g

      • NaH₂PO₄ · H₂O: 0.027 g

    • Combine equal volumes of Solution A and Solution B to create the final aCSF. The pH should be approximately 7.4.

  • Directly dissolve the lyophilized Leptin (22-56) powder in the prepared sterile aCSF to the desired final concentration.

  • Gently vortex to ensure complete dissolution.

  • Sterile filter the final solution using a 0.22 µm filter before administration.

  • Prepare fresh aCSF solutions regularly and store at 4°C for up to 4 weeks.[6] If the solution becomes cloudy, it should be discarded.[6]

Administration Protocols in Rodent Models

Protocol 3: Subcutaneous (SC) Injection in Rats

  • Animal Restraint: Manually restrain the rat. For calm animals, this can be done by holding them gently against the side of a cage or on your lap.[10] For more security, the "scruff method" can be used where a tent of skin over the shoulders is grasped.[11]

  • Injection Site: The most common site for SC injections is the loose skin over the dorsal (back) area, between the shoulders.[12]

  • Procedure: a. Using your non-dominant hand, lift the loose skin to form a "tent."[10][11] b. With your dominant hand, insert a sterile needle (23-25 gauge) at the base of the tented skin, parallel to the body.[10] c. Gently pull back on the plunger to ensure a blood vessel has not been entered (aspirate). If blood appears, withdraw the needle and choose a new site.[11] d. Slowly inject the Leptin (22-56) solution. A small bleb under the skin may form.[11] e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[11]

  • Volume: The maximum recommended volume for a single SC injection site in rats is 5 ml/kg.[10]

Protocol 4: Intracerebroventricular (ICV) Injection in Mice

This is a surgical procedure and must be performed under anesthesia and aseptic conditions, following approved institutional animal care and use protocols.

  • Anesthesia and Stereotaxic Surgery: a. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or injectable anesthetics). b. Mount the anesthetized mouse in a stereotaxic frame. c. Surgically expose the skull and clean the surface.

  • Cannula Implantation: a. Using stereotaxic coordinates, drill a small hole in the skull over the target lateral ventricle. Typical coordinates relative to bregma are: -0.5 mm posterior, ±1.1 mm lateral.[13][14] b. A guide cannula is then lowered to the appropriate depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.

  • Injection Procedure (for implanted cannula): a. Gently restrain the conscious mouse. b. Remove the dummy cannula and insert the injector cannula, which is connected to a microsyringe pump via tubing. c. Infuse the Leptin (22-56) solution at a slow, controlled rate. For mice, a bolus injection of up to 5 µL should be administered over 5 to 10 minutes.[15] For continuous infusion, the rate should not exceed 0.5 µL per hour.[15] d. After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to minimize backflow.[16] e. Replace the dummy cannula.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_prep Peptide Preparation cluster_admin Administration to Rodent Model cluster_analysis Data Collection & Analysis start Leptin (22-56) Lyophilized Powder solubilize Solubilize in appropriate vehicle (e.g., aCSF or Acetonitrile/TFA) start->solubilize filter Sterile Filter (0.22 µm) solubilize->filter sc_injection Subcutaneous (SC) Injection filter->sc_injection Systemic Effects Study icv_injection Intracerebroventricular (ICV) Injection filter->icv_injection Central Effects Study food_intake Measure Food Intake sc_injection->food_intake body_weight Measure Body Weight sc_injection->body_weight icv_injection->food_intake icv_injection->body_weight signaling_analysis Analyze Signaling Pathways (e.g., Western Blot for pSTAT3) icv_injection->signaling_analysis

Caption: Experimental workflow for Leptin (22-56) administration in rodents.

leptin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus leptin Leptin / Leptin (22-56) lepr Leptin Receptor (Ob-Rb) leptin->lepr Binding jak2 JAK2 lepr->jak2 Activation stat3 STAT3 jak2->stat3 Phosphorylation irs IRS jak2->irs Phosphorylation p_stat3 p-STAT3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer Dimerization pi3k PI3K irs->pi3k Activation akt Akt pi3k->akt Activation gene_expression Gene Expression (e.g., POMC, AgRP) akt->gene_expression Modulation of Transcription Factors p_stat3_dimer->gene_expression Transcriptional Regulation

Caption: Overview of the canonical Leptin signaling pathway.

Discussion of Signaling Pathways

Leptin exerts its effects by binding to the leptin receptor (Ob-R), a member of the class I cytokine receptor family.[1][17] The long form of the receptor, Ob-Rb, is highly expressed in the hypothalamus and is crucial for mediating leptin's effects on energy balance.[1][18] While the specific signaling cascade of Leptin (22-56) is not as extensively characterized as that of full-length leptin, it is presumed to act through the same receptor.

The canonical leptin signaling pathway involves the following key steps:

  • Receptor Binding and JAK2 Activation: Upon leptin binding, the Ob-Rb dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[17][19]

  • STAT3 Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of Ob-Rb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[3][20] JAK2 then phosphorylates STAT3.

  • Nuclear Translocation and Gene Expression: Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their transcription.[3][20] Key target genes in the hypothalamus include pro-opiomelanocortin (POMC), which promotes satiety, and agouti-related peptide (AgRP), which stimulates feeding.[21]

  • PI3K Pathway: Leptin signaling also involves the phosphatidylinositol 3-kinase (PI3K) pathway.[22][23] Activated JAK2 can phosphorylate insulin (B600854) receptor substrate (IRS) proteins, which in turn activate PI3K.[21][22] The PI3K pathway is also implicated in leptin's anorectic effects.[22]

While full-length leptin is known to robustly activate hypothalamic STAT3, further research is needed to fully elucidate the specific downstream signaling events and the relative potency of Leptin (22-56) in activating these pathways compared to the native hormone.

References

Quantitative Measurement of Human Leptin Using ELISA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa protein hormone primarily secreted by adipocytes, plays a pivotal role in the regulation of energy homeostasis, appetite, and metabolism.[1][2][3][4][5] Its concentration in circulation is directly proportional to the total body fat mass.[3] Dysregulation of leptin signaling is implicated in obesity, anorexia nervosa, insulin (B600854) resistance, and hypertension.[5][6] The enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantitative determination of human leptin in various biological samples due to its high sensitivity and specificity.[4][7] This document provides detailed application notes and protocols for the quantitative measurement of human leptin using a sandwich ELISA format.

Principle of the Assay

The human leptin sandwich ELISA is a quantitative immunoassay that employs a matched pair of antibodies specific for human leptin.[4][5] A capture antibody, pre-coated onto the wells of a microplate, binds to leptin present in the sample.[4][5] A second, biotinylated detection antibody then binds to a different epitope on the captured leptin, forming a "sandwich" complex.[1][7][8] Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added, which binds to the biotin (B1667282) on the detection antibody.[1][7] Finally, a substrate solution is added, which reacts with the HRP to produce a colored product.[1][7] The intensity of the color is directly proportional to the concentration of human leptin in the sample and is measured spectrophotometrically.[4][6][9]

Data Presentation

Performance characteristics of commercially available human Leptin ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.

ParameterTypical Value Range
Sensitivity< 3.5 pg/mL - 9.38 pg/mL[4][7]
Assay Range15.6 - 1000 pg/mL[4][7]
Sample TypesSerum, Plasma (Citrate, EDTA, Heparin), Cell Culture Supernatant[4][10]
Sample Volume10 µL - 100 µL[4][10]
Intra-assay CV< 10%[4][6]
Inter-assay CV< 12%[4][6]

Leptin Signaling Pathway

Leptin exerts its effects by binding to the leptin receptor (LEPRb), which leads to the activation of several intracellular signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the best-characterized signaling route.[11] Upon leptin binding, the receptor dimerizes, activating the associated JAK2, which in turn phosphorylates tyrosine residues on the receptor.[11] These phosphorylated sites serve as docking stations for STAT3, which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), ultimately leading to a decrease in appetite.[2][11][12] Other important pathways activated by leptin include the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathways.[12][13]

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LEPRb Leptin Receptor (LEPRb) Leptin->LEPRb Binding JAK2 JAK2 LEPRb->JAK2 Recruitment & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation PI3K PI3K pJAK2->PI3K Activation MAPK MAPK pJAK2->MAPK Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 GeneExpression Gene Expression (e.g., POMC, AgRP) pSTAT3->GeneExpression Translocation

Caption: Leptin signaling pathway.

Experimental Protocols

The following is a generalized protocol for a human leptin sandwich ELISA. Specific details may vary between different commercial kits, and it is crucial to follow the manufacturer's instructions provided with the specific kit.

Materials Required
  • Microplate reader capable of measuring absorbance at 450 nm[3]

  • Precision pipettes and disposable tips[3]

  • Graduated cylinders[3]

  • Wash buffer (e.g., 1X PBS with 0.05% Tween-20)

  • Assay Diluent

  • Human Leptin Standard

  • Biotinylated Detection Antibody

  • Streptavidin-HRP

  • TMB Substrate Solution[1]

  • Stop Solution (e.g., 2N H₂SO₄)[1]

  • Distilled or deionized water[3]

Sample Preparation
  • Serum: Allow blood to clot at room temperature for 30 minutes to an hour, or overnight at 2-8°C.[7][10] Centrifuge for 10-20 minutes at 1,000 x g.[7][10] Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.[1][10]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[7][10] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[7] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[10]

  • Cell Culture Supernatant: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove any cells or debris.[10] Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.

  • Sample Dilution: Samples may require dilution to fall within the assay's standard curve range.[1] A common starting dilution for serum and plasma is 1:50.[1] Use the provided Assay Buffer for dilutions.

Experimental Workflow

ELISA_Workflow Start Start Prep Prepare Reagents, Standards, and Samples Start->Prep Add_Sample Add 100 µL of Standard or Sample to each well Prep->Add_Sample Incubate1 Incubate for 1-2.5 hours at Room Temperature or 37°C Add_Sample->Incubate1 Wash1 Wash wells 3-4 times Incubate1->Wash1 Add_Biotin Add 100 µL of Biotinylated Detection Antibody Wash1->Add_Biotin Incubate2 Incubate for 1 hour at Room Temperature or 37°C Add_Biotin->Incubate2 Wash2 Wash wells 3-4 times Incubate2->Wash2 Add_HRP Add 100 µL of Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate for 30-45 minutes at Room Temperature Add_HRP->Incubate3 Wash3 Wash wells 3-4 times Incubate3->Wash3 Add_TMB Add 100 µL of TMB Substrate Wash3->Add_TMB Incubate4 Incubate for 10-30 minutes at Room Temperature in the dark Add_TMB->Incubate4 Add_Stop Add 50-100 µL of Stop Solution Incubate4->Add_Stop Read Read absorbance at 450 nm Add_Stop->Read End End Read->End

Caption: General Human Leptin ELISA Workflow.

Assay Procedure
  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Bring all reagents to room temperature before use.[7]

  • Add Standards and Samples: Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate.[3][7] It is recommended to run all standards and samples in duplicate.[1]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1-2.5 hours at room temperature or 37°C).[3]

  • Washing: Aspirate or decant the contents of the wells. Wash the wells 3-4 times with wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[3]

  • Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C.[3]

  • Washing: Repeat the washing step as described in step 4.

  • Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.[3]

  • Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[3]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well.[1] Incubate for 10-30 minutes at room temperature in the dark.[1][3] Monitor the color development.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well.[1][3] The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm immediately.[3]

Data Analysis
  • Calculate Average Absorbance: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density from all readings.[6]

  • Generate Standard Curve: Plot the average absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine Sample Concentrations: Interpolate the leptin concentration of the samples from the standard curve.

  • Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the actual leptin concentration in the original sample.[1]

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background - Insufficient washing- Reagents not at room temperature- Contaminated reagents or buffer- Ensure thorough washing- Allow all reagents to come to room temperature- Use fresh, uncontaminated reagents
Low Signal - Insufficient incubation times or temperatures- Inactive reagents- Incorrect reagent preparation- Adhere to recommended incubation times and temperatures- Use reagents within their expiration date- Double-check reagent preparation and dilutions
Poor Standard Curve - Pipetting errors- Improper standard dilution- Reagents not mixed properly- Use calibrated pipettes and proper technique- Carefully prepare standard dilutions- Ensure thorough mixing of all reagents
High CV - Pipetting inconsistency- Wells not washed uniformly- Plate reader error- Practice consistent pipetting- Ensure uniform washing of all wells- Check plate reader settings and performance

Conclusion

The ELISA method provides a robust and sensitive platform for the quantitative measurement of human leptin in various biological samples. Adherence to the detailed protocol and proper data analysis are critical for obtaining accurate and reproducible results. These findings can provide valuable insights into the role of leptin in health and disease, aiding in research and drug development efforts.

References

Application Notes and Protocols: Leptin (22-56) in Obesity Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the human leptin fragment (22-56) in obesity research models. This document includes a summary of its biological activity, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

Leptin, a 16-kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long form of the leptin receptor (OB-Rb) in the hypothalamus, influencing food intake and energy expenditure.[1] However, the therapeutic use of full-length leptin in treating common obesity is often hampered by leptin resistance.[2] This has led to research into leptin fragments that may retain biological activity with potentially different pharmacological profiles.

Leptin (22-56), a 35-amino acid fragment of the N-terminal region of human leptin, has been identified as a bioactive peptide with anorexigenic properties.[3] It has been shown to reduce food intake following central administration in animal models, suggesting it may interact with the central mechanisms regulating appetite.[1][3]

Biological Activity and Mechanism of Action

Leptin (22-56) has been demonstrated to exert a significant, dose-related, and reversible inhibition of food intake when administered directly into the central nervous system of rats.[3] This suggests that the satiety-inducing effects of leptin may reside, at least in part, within this N-terminal fragment.

While the full-length leptin molecule is known to activate several intracellular signaling pathways upon binding to its receptor, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, the precise signaling mechanism of Leptin (22-56) is not as well characterized.[1][4] It is hypothesized to act via leptin receptors, but direct evidence of its downstream signaling cascade in the context of obesity is still emerging.[5] Notably, in studies related to neuroprotection, the leptin fragment (116-130), but not Leptin (22-56), was found to activate PI3K and STAT3 signaling pathways, indicating that different leptin fragments may have distinct signaling properties.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of Leptin (22-56) on food intake in rodent models.

Table 1: Effect of Intracerebroventricular (ICV) Administration of Leptin (22-56) on Food Intake in Rats

Animal ModelPeptideAdministration RouteDoseTreatment DurationObserved Effect on Food IntakeReference
Adult Sprague-Dawley RatsHuman Leptin (22-56)Intracerebroventricular (ICV)Dose-relatedAcuteSignificant, dose-related, and reversible inhibition[3]

Note: The original publication by Samson et al. (1996) reported a dose-related inhibition of food intake but did not specify the exact doses and corresponding percentage of reduction in the available abstracts. The effect on body weight was not assessed in the short-term study.[6]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the central administration of Leptin (22-56).

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., Ketamine/Xylazine cocktail)

  • Surgical tools (scalpel, forceps, drills)

  • Guide cannula and dummy cannula

  • Dental cement

  • Screws for skull fixation

  • Internal injector cannula connected to a microsyringe

  • Leptin (22-56) peptide, sterile and dissolved in artificial cerebrospinal fluid (aCSF)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia and Stereotaxic Placement: Anesthetize the rat and securely place it in the stereotaxic apparatus.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

  • Coordinate Identification: Using a stereotaxic atlas for the rat brain, identify the coordinates for the lateral ventricle (bregma as a reference point).

  • Drilling and Screw Placement: Drill a hole at the identified coordinates for the cannula. Drill additional holes for the placement of anchor screws.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth in the lateral ventricle.

  • Fixation: Secure the cannula to the skull using dental cement and the anchor screws.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to maintain patency.

  • Recovery: Allow the animal to recover for at least one week post-surgery before any experimentation.

  • Peptide Injection: For injection, gently restrain the rat, remove the dummy cannula, and insert the internal injector cannula connected to the microsyringe. Infuse the desired volume of Leptin (22-56) solution slowly over a defined period (e.g., 1-2 minutes).[7] After injection, leave the injector in place for a short duration to prevent backflow, then replace the dummy cannula.

Protocol 2: Assessment of Food Intake

This protocol outlines the procedure for measuring the effect of Leptin (22-56) on food intake.

Materials:

  • Metabolic cages with automated food intake monitoring systems or manual scales

  • Standard rodent chow

  • Water ad libitum

Procedure:

  • Acclimation: House the cannulated rats individually in metabolic cages and allow them to acclimate for several days.

  • Baseline Measurement: Measure baseline food intake for at least 24-48 hours before the injection.

  • Injection: Administer Leptin (22-56) or vehicle (aCSF) via the ICV cannula as described in Protocol 1.

  • Food Intake Monitoring: Monitor and record food intake at regular intervals (e.g., hourly for the first few hours, and then at 24, 48, and 72 hours post-injection).

  • Data Analysis: Compare the food intake of the Leptin (22-56)-treated group to the vehicle-treated control group. Express the data as absolute food intake (grams) or as a percentage change from baseline.

Mandatory Visualizations

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Full-Length Leptin OBRb Leptin Receptor (OB-Rb) Leptin->OBRb Binds Leptin_Fragment Leptin (22-56) Leptin_Fragment->OBRb Hypothesized to Bind JAK2 JAK2 OBRb->JAK2 Activates PI3K PI3K OBRb->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression Regulates AKT AKT PI3K->AKT Activates Experimental_Workflow start Start cannulation ICV Cannulation of Rats start->cannulation recovery Surgical Recovery (1 week) cannulation->recovery baseline Baseline Food Intake Measurement (24-48h) recovery->baseline injection ICV Injection: Leptin (22-56) or Vehicle baseline->injection monitoring Post-injection Food Intake Monitoring injection->monitoring analysis Data Analysis and Comparison monitoring->analysis end End analysis->end

References

Application Notes and Protocols: Studying the Biological Activity of Leptin Fragment (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, acting through its receptor (Ob-R) to control food intake and energy expenditure.[1] The leptin receptor is a class I cytokine receptor with multiple isoforms, the long form (Ob-Rb) being the primary signaling-competent version.[2] Upon ligand binding, Ob-Rb activates several intracellular signaling cascades, most notably the JAK/STAT pathway.[3]

This document focuses on the study of a specific fragment of human leptin, Leptin (22-56). While this 35-amino acid peptide has been shown to reduce food intake following central administration in rodents, compelling evidence suggests that it does not act directly through the canonical leptin receptor (Ob-Rb).[2][4] Therefore, studying the interaction of Leptin (22-56) requires a focus on functional assays that measure its biological effects, rather than traditional direct binding assays.

These application notes provide an overview of the current understanding of Leptin (22-56) activity and detailed protocols for relevant experimental techniques.

Part 1: Understanding the Interaction of Leptin (22-56) with the Leptin Receptor

A crucial finding for researchers studying Leptin (22-56) is that it does not appear to directly bind to and activate the long-form leptin receptor (Ob-Rb) in the same manner as full-length leptin. A study utilizing HEK-293 cells stably co-transfected with the Ob-Rb isoform and a STAT-inducible luciferase reporter found that while full-length leptin produced a robust, dose-dependent signal, Leptin (22-56) did not activate the receptor in this system.[4]

Further research comparing the neuroprotective and cognitive-enhancing effects of different leptin fragments demonstrated that while the Leptin (116-130) fragment mimicked the actions of full-length leptin, Leptin (22-56) did not show similar activity in promoting AMPA receptor trafficking or preventing Aβ-induced neuronal death.[5][6]

These findings suggest that the anorexigenic effects of Leptin (22-56) may be mediated by an alternative receptor or a mechanism that does not involve direct activation of the canonical Ob-Rb signaling pathway. Therefore, while traditional binding assays are detailed below for the study of full-length leptin as a reference, functional assays are more relevant for characterizing the biological activity of Leptin (22-56).

Part 2: Techniques for Studying Full-Length Leptin Binding (Reference Protocols)

To provide a comparative framework, this section details common techniques used to quantify the binding of full-length leptin to its receptor.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is used to determine the association (k_a_), dissociation (k_d_), and equilibrium dissociation (K_D_) constants of the leptin-leptin receptor interaction.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing Immobilization Immobilize anti-Fc antibody on CM5 sensor chip Capture Capture Leptin Receptor-Fc fusion protein Immobilization->Capture Injection Inject varying concentrations of full-length Leptin Capture->Injection Association Monitor association phase Injection->Association Dissociation Monitor dissociation phase (buffer flow) Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Subtraction Subtract reference channel data Dissociation->Subtraction Regeneration->Injection Next cycle Fitting Fit sensorgrams to a kinetic model (e.g., 1:1 Langmuir) Subtraction->Fitting Derivation Derive ka, kd, and KD Fitting->Derivation

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: SPR Analysis of Full-Length Leptin Binding

  • Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject an anti-human or anti-mouse Fc antibody over the activated surface to achieve covalent immobilization.

    • Deactivate remaining active groups with an injection of ethanolamine.

  • Ligand Capture:

    • Inject the leptin receptor extracellular domain fused to an Fc fragment (LepR-Fc) over the antibody-coated surface to achieve a stable capture level.

  • Analyte Binding:

    • Inject a series of concentrations of full-length leptin in a running buffer (e.g., HBS-EP) over the captured receptor.

    • Monitor the association for a defined period (e.g., 300-600 seconds).

    • Allow dissociation by flowing the running buffer over the chip (e.g., 600-1000 seconds).

  • Regeneration:

    • Inject a low pH solution (e.g., 10 mM glycine, pH 2.0) to remove the captured LepR-Fc and bound leptin, preparing the surface for the next cycle.

  • Data Analysis:

    • Generate sensorgrams by subtracting the signal from a reference flow cell.

    • Perform global fitting of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D_).[7][8]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis Cell Load Leptin Receptor in sample cell Equilibration Thermal equilibration Cell->Equilibration Syringe Load full-length Leptin in injection syringe Injection Perform series of small injections of Leptin into the receptor solution Syringe->Injection Equilibration->Injection Measurement Measure heat change after each injection Injection->Measurement Integration Integrate heat peaks Measurement->Integration Plotting Plot heat per mole of injectant vs. molar ratio Integration->Plotting Fitting Fit data to a binding model Plotting->Fitting Derivation Determine KD, ΔH, and stoichiometry (n) Fitting->Derivation

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Protocol: ITC Analysis of Full-Length Leptin Binding

  • Sample Preparation:

    • Dialyze both the leptin receptor and full-length leptin extensively against the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.

    • Determine accurate protein concentrations.

  • Instrument Setup:

    • Load the leptin receptor solution into the sample cell of the calorimeter.

    • Load the full-length leptin solution into the injection syringe at a concentration 10-20 times that of the receptor.

  • Titration:

    • Allow the system to reach thermal equilibrium.

    • Perform a series of small, timed injections of leptin into the sample cell while stirring.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of leptin to receptor.

    • Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Part 3: Techniques for Studying the Functional Effects of Leptin (22-56)

Given that Leptin (22-56) does not appear to activate the canonical leptin receptor, functional assays are essential to characterize its biological activity.

In Vivo Food Intake and Body Weight Studies

The primary reported effect of Leptin (22-56) is the reduction of food intake.[2][7] This can be assessed through in vivo studies in animal models.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Acclimation Acclimate animals to housing and handling Cannulation Surgical implantation of intracerebroventricular (ICV) cannula Acclimation->Cannulation Recovery Allow for post-surgical recovery Cannulation->Recovery Baseline Measure baseline food intake and body weight Recovery->Baseline Administration Administer Leptin (22-56) or vehicle via ICV injection Baseline->Administration Monitoring Monitor food intake and body weight at set intervals Administration->Monitoring Calculation Calculate changes from baseline Monitoring->Calculation Comparison Compare treatment group to vehicle control group Calculation->Comparison Statistics Perform statistical analysis (e.g., t-test, ANOVA) Comparison->Statistics

Caption: Workflow for in vivo food intake and body weight studies.

Protocol: ICV Administration and Food Intake Measurement

  • Animal Model:

    • Use adult male rats or mice (e.g., Sprague-Dawley rats).

    • House animals individually with ad libitum access to food and water, maintaining a standard light/dark cycle.

  • Surgical Procedure:

    • Anesthetize the animals and place them in a stereotaxic frame.

    • Implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle).

    • Allow animals to recover for at least one week post-surgery.

  • Experimental Procedure:

    • Measure baseline 24-hour food intake and body weight for several days.

    • On the experimental day, administer Leptin (22-56) dissolved in sterile saline or a vehicle control via the ICV cannula.

    • Measure cumulative food intake at various time points (e.g., 2, 4, 8, and 24 hours) post-injection.

    • Measure body weight daily.

  • Data Analysis:

    • Calculate the change in food intake and body weight for each animal relative to its baseline.

    • Compare the effects of Leptin (22-56) treatment to the vehicle control group using appropriate statistical tests.

Cell-Based Functional Assays

While Leptin (22-56) does not activate the STAT3 pathway via Ob-Rb, it may influence other cellular functions. For example, one study showed that Leptin (22-56) could inhibit carbachol-induced insulin (B600854) secretion from perfused rat pancreas.[9] Designing cell-based assays to explore such alternative mechanisms is a viable strategy.

Protocol: Pancreatic Islet Perifusion for Insulin Secretion

  • Islet Isolation:

    • Isolate pancreatic islets from rats by collagenase digestion.

    • Hand-pick islets under a stereomicroscope and culture them overnight.

  • Perifusion System:

    • Place a group of islets (e.g., 20-30) in a perifusion chamber.

    • Perifuse the islets with a Krebs-Ringer bicarbonate buffer containing glucose at a basal concentration.

  • Experimental Protocol:

    • Collect fractions of the perifusate at regular intervals to establish a baseline insulin secretion rate.

    • Introduce a secretagogue (e.g., carbachol) into the perifusion buffer to stimulate insulin release.

    • In the treatment group, co-infuse Leptin (22-56) with the secretagogue.

    • Continue collecting fractions throughout the stimulation period and a subsequent washout period.

  • Analysis:

    • Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay.

    • Plot insulin secretion over time and calculate the total amount of insulin released in response to the secretagogue, with and without Leptin (22-56).

    • Compare the results to determine if Leptin (22-56) modulates stimulated insulin secretion.

Part 4: Leptin Signaling Pathway and Data Summary

Canonical Leptin Signaling Pathway

For reference, the diagram below illustrates the primary signaling pathways activated by full-length leptin binding to the Ob-Rb receptor.

Leptin_Signaling Leptin Full-length Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates JAK2->ObR Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK (ERK) JAK2->MAPK Activates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates GeneExp Gene Expression (e.g., SOCS3, POMC) Nucleus->GeneExp CellularResponse Cellular Responses (Metabolism, Growth) GeneExp->CellularResponse AKT Akt PI3K->AKT AKT->CellularResponse MAPK->CellularResponse

Caption: Canonical signaling pathways activated by full-length leptin.

Quantitative Data Summary

The following table summarizes representative quantitative data for the binding of full-length murine leptin to its receptor, as determined by SPR. No direct binding data is available for Leptin (22-56).

LigandReceptorTechniquek_a_ (M⁻¹s⁻¹)k_d_ (s⁻¹)K_D_ (M)Reference
Full-length murine LeptinWild-Type murine LepR-FcSPR1.76 x 10⁶1.21 x 10⁻⁴6.47 x 10⁻¹¹
Full-length murine LeptinQ223R murine LepR-FcSPR1.75 x 10⁶1.47 x 10⁻⁴8.43 x 10⁻¹¹

Conclusion

The study of Leptin (22-56) presents a unique challenge. While it demonstrates clear in vivo effects on appetite, the mechanism appears to be independent of direct activation of the canonical leptin receptor's STAT3 signaling pathway. Researchers should therefore prioritize functional assays, such as in vivo food intake studies and targeted cell-based assays, to elucidate its mechanism of action. The protocols and workflows provided herein offer a robust starting point for investigating the intriguing biological activities of this leptin fragment.

References

developing a bioassay to screen for Leptin (22-56) mimetic agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Topic: Developing a Bioassay to Screen for Leptin (22-56) Mimetic Agents

Application Note ID: AN-2025-LP-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leptin is a 16 kDa adipocyte-derived hormone that plays a critical role in regulating energy homeostasis, appetite, and metabolism.[1][2] It exerts its effects by binding to the leptin receptor (LepR), a member of the class I cytokine receptor family.[3] The long form of the receptor, LepRb, is most signaling-competent and upon leptin binding, activates several intracellular signaling cascades, with the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway being predominant and crucial for leptin's primary metabolic actions.[4][5][6] Activation of this pathway involves the phosphorylation of STAT3, which then dimerizes, translocates to the nucleus, and modulates the transcription of target genes.[4][7]

Leptin (22-56) is a biologically active fragment of the full-length leptin protein.[8][9] Studies have shown that this fragment can inhibit food intake, suggesting it may have mimetic properties.[10][11] However, there is evidence indicating that Leptin (22-56) may not act directly through the leptin receptor, necessitating a functional bioassay to screen for mimetics that do activate the canonical LepRb signaling pathway.[12]

This application note provides a detailed protocol for a robust, cell-based reporter gene assay designed to screen for and characterize compounds that mimic the biological activity of leptin by activating the LepRb-STAT3 signaling axis. The assay utilizes HEK293 cells stably co-transfected with the human leptin receptor (LepRb) and a STAT3-inducible firefly luciferase reporter construct.[12][13] This system provides a sensitive and quantitative method for identifying potential leptin mimetic agents.

Assay Principle

The screening assay is based on the quantification of LepRb activation in a recombinant cell line. HEK293 cells, which do not endogenously express the leptin receptor, are engineered to stably express both the full-length human LepRb and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple STAT3 binding elements.

When a leptin mimetic agent binds to and activates LepRb, it initiates the downstream signaling cascade, leading to the phosphorylation and activation of STAT3. Activated STAT3 dimers bind to the STAT3-responsive elements in the reporter construct, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of LepRb activation and can be measured using a luminometer. This allows for the quantification and comparison of the potency and efficacy of test compounds.

Signaling Pathway and Experimental Workflow

Leptin Receptor Signaling Pathway

The diagram below illustrates the canonical JAK2/STAT3 signaling pathway activated upon ligand binding to the leptin receptor. Mimetic agents are designed to trigger this same cascade.

Leptin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LepR Leptin Receptor (LepRb) JAK2 JAK2 LepR->JAK2 STAT3_inactive STAT3 JAK2->STAT3_inactive Recruitment STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Phosphorylation DNA STAT3-responsive element (e.g., Luciferase Reporter) STAT3_active->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Ligand Leptin Mimetic Agent (e.g., Leptin 22-56) Ligand->LepR Binding & Activation

Caption: Leptin mimetic activation of the JAK2/STAT3 pathway.

Experimental Workflow

The following diagram outlines the major steps in the screening protocol, from cell preparation to data analysis.

Assay_Workflow start Start step1 1. Cell Seeding Seed LepRb/STAT3-Luc HEK293 cells in 96-well plates. start->step1 step2 2. Starvation Incubate cells in serum-free media to reduce basal signaling. step1->step2 24h step3 3. Compound Treatment Add serial dilutions of test compounds, Leptin (22-56), and full-length Leptin. step2->step3 4-6h step4 4. Incubation Incubate for 18-24 hours to allow for reporter gene expression. step3->step4 step5 5. Lysis & Reagent Addition Lyse cells and add luciferase assay substrate. step4->step5 step6 6. Luminescence Reading Measure signal using a plate luminometer. step5->step6 step7 7. Data Analysis Normalize data, generate dose-response curves, and calculate EC50 values. step6->step7 end End step7->end

Caption: High-throughput screening workflow for leptin mimetics.

Experimental Protocols

Required Materials
  • Cell Line: HEK293 cells stably co-transfected with human LepRb and a STAT3-inducible firefly luciferase reporter vector (e.g., pGL4.47[luc2P/SIE/Hygro] Vector).

  • Media: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418 for LepRb, Hygromycin B for reporter).

  • Reagents:

    • Recombinant Human Leptin (Positive Control)

    • Leptin (22-56) peptide

    • Test Compounds (dissolved in DMSO or appropriate vehicle)

    • DPBS (Dulbecco's Phosphate-Buffered Saline)

    • 0.25% Trypsin-EDTA

    • Luciferase Assay System (e.g., Promega ONE-Glo™ or similar)

  • Equipment:

    • Sterile cell culture hood

    • 37°C, 5% CO₂ incubator

    • Centrifuge

    • Plate luminometer

    • White, opaque, flat-bottom 96-well cell culture plates

Cell Culture and Maintenance
  • Culture the stable HEK293-LepRb-STAT3-Luc cells in T-75 flasks with complete DMEM media containing selection antibiotics.

  • Maintain cells in a 37°C, 5% CO₂ incubator.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

Screening Protocol
  • Cell Seeding:

    • Aspirate media from a confluent T-75 flask of cells and wash once with DPBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C.

    • Neutralize trypsin with 8 mL of complete media and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete media and perform a cell count.

    • Dilute cells to a final concentration of 2 x 10⁵ cells/mL.

    • Seed 100 µL per well (20,000 cells/well) into a white, opaque 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation:

    • After 24 hours, carefully aspirate the media from each well.

    • Add 100 µL of serum-free DMEM to each well.

    • Incubate for 4-6 hours at 37°C, 5% CO₂ to reduce basal STAT3 activation.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of test compounds, Leptin (22-56), and recombinant human leptin (positive control) in serum-free DMEM. A typical concentration range for leptin is 0.1 pM to 100 nM.

    • Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

    • Carefully remove the starvation media from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 18 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Place the plate on an orbital shaker for 5 minutes to ensure complete cell lysis and signal development.

    • Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.

Data Presentation and Analysis

Raw luminescence data (Relative Light Units, RLU) should be normalized. The "vehicle only" control can be set as 0% activation, and the maximum response from the full-length leptin positive control can be set as 100% activation.

The normalized data is then plotted against the logarithm of the compound concentration to generate dose-response curves. A non-linear regression analysis (four-parameter logistic fit) is used to determine the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ) for each compound.

Table 1: Summary of Bioassay Screening Results

Compound IDDescriptionEC₅₀ (nM)Eₘₐₓ (% of Leptin)
Control-Pos Recombinant Human Leptin0.25100%
Control-Neg Vehicle (0.1% DMSO)-0%
LEP-FRAG Leptin (22-56)> 10,000< 5%
MIM-001 Test Compound 115.695%
MIM-002 Test Compound 2125.365%
MIM-003 Test Compound 3> 10,000< 5%

Data presented are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • EC₅₀: A measure of the compound's potency. A lower EC₅₀ value indicates higher potency.

  • Eₘₐₓ: A measure of the compound's efficacy relative to the natural ligand. An Eₘₐₓ near 100% suggests a full agonist, while a lower value suggests a partial agonist.

  • In the example table, MIM-001 is a potent, full agonist. MIM-002 is a less potent, partial agonist. MIM-003 and Leptin (22-56) show no significant activity in this receptor-dependent assay, suggesting they are either inactive or act through a different mechanism.[12]

References

Troubleshooting & Optimization

Technical Support Center: Synthetic Leptin (22-56) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Leptin (22-56) peptide, focusing on common issues related to its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic Leptin (22-56) peptide?

The synthetic Leptin (22-56) is a 35-amino acid fragment of the human leptin protein.[1][2] Its sequence is H-Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys-OH.[1] This fragment has been observed to inhibit food intake after central administration in rats and can enhance the proliferative activity of myometrium and myoma cells in culture.[1][3]

Q2: Why is my synthetic Leptin (22-56) peptide difficult to dissolve?

The solubility of a peptide is largely determined by its amino acid composition, length, and overall charge.[4][5] Peptides with a high proportion of hydrophobic amino acids tend to be poorly soluble in aqueous solutions.[4][6] While there are conflicting reports, with some vendors describing it as soluble in water and others as insoluble, the general consensus for peptides with complex sequences like Leptin (22-56) is that aqueous solubility can be challenging.[2][3][7][8][9]

Q3: What are the physicochemical properties of Leptin (22-56)?

Understanding the properties of the peptide is crucial for troubleshooting. Key quantitative data is summarized in the table below.

PropertyValueSource
Amino Acid SequenceVPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK[1]
Molecular Weight~3950.5 g/mol [1][3]
Theoretical pI10.38[1]
Net ChargePositive (Basic Peptide)Calculated
GRAVY Score-0.58[1]

Q4: How should I store the lyophilized peptide and its stock solution?

Lyophilized Leptin (22-56) should be stored at -20°C or colder, protected from light.[7] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10][11] Stock solutions are typically stable for up to a month at -20°C or up to 6 months at -80°C.[9][11]

Troubleshooting Guide: Poor Peptide Solubility

This guide provides a step-by-step approach to dissolving your synthetic Leptin (22-56) peptide.

Initial Preparation:

  • Equilibrate the Vial: Before opening, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[12]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to collect all the powder at the bottom of the tube.[12]

  • Test a Small Amount: It is highly recommended to test the solubility on a small portion of the peptide before attempting to dissolve the entire sample.[5][6]

Solubilization Workflow:

The following diagram outlines a systematic approach to dissolving the Leptin (22-56) peptide, starting with the least harsh solvents.

G cluster_0 Solubilization Workflow for Leptin (22-56) start Start with small aliquot of lyophilized peptide water Add Sterile Distilled Water start->water sonicate Sonicate briefly (on ice) water->sonicate Vortex/Mix acid Add 10% Acetic Acid (dropwise) organic Use Organic Solvent (e.g., Acetonitrile (B52724), DMSO) acid->organic Still not dissolved? acid->sonicate Vortex/Mix final_dilution Slowly add aqueous buffer to desired concentration organic->final_dilution Dissolved? success Clear Solution: Ready for use/storage final_dilution->success fail Precipitation Occurs final_dilution->fail sonicate->acid Not Dissolved? sonicate->success Dissolved? lyophilize Lyophilize to recover peptide fail->lyophilize lyophilize->organic Restart with organic solvent

Caption: A step-by-step workflow for dissolving Leptin (22-56).

Detailed Experimental Protocols

Protocol 1: Stepwise Solubilization

This protocol is based on the general guidelines for dissolving basic peptides.[5][12]

  • Charge Calculation: The theoretical pI of Leptin (22-56) is 10.38, indicating it is a basic peptide with a net positive charge at neutral pH.[1]

  • Step 1: Water: Attempt to dissolve the peptide in sterile, distilled water. Vortex the solution. Sonication in an ice bath for short bursts (e.g., 3 x 10 seconds) can aid dissolution and minimize aggregation.[6]

  • Step 2: Acidic Solution: If the peptide does not dissolve in water, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.[12]

  • Step 3: Organic Solvent (If Necessary): If the peptide remains insoluble, it must be recovered by lyophilization. Then, restart by dissolving the peptide in a minimal volume of an organic solvent. A common recommendation for Leptin (22-56) is 60% acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3][8] Other options include Dimethyl sulfoxide (B87167) (DMSO).[11]

  • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired sterile aqueous buffer (e.g., PBS or Tris) dropwise while vortexing to reach the final desired concentration.[12] Be aware that adding the aqueous buffer too quickly can cause the peptide to precipitate.

Protocol 2: Direct Dissolution in Organic Solvent

For highly hydrophobic peptides, a direct approach with an organic solvent is often recommended.[4][6]

  • Initial Dissolution: Directly dissolve the lyophilized Leptin (22-56) in a small amount of DMSO to create a concentrated stock solution (e.g., ≥ 100 mg/mL).[11]

  • Working Solution: Slowly dilute the DMSO stock solution with your experimental buffer (e.g., PBS, cell culture media) to the final working concentration.

    • Note: For cellular assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) as it can be toxic to cells.[4]

Leptin (22-56) Signaling Pathway

Leptin and its fragments exert their biological effects by binding to the leptin receptor (Ob-R), which belongs to the class I cytokine receptor family. While the specific signaling cascade for the (22-56) fragment is not fully elucidated, it is understood to act through the leptin receptor, initiating several downstream pathways. The primary and best-characterized pathway is the JAK-STAT pathway.

G cluster_0 Leptin Receptor Signaling Pathways Leptin Leptin (22-56) ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding & Dimerization JAK2 JAK2 ObR->JAK2 Activation JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK (ERK) JAK2->MAPK Activation STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocation CellularResponse Cellular Responses (Food Intake, Proliferation, etc.) PI3K->CellularResponse MAPK->CellularResponse Transcription Gene Transcription (e.g., SOCS3, POMC) Nucleus->Transcription Transcription->CellularResponse

Caption: Key signaling pathways activated by leptin receptor binding.

Pathway Description:

  • JAK-STAT Pathway: Upon leptin binding, the leptin receptor (Ob-Rb) dimerizes and activates the associated Janus kinase 2 (JAK2).[6] JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[12] STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as pro-opiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3), which influences satiety and provides a negative feedback loop for the signaling cascade.[3][4]

  • PI3K and MAPK Pathways: The activated JAK2 can also initiate other signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK/ERK) pathways.[4][6] These pathways are involved in regulating various cellular processes, including cell growth, proliferation, and metabolism.[4][10]

References

Technical Support Center: Troubleshooting Inconsistent Results in Leptin (22-56) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with the human Leptin fragment (22-56). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing no biological effect, or a significantly weaker effect, with Leptin (22-56) compared to full-length Leptin?

Possible Causes and Troubleshooting Steps:

  • Receptor Interaction: Unlike full-length Leptin, which binds to and activates the long-form Leptin receptor (Ob-Rb) to initiate downstream signaling, Leptin (22-56) may not directly interact with this receptor.[1] Some studies suggest its biological effects might be mediated through alternative pathways.

    • Troubleshooting:

      • Verify the expression of the long-form Leptin receptor (Ob-Rb) in your cell line or animal model if you are expecting canonical Leptin signaling.

      • Consider using a positive control (full-length Leptin) in parallel to confirm that the signaling pathway is functional in your experimental system.

      • Investigate downstream markers of alternative signaling pathways that might be affected by Leptin (22-56).

  • Peptide Quality and Handling: The purity, solubility, and storage of the Leptin (22-56) peptide are critical for its bioactivity.

    • Troubleshooting:

      • Purity: Ensure the peptide purity is high (typically >95%) as impurities can interfere with the assay.

      • Solubility: Leptin (22-56) can be insoluble in water.[2] Prepare stock solutions in appropriate solvents, such as water with 0.1% TFA or acetonitrile (B52724) solutions, as recommended by the supplier.[2] Always vortex and centrifuge the reconstituted solution before use.[3]

      • Storage: Store the lyophilized peptide at -20°C or -80°C.[4] Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Use reconstituted solutions within one to six months, depending on the storage temperature.[3][4]

  • Assay System: The choice of bioassay is crucial. Assays that rely solely on Ob-Rb activation, such as STAT3 reporter assays, may not be suitable for detecting the activity of Leptin (22-56).[1]

    • Troubleshooting:

      • Select endpoints that are more directly related to the reported effects of Leptin (22-56), such as food intake in animal models or corticosterone (B1669441) production in adrenal cell cultures.[3][4]

      • If using a cell-based assay, ensure the cell line is appropriate and has been shown to respond to Leptin fragments.

Q2: I'm seeing high variability and poor reproducibility between experiments. What are the common sources of this inconsistency?

Possible Causes and Troubleshooting Steps:

  • Inconsistent Peptide Preparation: Variations in the concentration and handling of the Leptin (22-56) stock solution can lead to significant variability.

    • Troubleshooting:

      • Prepare a large, single batch of stock solution, aliquot it, and use these aliquots for a series of experiments to ensure consistency.

      • Always bring the peptide solution to room temperature before use.

      • Ensure thorough mixing of the stock solution before each use.

  • Presence of Trifluoroacetic Acid (TFA): TFA is often used in peptide purification and can be present as a counterion in the lyophilized product.[5] TFA can affect the net weight of the peptide and may have biological effects in sensitive assays.[5]

    • Troubleshooting:

      • Be aware of the potential for TFA in your peptide preparation. The supplier's data sheet should provide this information.

      • If high sensitivity is required, consider using a TFA-free grade of the peptide or a salt exchange procedure.

      • Include a vehicle control that contains the same concentration of TFA as the peptide solution to account for any effects of the counterion.

  • Experimental Conditions: Minor variations in experimental conditions can lead to inconsistent results.

    • Troubleshooting:

      • Strictly adhere to a standardized protocol, including incubation times, temperatures, and cell densities.

      • Ensure that all reagents are equilibrated to the assay temperature before use.

      • Use a consistent source and passage number of cells for in vitro assays.

Q3: My in vivo results with Leptin (22-56) on food intake are not consistent with published data. What should I check?

Possible Causes and Troubleshooting Steps:

  • Route and Dosage of Administration: The method of administration (e.g., intraperitoneal, intracerebroventricular) and the dosage can significantly impact the observed effects.

    • Troubleshooting:

      • Refer to established protocols for the specific animal model and desired outcome. Intracerebroventricular (ICV) injection has been shown to be effective for observing effects on food intake.[1]

      • Perform a dose-response study to determine the optimal concentration of Leptin (22-56) for your specific experimental conditions.

  • Animal Model: The species, strain, age, and metabolic state of the animals can all influence their response to Leptin (22-56).

    • Troubleshooting:

      • Ensure the animal model is appropriate for the study. For example, studies on obesity may utilize diet-induced obese (DIO) models.

      • Control for variables such as age, sex, and weight across experimental groups.

      • Acclimatize animals to the experimental conditions before starting the study to minimize stress-related effects.

  • Timing of Administration and Measurement: The timing of peptide administration and the subsequent measurement of food intake are critical.

    • Troubleshooting:

      • Follow a strict timeline for injections and data collection.

      • Consider the circadian rhythms of the animals, as this can affect feeding behavior.

Data Presentation: Comparative Bioactivity of Leptin vs. Leptin (22-56)

Table 1: In Vitro Bioactivity Comparison

Assay TypeFull-Length LeptinLeptin (22-56)Reference
STAT3 Reporter Assay (HEK293 cells) Potent activationNo direct activation[1]
Corticosterone Production (Rat Adrenocortical Cells) InhibitoryInhibitory[3][4]
Cell Proliferation (Adrenocortical Cells) No effectNo effect[3][4]
AMPA Receptor Trafficking (Hippocampal Neurons) Promotes traffickingNo effect[6][7]
Synaptic Plasticity (LTP/LTD in Hippocampus) Modulates plasticityNo effect[7]

Table 2: In Vivo Bioactivity Comparison

EndpointFull-Length LeptinLeptin (22-56)Reference
Food Intake (Rodents) Reduces food intakeReduces food intake (ICV administration)[1][8]
Cognitive Enhancement Enhances memoryNo effect[7][9]
Neuroprotection (against Aβ toxicity) ProtectiveNo effect[7][9]

Experimental Protocols

1. In Vitro STAT3 Reporter Gene Assay

This protocol is adapted from a method used to assess direct Leptin receptor activation.

  • Cell Line: HEK-293 cells stably co-transfected with the long-form Leptin receptor (Ob-Rb) and a STAT-inducible luciferase reporter construct.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.

    • The following day, replace the medium with a serum-free medium and incubate for 4-6 hours.

    • Prepare serial dilutions of full-length Leptin (positive control) and Leptin (22-56) in serum-free medium.

    • Add the diluted peptides to the respective wells and incubate for 6-18 hours at 37°C in a CO2 incubator.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Normalize luciferase activity to total protein concentration for each well.

2. In Vivo Food Intake Study in Rodents

This protocol provides a general framework for assessing the effect of Leptin (22-56) on food intake.

  • Animal Model: Male Wistar rats (200-250g).

  • Procedure:

    • House animals individually and allow them to acclimate for at least one week with free access to food and water.

    • For intracerebroventricular (ICV) administration, surgically implant a cannula into the lateral ventricle. Allow for a recovery period of at least one week.

    • On the day of the experiment, fast the animals for 4 hours before the injection.

    • Dissolve Leptin (22-56) in sterile saline to the desired concentration.

    • Inject a specific volume of the Leptin (22-56) solution or vehicle (sterile saline) into the lateral ventricle via the cannula.

    • Immediately after the injection, provide a pre-weighed amount of food.

    • Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

    • Calculate the cumulative food intake for each time point.

Visualizations

Leptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Full-Length Leptin Full-Length Leptin Leptin Receptor (Ob-Rb) Leptin Receptor (Ob-Rb) Full-Length Leptin->Leptin Receptor (Ob-Rb) Binds & Activates Leptin (22-56) Leptin (22-56) Alternative Pathway Alternative Pathway Leptin (22-56)->Alternative Pathway May activate JAK2 JAK2 Leptin Receptor (Ob-Rb)->JAK2 Activates PI3K PI3K Leptin Receptor (Ob-Rb)->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene Expression Gene Expression STAT3->Gene Expression Regulates Akt Akt PI3K->Akt Activates Biological Effects Biological Effects Akt->Biological Effects Mediates Gene Expression->Biological Effects Alternative Pathway->Biological Effects

Caption: Canonical Leptin signaling vs. potential Leptin (22-56) pathway.

Troubleshooting_Workflow cluster_peptide Peptide Integrity cluster_assay Assay Conditions cluster_invivo In Vivo Specifics start Inconsistent or No Effect with Leptin (22-56) check_purity Verify Peptide Purity (>95%) start->check_purity check_solubility Confirm Proper Solubilization check_purity->check_solubility check_storage Check Storage Conditions & Aliquoting check_solubility->check_storage check_assay_type Is the Bioassay Appropriate? (Receptor-dependent?) check_storage->check_assay_type check_controls Include Positive (Full-Length Leptin) & Vehicle Controls check_assay_type->check_controls check_protocol Standardize Protocol (Incubation, Cell Density, etc.) check_controls->check_protocol check_route Optimize Administration Route & Dose check_protocol->check_route check_model Is the Animal Model Appropriate? check_route->check_model solution Consistent & Reproducible Results check_model->solution

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Measurement of Leptin (22-56) in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the measurement of the Leptin (22-56) fragment in serum samples. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (22-56) and why is it challenging to measure?

Leptin (22-56) is a peptide fragment of the full-length leptin hormone.[1][2][3] Measuring this specific fragment in serum can be challenging due to several factors:

  • Specificity: Antibodies used in immunoassays must be highly specific to the 22-56 fragment and not cross-react with full-length leptin or other leptin fragments.

  • Low Concentration: Peptide fragments may circulate at lower concentrations than the full-length hormone, requiring highly sensitive assays.

  • Stability: Peptides can be susceptible to degradation by proteases in serum. Proper sample handling is critical.

  • Lack of Commercial Assays: Commercially available ELISA kits are typically designed for full-length human leptin.[4][5][6][7] Assays for specific fragments like Leptin (22-56) may need to be developed and validated in-house.

Q2: What is the principle of an ELISA for leptin measurement?

Most commercially available leptin ELISA kits are based on the sandwich immunoassay principle.[4][6]

  • Microtiter wells are coated with a monoclonal antibody specific for a unique epitope on the leptin molecule.

  • The serum sample containing leptin is added to the wells, where the leptin binds to the immobilized antibody.

  • A second, biotinylated monoclonal antibody that recognizes a different epitope on the leptin molecule is added, forming a "sandwich" of antibody-leptin-antibody.

  • A streptavidin-peroxidase enzyme conjugate is then added, which binds to the biotinylated antibody.

  • A substrate solution is introduced, and the enzyme catalyzes a color change. The intensity of the color is proportional to the amount of leptin present in the sample.[4]

Q3: What are the critical pre-analytical factors to consider when collecting serum for Leptin (22-56) measurement?

Pre-analytical variables can significantly impact laboratory results, accounting for a large percentage of laboratory errors.[8] For leptin measurement, the following are crucial:

  • Patient State: Factors like eating, exercise, and medication can affect leptin levels.[8] It is often recommended to use fasting samples.[8][9]

  • Circadian Rhythm: Leptin is secreted in a circadian fashion, with a nocturnal rise.[4] Consistent timing of sample collection is important for longitudinal studies.

  • Sample Type: The choice between serum and plasma (and the anticoagulant used for plasma) can affect results.[4][5] Consistency in sample type is key.

  • Sample Handling: Avoid repeated freeze-thaw cycles, as this can lead to erroneous results.[4][5] Samples should be assayed immediately or stored at -20°C or lower.[4][5]

  • Hemolysis and Lipemia: Avoid using hemolyzed or lipemic samples as they can interfere with the assay.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Omission of a reagent or a step in the protocol.Carefully review the experimental protocol to ensure all steps were followed correctly.[10]
Improper preparation or storage of a reagent.Check the expiration dates and storage conditions of all reagents. Ensure proper reconstitution of lyophilized components.[10]
Assay performed before reagents reached room temperature.Allow all reagents to come to room temperature before starting the assay.[10]
Insufficient incubation time or temperature.Adhere strictly to the incubation times and temperatures specified in the protocol.
High Background Improper or inadequate washing.Ensure thorough washing between steps to remove all unbound reagents. Increase the number of wash cycles if necessary.[5][10]
Contamination of reagents.Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination. Do not pour reagents back into their original vials.
High concentration of detection antibody or enzyme conjugate.Optimize the concentration of the detection antibody and enzyme conjugate through titration experiments.
High Variability Between Replicates Improper pipetting technique.Use calibrated pipettes and ensure consistent, careful pipetting. Pre-wet pipette tips.
Inadequate mixing of samples or reagents.Thoroughly mix all samples and reagents before adding them to the wells.
Plate not sealed properly during incubation.Ensure the plate is securely sealed to prevent evaporation and "edge effects".

Quantitative Data Summary

The following tables summarize typical performance characteristics of commercially available human leptin ELISA kits. Note that these are for full-length leptin and may not be directly applicable to a Leptin (22-56) assay, but they provide a useful reference for expected assay performance.

Table 1: ELISA Kit Performance Characteristics

ParameterIBL International (RE53151)BioVendor (RD191001100)[4]Diagnostics Biochem Canada (CAN-L-4260)[6]
Assay Range 1.0 – 100 ng/mLNot specified, but highest standard is 50 ng/mL0 – 100 ng/mL
Analytical Sensitivity 1.0 ng/mLNot explicitly stated0.50 ng/mL
Sample Type Serum, PlasmaSerum, Plasma (EDTA, citrate, heparin)Serum
Incubation Time 120 min + 30 min + 30 min + 15 min60 min + 60 min60 min

Table 2: Cross-Reactivity of a Commercial Leptin ELISA Kit

SubstanceCross-Reactivity (%)
Human Leptin100
Rat Leptin<0.2
Mouse Leptin<0.2
Human InsulinNot Detectable
Human ProinsulinNot Detectable
Rat InsulinNot Detectable
Human C-PeptideNot Detectable
GlucagonNot Detectable
IGF-INot Detectable
Data from IBL International Leptin ELISA kit (RE53151)

Experimental Protocols

General Protocol for a Sandwich ELISA for Leptin

This is a generalized protocol based on several commercial ELISA kits.[4][5] Always refer to the specific manufacturer's instructions for the kit you are using.

  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit instructions. Allow all reagents to reach room temperature.

  • Sample Preparation: If necessary, dilute serum samples with the provided dilution buffer.[4]

  • Plate Setup: Secure the desired number of antibody-coated microtiter wells in the holder.

  • Add Samples and Standards: Pipette standards, controls, and samples into the appropriate wells.

  • First Incubation: Add assay buffer or biotinylated anti-leptin antibody (depending on the kit) to each well. Mix thoroughly and incubate as specified (e.g., 60-120 minutes at room temperature).

  • Washing: Aspirate the contents of the wells and wash them multiple times (typically 3-5 times) with diluted wash solution.

  • Add Conjugate: Add the enzyme-conjugated streptavidin (or secondary antibody) to each well.

  • Second Incubation: Incubate the plate as specified (e.g., 30-60 minutes at room temperature).

  • Washing: Repeat the washing step.

  • Add Substrate: Add the substrate solution to each well.

  • Third Incubation: Incubate the plate in the dark for the specified time (e.g., 15-30 minutes) to allow for color development.

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Read Absorbance: Measure the optical density (OD) of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate Results: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use the standard curve to determine the concentration of leptin in the unknown samples.

Visualizations

Experimental_Workflow Figure 1: Generalized ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Buffers) add_samples Add Samples/Standards to Coated Plate prep_reagents->add_samples prep_samples Prepare Serum Samples (Dilution) prep_samples->add_samples incubate1 Incubate with Detection Antibody add_samples->incubate1 wash1 Wash incubate1->wash1 add_conjugate Add Enzyme Conjugate wash1->add_conjugate incubate2 Incubate add_conjugate->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (in dark) add_substrate->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate calc_results Calculate Results vs. Standard Curve read_plate->calc_results

Caption: Figure 1: Generalized ELISA Workflow for Leptin Measurement.

Leptin_Signaling_Pathway Figure 2: Simplified Leptin Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-R) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Transcription Regulation SOCS3 SOCS3 SOCS3->JAK2 Inhibition Gene_Expression->SOCS3 Induction

Caption: Figure 2: Simplified Leptin Receptor Signaling Pathway.

References

Technical Support Center: Preventing Degradation of Leptin (22-56) in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leptin (22-56). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of Leptin (22-56) in experimental settings. Our goal is to help you ensure the stability and integrity of this peptide fragment, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store lyophilized Leptin (22-56) and its reconstituted solutions?

A1: Proper storage is critical to maintaining the stability of Leptin (22-56). For lyophilized powder, it is recommended to store it at -20°C.[1][2][3][4] Once reconstituted, the peptide solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, a major cause of peptide degradation.[5] These aliquots should be stored at -20°C for short-term storage or at -80°C for long-term storage.[5]

Q2: What is the best way to reconstitute lyophilized Leptin (22-56)?

A2: To reconstitute lyophilized Leptin (22-56), it is recommended to first bring the vial to room temperature before opening to prevent condensation. The choice of solvent depends on the experimental requirements. For many applications, sterile, distilled water or a common biological buffer (e.g., PBS) at a neutral pH is suitable.[6] Some suppliers suggest that Leptin (22-56) is soluble in 60% acetonitrile (B52724) with 0.1% TFA.[7] If the peptide is difficult to dissolve, gentle sonication or vortexing can be applied. For hydrophobic peptides, dissolving in a small amount of a sterile organic solvent like DMSO, followed by dilution with the aqueous buffer of choice, is a common practice.[6]

Q3: My Leptin (22-56) solution appears cloudy or shows precipitation. What should I do?

A3: Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. This can be caused by several factors, including incorrect pH, high salt concentration, or the inherent hydrophobicity of the peptide. To address this, you can try gentle warming or sonication.[6] If the issue persists, consider re-dissolving the peptide in a different buffer system or using a small amount of an organic solvent like DMSO to aid solubilization before diluting with your experimental buffer. It is also important to check the recommended solubility for the specific batch of the peptide from the supplier.

Q4: I am observing a loss of biological activity in my experiments. What are the potential causes?

A4: Loss of biological activity can stem from several factors:

  • Degradation: The peptide may have degraded due to improper storage (e.g., repeated freeze-thaw cycles), exposure to proteases, or harsh chemical conditions (e.g., extreme pH).

  • Adsorption: Peptides, especially hydrophobic ones like leptin and its fragments, can adsorb to the surfaces of plastic labware, leading to a significant decrease in the effective concentration of the peptide in your solution.[8]

  • Aggregation: Peptide aggregates are often biologically inactive. Aggregation can be triggered by factors such as pH, temperature, and concentration.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide. Preparing solutions in oxygen-free buffers can help mitigate this.

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity of Leptin (22-56)
Potential Cause Troubleshooting Step Rationale
Adsorption to Labware Use low-protein-binding microcentrifuge tubes and pipette tips. Consider using borosilicate glass vials for storage and preparation.[8] Pre-coating labware with a 1% BSA solution can also help block non-specific binding sites.[9]Leptin and its fragments are known to be "sticky" and can adhere to plastic surfaces, reducing the amount of active peptide in your solution.[8]
Proteolytic Degradation Add a broad-spectrum protease inhibitor cocktail to your experimental solutions.[10][11][12]Cell lysates, serum, and some cell culture media contain proteases that can cleave and inactivate the peptide.
Repeated Freeze-Thaw Cycles Aliquot the reconstituted peptide into single-use volumes before freezing.[5]Each freeze-thaw cycle can cause partial denaturation and aggregation of the peptide, leading to a loss of activity.
Incorrect pH or Buffer Ensure the pH of your experimental solution is compatible with the stability of Leptin (22-56). The optimal pH is typically near neutral.Extreme pH values can lead to hydrolysis of peptide bonds or deamidation of certain amino acid residues.
Issue 2: Solubility Problems with Leptin (22-56)
Potential Cause Troubleshooting Step Rationale
Hydrophobicity of the Peptide Dissolve the lyophilized peptide in a small volume of a sterile organic solvent (e.g., DMSO, acetonitrile) before slowly adding the aqueous buffer.[6]The organic solvent helps to break up peptide aggregates and facilitate its interaction with the aqueous environment.
Aggregation During Reconstitution Use gentle sonication or vortexing to aid dissolution. Avoid vigorous shaking which can sometimes promote aggregation.[6]Mechanical energy can help to break up small aggregates and promote solubilization.
Incorrect Solvent Consult the manufacturer's datasheet for recommended solvents. Some suppliers specify solubility in particular solvent systems (e.g., 60% acetonitrile with 0.1% TFA).[7]The solubility of a peptide can be highly dependent on the solvent composition.

Quantitative Data Summary

Table 1: Representative Stability of a Leptin-like Peptide Under Various Conditions

Condition Parameter Value Implication for Leptin (22-56)
Temperature Half-life at 4°C> 1 weekRefrigerated storage is suitable for short-term use.
Half-life at 25°C< 24 hoursAvoid leaving solutions at room temperature for extended periods.
Half-life at 37°C< 8 hoursFor cell culture experiments, prepare fresh solutions or account for degradation over time.
pH Stability at pH 4.0ModerateAcidic conditions may lead to hydrolysis over time.
Stability at pH 7.4HighOptimal stability is expected around physiological pH.
Stability at pH 9.0LowBasic conditions can accelerate deamidation and degradation.
Protease Exposure In cell culture media with 10% FBS (no inhibitors)Significant degradation within hoursThe presence of serum proteases necessitates the use of inhibitors.
In cell culture media with 10% FBS (+ protease inhibitors)Stability significantly improvedA broad-spectrum protease inhibitor cocktail is effective in preventing degradation.

Table 2: Effect of Labware on the Recovery of Leptin

(Adapted from a study on full-length leptin, which is expected to have similar adsorptive properties to its fragments.)

Labware Material Peptide Recovery (%) Recommendation
Borosilicate Glass~60%Recommended for storing stock solutions.[8]
Polypropylene~20-30%Use with caution; consider pre-coating with BSA.[8]
Polystyrene<10%Not recommended for handling Leptin (22-56) solutions.[8]
Low-Protein-Binding Polypropylene>80%The best option for minimizing adsorptive losses.

Experimental Protocols

Protocol 1: Reconstitution and Storage of Leptin (22-56)
  • Equilibrate: Allow the vial of lyophilized Leptin (22-56) to warm to room temperature before opening.

  • Solvent Preparation: Prepare a sterile, oxygen-free reconstitution buffer (e.g., sterile PBS, pH 7.4).

  • Reconstitution: Add the appropriate volume of the reconstitution buffer to the vial to achieve the desired stock concentration. Gently swirl or vortex to dissolve the peptide. If solubility is an issue, refer to the troubleshooting guide above.

  • Aliquoting: Dispense the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Experimental Use of Leptin (22-56) to Minimize Degradation
  • Thawing: Thaw a single-use aliquot of the Leptin (22-56) stock solution at room temperature or in a cool water bath.

  • Dilution: Dilute the stock solution to the final working concentration in your experimental buffer immediately before use. Use low-protein-binding labware for all dilutions.

  • Protease Inhibition: If your experimental system (e.g., cell lysate, serum-containing media) contains proteases, add a broad-spectrum protease inhibitor cocktail to your buffer.

  • Incubation: Perform your experiment, minimizing the exposure of the peptide to high temperatures or extreme pH for extended periods.

  • Controls: Include appropriate controls in your experiment, such as a vehicle control and a positive control, to ensure that any observed effects are due to the active peptide.

Visualizations

Leptin_Degradation_Pathway Potential Degradation Pathways of Leptin (22-56) cluster_causes Causes of Degradation Leptin (22-56) Solution Leptin (22-56) Solution Active Peptide Active Peptide Leptin (22-56) Solution->Active Peptide Stable Proteolytic Cleavage Proteolytic Cleavage Leptin (22-56) Solution->Proteolytic Cleavage Aggregation Aggregation Leptin (22-56) Solution->Aggregation Adsorption Adsorption Leptin (22-56) Solution->Adsorption Oxidation Oxidation Leptin (22-56) Solution->Oxidation Inactive Products Inactive Products Proteolytic Cleavage->Inactive Products Proteases Aggregation->Inactive Products pH, Temp, Conc. Adsorption->Inactive Products Plastic Surfaces Oxidation->Inactive Products Reactive Oxygen Species

Caption: Factors contributing to the degradation of Leptin (22-56).

Experimental_Workflow Recommended Experimental Workflow cluster_prep Preparation cluster_exp Experiment Reconstitute in appropriate buffer Reconstitute in appropriate buffer Aliquot into single-use tubes Aliquot into single-use tubes Reconstitute in appropriate buffer->Aliquot into single-use tubes Store at -80°C Store at -80°C Aliquot into single-use tubes->Store at -80°C Thaw single aliquot Thaw single aliquot Store at -80°C->Thaw single aliquot Use low-binding labware Use low-binding labware Thaw single aliquot->Use low-binding labware Add protease inhibitors Add protease inhibitors Use low-binding labware->Add protease inhibitors Perform assay Perform assay Add protease inhibitors->Perform assay

Caption: Workflow to minimize Leptin (22-56) degradation.

Leptin_Signaling_Pathway Canonical Leptin Signaling Pathway Leptin Leptin Leptin Receptor (Ob-Rb) Leptin Receptor (Ob-Rb) Leptin->Leptin Receptor (Ob-Rb) Binds JAK2 JAK2 Leptin Receptor (Ob-Rb)->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK JAK2->MAPK Activates Gene Transcription Gene Transcription STAT3->Gene Transcription AKT AKT PI3K->AKT Biological Effects Biological Effects AKT->Biological Effects MAPK->Biological Effects Gene Transcription->Biological Effects note Note: The direct signaling pathway of Leptin (22-56) is not fully elucidated and may not involve the canonical Leptin Receptor.

References

Technical Support Center: Troubleshooting Lack of Response to Leptin (22-56) in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular response to Leptin (22-56). The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is Leptin (22-56) and how does it differ from full-length leptin?

Leptin (22-56) is a biologically active fragment of the full-length leptin protein.[1][2] While full-length leptin is a 16 kDa hormone primarily secreted by adipose tissue that regulates energy homeostasis, Leptin (22-56) represents a specific peptide sequence within the parent molecule.[1][2] Studies have shown that this fragment can mimic some of the biological effects of leptin, such as inhibiting food intake.[1] However, its potency and the full spectrum of its signaling capabilities compared to the full-length hormone can vary depending on the biological context and cell type. Notably, some research suggests that Leptin (22-56) may not directly act through the leptin receptor to the same extent as full-length leptin for all signaling outputs.[2]

Q2: Which signaling pathways are typically activated by leptin?

Leptin binding to its receptor, OB-R, primarily activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] This is considered the canonical signaling cascade. Upon activation, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[4] Leptin can also activate other signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[5]

Q3: What are the common reasons for a lack of cellular response to leptin?

A lack of response, often termed leptin resistance, can occur at several levels:

  • Receptor Level:

    • Low or absent OB-R expression: The target cell line may not express the leptin receptor (long-form, OB-Rb, is required for signaling) at sufficient levels.[6]

    • Impaired receptor trafficking: The receptor may be retained intracellularly and not properly localized to the cell membrane.

  • Signaling Pathway Level:

    • Defects in downstream signaling components: Mutations or deficiencies in proteins like JAK2 or STAT3 can block signal transduction.

    • Overexpression of negative regulators: High levels of inhibitors such as Suppressor of Cytokine Signaling 3 (SOCS3) or Protein Tyrosine Phosphatase 1B (PTP1B) can dampen or terminate the leptin signal.[5][7]

  • Experimental Conditions:

    • Suboptimal leptin concentration: The concentration of Leptin (22-56) used may be too low to elicit a response.

    • Peptide integrity and stability: The Leptin (22-56) peptide may have degraded due to improper storage or handling.

    • Cell culture conditions: Factors like serum components can interfere with leptin signaling. Serum starvation prior to stimulation is often recommended.[8][9]

II. Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot a lack of response to Leptin (22-56) in your cell line experiments.

Guide 1: Verifying Leptin (22-56) Activity and Experimental Setup

This guide focuses on ensuring the integrity of your reagents and the appropriateness of your experimental conditions.

Question: How can I confirm that my Leptin (22-56) peptide is active and my initial experimental setup is correct?

Answer:

1. Check Peptide Handling and Storage:

  • Storage: Lyophilized peptides should be stored at -20°C or lower, protected from light.[10]

  • Reconstitution: Follow the manufacturer's instructions for reconstitution. Some peptides, including Leptin (22-56), may have poor solubility in aqueous solutions and may require specific solvents.[10]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to peptide degradation. Aliquot the reconstituted peptide into single-use volumes.[10]

2. Optimize Leptin (22-56) Concentration:

  • Perform a dose-response experiment to determine the optimal concentration of Leptin (22-56) for your cell line. Effective concentrations can range from ng/mL to µM depending on the cell type and the specific biological endpoint being measured.[11][12][13]

3. Implement Proper Controls:

  • Positive Control: Use a known activator of the signaling pathway you are investigating. For STAT3 phosphorylation, interferon-α or IL-6 can be used as positive controls in many cell lines.[14][15] Full-length leptin can also serve as a positive control if it has a known effect in your system.

  • Negative Control (Vehicle): Treat cells with the same vehicle used to dissolve the Leptin (22-56) to account for any effects of the solvent.

  • Untreated Control: This baseline control is essential for comparison.

4. Consider Serum Starvation:

  • Components in serum can activate basal signaling pathways and mask the effects of leptin. It is often necessary to serum-starve cells for a period (e.g., 16-24 hours) before leptin stimulation.[8][16]

Guide 2: Assessing the Target Cell Line

This guide helps you determine if your chosen cell line is a suitable model for studying leptin signaling.

Question: My experimental setup seems correct, but I'm still not seeing a response. How do I check if my cell line is the issue?

Answer:

1. Verify Leptin Receptor (OB-R) Expression:

  • Methodology: Use quantitative PCR (qPCR) or Western blotting to determine the expression level of the long-form of the leptin receptor (OB-Rb).

  • Interpretation: A lack of or very low expression of OB-Rb is a likely reason for non-responsiveness. Compare your results to published data for your cell line or other responsive cell lines.

Table 1: Leptin Receptor (OB-R) Expression in Common Cell Lines (Illustrative)

Cell LineCancer TypeOB-R Expression Level (mRNA/Protein)Reference
OVCAR-3OvarianHigh[17]
CaOV-3OvarianModerate[17]
HOSEpiCOvarian (non-cancerous)Low[17]
HepG2LiverExpressed[18]
T-47DBreastExpressed[19]
HBL100Breast (non-cancerous)Expressed[19]

Note: This table is illustrative. OB-R expression can vary between studies and with cell culture conditions.

2. Use a Known Leptin-Responsive Cell Line as a Positive Control:

  • If possible, include a cell line known to respond to leptin in your experiments to validate your protocol and reagents.

3. Consider Overexpression of Negative Regulators:

  • If your cell line expresses OB-R but is still unresponsive, it may have high endogenous levels of negative regulators like SOCS3 or PTP1B. You can assess their expression levels by qPCR or Western blot.

Guide 3: Evaluating Downstream Signaling Events

This guide provides steps to investigate potential blocks in the signaling cascade downstream of the receptor.

Question: My cells express the leptin receptor, but I don't see the expected biological outcome (e.g., change in proliferation). How can I check the signaling pathway?

Answer:

1. Assess STAT3 Phosphorylation:

  • Methodology: Western blotting is the most common method to detect the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705).

  • Time Course: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of STAT3 phosphorylation, as the signal can be transient.

  • Quantification: Quantify the p-STAT3 band intensity and normalize it to the total STAT3 protein to determine the fold-change upon stimulation.

Table 2: Example Data for Leptin-Induced STAT3 Phosphorylation

TreatmentTime (min)Fold Change in p-STAT3/STAT3 (Mean ± SD)
Vehicle151.0 ± 0.1
Full-length Leptin (100 ng/mL)155.2 ± 0.8
Leptin (22-56) (500 ng/mL)152.5 ± 0.4

Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

2. Investigate Alternative Signaling Pathways:

  • If there is no STAT3 phosphorylation, consider assessing the activation of other pathways like PI3K/AKT (by checking for p-AKT) or MAPK/ERK (by checking for p-ERK).

III. Experimental Protocols and Visualizations

Protocol 1: Western Blot for STAT3 Phosphorylation

Objective: To detect the phosphorylation of STAT3 in response to Leptin (22-56) stimulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-STAT3

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Treat cells with Leptin (22-56) at the desired concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include positive and negative controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with the primary antibody for total STAT3 to ensure equal protein loading.

    • Repeat the subsequent washing, secondary antibody incubation, and detection steps.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT3 to total STAT3 for each sample.

    • Normalize the results to the vehicle control.

Workflow for Western Blotting:

Western_Blot_Workflow A Cell Seeding & Growth B Serum Starvation A->B C Leptin (22-56) Stimulation B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Transfer F->G H Blocking G->H I Primary Antibody (p-STAT3) H->I J Secondary Antibody I->J K Detection J->K L Stripping K->L M Primary Antibody (Total STAT3) L->M N Secondary Antibody M->N O Detection N->O P Data Analysis O->P

Caption: Western Blotting Workflow for p-STAT3 Detection.

Protocol 2: Cell Proliferation Assay using alamarBlue

Objective: To measure the effect of Leptin (22-56) on cell proliferation.

Materials:

  • 96-well cell culture plates

  • alamarBlue reagent

  • Fluorescence or absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Cell Treatment:

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of Leptin (22-56). Include appropriate controls.

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • alamarBlue Addition:

    • Add alamarBlue reagent to each well (typically 10% of the well volume).

  • Incubation with Reagent:

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis:

    • Subtract the background reading (media with alamarBlue only).

    • Calculate the percentage of alamarBlue reduction or relative fluorescence units.

    • Normalize the results to the vehicle control.

Table 3: Example Data for Leptin (22-56) Cell Proliferation Assay

TreatmentConcentrationCell Proliferation (% of Control, Mean ± SD)
Vehicle-100 ± 5
Leptin (22-56)100 ng/mL115 ± 8
Leptin (22-56)500 ng/mL132 ± 10
Leptin (22-56)1000 ng/mL135 ± 12

Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Signaling Pathway Diagrams

Canonical Leptin Signaling Pathway:

Leptin_Signaling Leptin Leptin (22-56) OBRb OB-Rb Receptor Leptin->OBRb Binding JAK2 JAK2 OBRb->JAK2 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., SOCS3, c-fos) Nucleus->Gene_Transcription

Caption: Canonical Leptin-JAK2-STAT3 Signaling Pathway.

Troubleshooting Logic Diagram:

Troubleshooting_Leptin Start No Response to Leptin (22-56) Check_Reagent Verify Reagent & Setup Start->Check_Reagent Reagent_OK Reagent & Setup OK? Check_Reagent->Reagent_OK Check_Cells Assess Cell Line Suitability Cells_OK Cell Line Suitable? Check_Cells->Cells_OK Check_Signaling Evaluate Downstream Signaling Signaling_OK Signaling Pathway Active? Check_Signaling->Signaling_OK Reagent_OK->Check_Cells Yes Solution1 Optimize concentration Check peptide stability Use proper controls Reagent_OK->Solution1 No Cells_OK->Check_Signaling Yes Solution2 Verify OB-R expression Use responsive cell line Cells_OK->Solution2 No Solution3 Check for p-STAT3 Investigate alternative pathways Check for inhibitors (SOCS3) Signaling_OK->Solution3 No Success Response Observed Signaling_OK->Success Yes

Caption: Troubleshooting Flowchart for Leptin Experiments.

References

Technical Support Center: Improving the Stability of Leptin (22-56) for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of the Leptin (22-56) fragment in long-term experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of Leptin (22-56).

Issue Potential Cause(s) Recommended Solution(s)
Peptide will not dissolve Leptin (22-56) is known to be insoluble in water. Improper solvent selection.The peptide should first be dissolved in a small amount of an organic solvent mixture, such as 60% acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA), before dilution with the desired aqueous buffer[1][2][3].
Loss of biological activity over time Peptide degradation (e.g., hydrolysis, oxidation). Aggregation of the peptide. Improper storage conditions.Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. Consider using buffers at a slightly acidic pH (e.g., pH 4-6) to reduce the rate of deamidation and oxidation. The use of excipients such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol, sorbitol) may also enhance stability.
Inconsistent experimental results Variability in peptide concentration due to adsorption to surfaces. Incomplete solubilization. Degradation of the peptide stock solution.Use low-protein-binding tubes and pipette tips. Ensure complete dissolution of the peptide before use. Prepare fresh stock solutions regularly and avoid prolonged storage in solution at room temperature.
Precipitation of peptide during experiment Change in buffer composition or pH. High peptide concentration.Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system. Perform solubility tests at the final desired concentration and buffer conditions before proceeding with the main experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Leptin (22-56)?

A1: For long-term storage, lyophilized Leptin (22-56) should be kept at -20°C or colder[4]. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage of a few days, a reconstituted solution can be kept at 4°C.

Q2: How should I reconstitute lyophilized Leptin (22-56)?

A2: Due to its hydrophobicity, Leptin (22-56) is insoluble in water[1][3]. It is recommended to first dissolve the peptide in a small volume of 60% acetonitrile containing 0.1% Trifluoroacetic Acid (TFA)[1][2][3]. After the peptide has completely dissolved, you can slowly add your desired aqueous buffer to reach the final concentration. Note that TFA is a common counterion from the HPLC purification process and is generally present in commercially available synthetic peptides; it aids in the solubility of the peptide in aqueous solutions[4].

Q3: What are the primary pathways of degradation for Leptin (22-56) and how can they be minimized?

A3: Like many peptides, Leptin (22-56) is susceptible to chemical degradation, primarily through hydrolysis (e.g., deamidation of asparagine and glutamine residues, cleavage at aspartic acid residues) and oxidation (e.g., of methionine or tryptophan residues, though this fragment does not contain them)[5]. To minimize degradation:

  • Control pH: Storing and using the peptide in buffers with a slightly acidic pH (around 4-6) can slow down hydrolysis.

  • Avoid harsh conditions: Protect the peptide from high temperatures and extreme pH levels.

  • Minimize oxygen exposure: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

Q4: Can I expect aggregation to be an issue with Leptin (22-56)?

A4: Peptides with hydrophobic residues have a tendency to aggregate. While specific data on Leptin (22-56) aggregation is limited, its insolubility in water suggests a potential for aggregation in aqueous solutions. To mitigate this, ensure complete solubilization using the recommended organic solvent mixture and avoid high peptide concentrations in your final working solution. The inclusion of certain excipients might also help to prevent aggregation.

Quantitative Stability Data

The following table summarizes representative stability data for a peptide of similar size and characteristics to Leptin (22-56) under various conditions. This data is intended to be illustrative; specific stability will depend on the exact sequence and formulation.

Condition Parameter Value Analytical Method
Temperature Half-life at 4°C (pH 7.4)~2-3 weeksRP-HPLC
Half-life at 25°C (pH 7.4)~3-5 daysRP-HPLC
Half-life at 37°C (pH 7.4)~1-2 daysRP-HPLC
pH (at 25°C) Half-life at pH 4.0~2-3 weeksRP-HPLC
Half-life at pH 7.4~3-5 daysRP-HPLC
Half-life at pH 9.0~1-2 daysRP-HPLC
Freeze-Thaw Cycles % Degradation after 3 cycles< 5%SEC-HPLC
% Degradation after 5 cycles~10-15%SEC-HPLC

Experimental Protocols

Protocol 1: Forced Degradation Study of Leptin (22-56)

This protocol is designed to identify potential degradation products and pathways for Leptin (22-56).

  • Preparation of Stock Solution: Reconstitute Leptin (22-56) to a concentration of 1 mg/mL in 60% acetonitrile with 0.1% TFA.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final peptide concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final peptide concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final peptide concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours in the dark.

    • Thermal Degradation: Incubate an aliquot of the lyophilized powder at 105°C for 24 hours. Reconstitute as per the standard procedure.

    • Photostability: Expose a solution of the peptide (0.1 mg/mL in a quartz cuvette) to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples, alongside an unstressed control, by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC-HPLC) to identify and quantify degradation products.

Protocol 2: Stability Assessment by RP-HPLC

This protocol describes the use of RP-HPLC to monitor the degradation of Leptin (22-56) over time.

  • Sample Preparation: Prepare solutions of Leptin (22-56) at a concentration of 0.1 mg/mL in different buffers (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Store the prepared solutions at various temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm.

  • Data Analysis: Quantify the peak area of the intact Leptin (22-56) at each time point to determine the degradation rate.

Visualizations

Leptin Signaling Pathway

Leptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin ObRb_inactive Leptin Receptor (Ob-Rb) (Inactive Monomer) Leptin->ObRb_inactive 1. Binding ObRb_dimer Leptin Receptor (Ob-Rb) (Active Dimer) ObRb_inactive->ObRb_dimer 2. Dimerization JAK2_inactive JAK2 (Inactive) ObRb_dimer->JAK2_inactive JAK2_active JAK2 (Active, Phosphorylated) ObRb_dimer->JAK2_active JAK2_inactive->JAK2_active 3. Activation & Autophosphorylation JAK2_active->ObRb_dimer 4. Receptor Phosphorylation STAT3_inactive STAT3 (Inactive) JAK2_active->STAT3_inactive 5. STAT3 Recruitment & Phosphorylation STAT3_active STAT3 (Active, Phosphorylated Dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus 6. Dimerization & Translocation Gene_Expression Target Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression 7. Transcriptional Regulation

Caption: The Leptin-JAK-STAT signaling pathway.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Reconstitution Reconstitute Leptin (22-56) (e.g., 1 mg/mL stock) Dilution Dilute to working concentration (e.g., 0.1 mg/mL in test buffers) Reconstitution->Dilution Temp_Stress Incubate at different temperatures (4°C, 25°C, 37°C) Dilution->Temp_Stress pH_Stress Incubate in different pH buffers (4.0, 7.4, 9.0) Dilution->pH_Stress FT_Stress Subject to multiple freeze-thaw cycles Dilution->FT_Stress Sampling Collect aliquots at pre-defined time points Temp_Stress->Sampling pH_Stress->Sampling FT_Stress->Sampling RP_HPLC RP-HPLC Analysis (Purity & Degradants) Sampling->RP_HPLC SEC_HPLC SEC-HPLC Analysis (Aggregation) Sampling->SEC_HPLC Data_Analysis Calculate degradation rates and half-life RP_HPLC->Data_Analysis SEC_HPLC->Data_Analysis Conclusion Determine optimal storage & handling conditions Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of Leptin (22-56).

References

how to address batch-to-batch variability of synthetic Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic Leptin (22-56).

Frequently Asked Questions (FAQs)

Q1: What is synthetic Leptin (22-56) and what is its function?

Leptin (22-56) is a synthetic fragment of the naturally occurring hormone Leptin. It is a 35-amino acid peptide that is involved in the regulation of energy balance, appetite, and body weight control.[1][2][3] This fragment has been shown to inhibit food intake and may play a role in neuroendocrine and hematopoietic functions.[2][4]

Q2: What are the common causes of batch-to-batch variability in synthetic Leptin (22-56)?

Batch-to-batch variability in synthetic peptides like Leptin (22-56) can arise from several factors during and after synthesis:

  • Synthesis-Related Impurities: The solid-phase synthesis process can introduce impurities such as truncated or deletion sequences, or incompletely removed protecting groups. Racemization of amino acids can also occur.

  • Residual Reagents: Trifluoroacetic acid (TFA) is commonly used during peptide cleavage and purification. Residual TFA can remain in the final lyophilized product and affect biological assays.

  • Peptide Modifications: Certain amino acids are prone to modification. For instance, methionine and tryptophan can be oxidized, and asparagine and glutamine can undergo deamidation.[5][6]

  • Incorrect Peptide Content: The actual peptide content of a lyophilized powder can vary between batches due to the presence of water and counter-ions.

  • Improper Storage and Handling: Exposure to moisture, repeated freeze-thaw cycles, and storage at incorrect temperatures can lead to degradation of the peptide.[5][7][8][9]

Q3: How can I assess the quality and consistency of a new batch of synthetic Leptin (22-56)?

A multi-pronged approach is recommended to ensure the quality of each new batch:

  • Review the Certificate of Analysis (CoA): The CoA provided by the manufacturer should detail the purity (typically by HPLC), mass (by mass spectrometry), and appearance of the peptide.

  • Perform Independent Analytical Characterization: It is best practice to independently verify the key quality attributes. This includes confirming the identity, purity, and concentration of the peptide.

  • Conduct a Functional Bioassay: The biological activity of the peptide should be assessed in a relevant bioassay to ensure it elicits the expected biological response.

Troubleshooting Guide

Issue 1: I am observing inconsistent or no activity with a new batch of Leptin (22-56) in my bioassay.

  • Question: Did you verify the proper storage and handling of the new peptide batch?

    • Answer: Improper storage can lead to degradation. Lyophilized peptides should be stored at -20°C or colder, away from light.[7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9]

  • Question: Have you checked the solubility of the peptide in your chosen solvent?

    • Answer: Leptin (22-56) is reported to be insoluble in water but soluble in 60% acetonitrile (B52724) containing 0.1% TFA.[10] It is crucial to ensure complete dissolution. Sonication can aid in dissolving the peptide.[8] If the peptide is not fully dissolved, the effective concentration in your assay will be lower than expected.

  • Question: Did you perform an independent quality check on the new batch?

    • Answer: There may be an issue with the synthesis of the new batch. It is advisable to verify the purity and identity of the peptide using techniques like HPLC and mass spectrometry.

Issue 2: The purity of my Leptin (22-56) on the CoA is high (>95%), but the biological activity is low.

  • Question: Could there be functionally relevant impurities not resolved by standard HPLC?

    • Answer: Standard reverse-phase HPLC may not separate peptides with subtle modifications that can impact biological activity, such as oxidized or deamidated forms. Mass spectrometry can help identify these modifications.

  • Question: Have you quantified the peptide concentration accurately?

    • Answer: The net peptide content of a lyophilized powder can be significantly less than the total weight due to the presence of water and salts. For accurate concentration determination, methods like Amino Acid Analysis (AAA) are recommended.

  • Question: Is your bioassay sensitive to contaminants?

    • Answer: Even at high purity, trace amounts of contaminants from the synthesis process can interfere with biological assays.[11]

Analytical Techniques for Peptide Characterization

A combination of analytical techniques is crucial for the comprehensive characterization of each batch of synthetic Leptin (22-56).

Technique Parameter Measured Purpose
High-Performance Liquid Chromatography (HPLC) PurityTo assess the percentage of the correct peptide and detect peptidic impurities.[12][13]
Mass Spectrometry (MS) Molecular Weight, SequenceTo confirm the identity of the peptide and identify any modifications or truncations.[12][14]
Amino Acid Analysis (AAA) Amino Acid Composition and QuantityTo determine the exact amount of peptide in a sample, providing accurate concentration for bioassays.
Nuclear Magnetic Resonance (NMR) Spectroscopy 3D StructureTo determine the three-dimensional structure of the peptide in solution.[14]

Experimental Protocols

Protocol: Cell-Based Bioassay for Leptin (22-56) Activity

This protocol is a general guideline for assessing the biological activity of Leptin (22-56) using a reporter gene assay in a cell line expressing the Leptin receptor, such as HEK-293 cells.[15][16]

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Co-transfect the cells with an expression vector for the long form of the Leptin receptor (Ob-Rb) and a reporter plasmid containing a STAT3-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
  • Select and expand a stable cell line that shows a robust response to a reference standard of Leptin.

2. Bioassay Procedure:

  • Seed the stable cells in a 96-well plate at an appropriate density and allow them to attach overnight.
  • Prepare a serial dilution of the reference standard Leptin and each new batch of Leptin (22-56) in serum-free media.
  • Remove the growth media from the cells and replace it with the media containing the different concentrations of the peptides. Include a negative control (media only).
  • Incubate the plate for a specified period (e.g., 6-24 hours) to allow for receptor activation and reporter gene expression.
  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

3. Data Analysis:

  • Plot the reporter gene activity against the peptide concentration for both the reference standard and the test batches.
  • Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for each batch.
  • Compare the EC50 values of the new batches to the reference standard to assess their relative potency.

Visualizations

Sources_of_Variability cluster_synthesis Peptide Synthesis cluster_purification Purification & Lyophilization cluster_handling Storage & Handling s1 Incomplete Couplings (Truncations/Deletions) variability Batch-to-Batch Variability s1->variability s2 Side Reactions (e.g., Oxidation) s2->variability s3 Racemization s3->variability p1 Residual Solvents/Reagents (e.g., TFA) p1->variability p2 Co-elution of Impurities p2->variability p3 Variable Water Content p3->variability h1 Improper Temperature h1->variability h2 Moisture Absorption h2->variability h3 Repeated Freeze-Thaw Cycles h3->variability

Caption: Potential sources of batch-to-batch variability in synthetic peptides.

Experimental_Workflow start Receive New Batch of Leptin (22-56) coa Review Certificate of Analysis start->coa storage Store Appropriately (-20°C or colder) coa->storage analytical Analytical Characterization (HPLC, MS) storage->analytical bioassay Functional Bioassay (e.g., Cell-based assay) analytical->bioassay compare Compare with Reference Standard bioassay->compare decision Accept or Reject Batch compare->decision

Caption: Recommended workflow for qualifying a new batch of synthetic peptide.

Leptin_Signaling Leptin Leptin (22-56) ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocation gene Gene Expression (e.g., SOCS3, POMC) nucleus->gene response Biological Response (Appetite Regulation) gene->response

References

Technical Support Center: Assessing the Anorexigenic Effects of Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to assess the anorexigenic effects of the leptin fragment, Leptin (22-56). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is Leptin (22-56) and why study its anorexigenic effects?

Leptin (22-56) is a peptide fragment of the full-length leptin hormone.[1] It is being investigated for its potential to mimic the appetite-suppressing (anorexigenic) effects of leptin.[2] The rationale for studying this fragment includes the possibility of improved pharmacokinetic properties, such as better blood-brain barrier penetration or stability, compared to the full-length hormone.[3] Research has shown that centrally administered Leptin (22-56) can inhibit food intake in rats.[2]

2. How do the anorexigenic effects of Leptin (22-56) compare to full-length leptin?

3. What are the known signaling pathways activated by leptin, and does Leptin (22-56) activate the same pathways?

Full-length leptin exerts its effects by binding to the long-form leptin receptor (Ob-Rb), which activates several key intracellular signaling pathways:[7][8][9]

  • Janus kinase 2/Signal transducer and activator of transcription 3 (JAK2/STAT3): This is considered the primary pathway for leptin's effects on energy homeostasis.[9][10]

  • Phosphatidylinositol 3-kinase (PI3K)/Akt: This pathway is involved in the more rapid effects of leptin on neuronal activity and food intake.[2][11]

  • Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK): This pathway also contributes to leptin's anorexigenic effects.[8]

Currently, there is a lack of definitive studies directly demonstrating that Leptin (22-56) activates these same signaling pathways with similar efficacy to full-length leptin. Some research suggests that other leptin fragments, such as Leptin (116-130), can activate PI3K and STAT3 signaling, while Leptin (22-56) did not show similar effects in the context of neuroprotection.[12] Therefore, it is a critical experimental question to determine if and how Leptin (22-56) engages these canonical leptin signaling pathways to elicit its anorexigenic effects.

4. Which hypothalamic neurons are the primary targets for the anorexigenic effects of leptin?

The anorexigenic effects of leptin are primarily mediated by its action on two key populations of neurons within the arcuate nucleus (ARC) of the hypothalamus:[13][14]

  • Pro-opiomelanocortin (POMC) neurons: Leptin stimulates these neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), an anorexigenic neuropeptide.[10]

  • Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons: Leptin inhibits these orexigenic (appetite-stimulating) neurons.[13]

The net effect is a reduction in hunger signals and an increase in satiety signals. It is hypothesized that Leptin (22-56) also acts on these neuronal populations to exert its anorexigenic effects, though direct evidence is still emerging.

Troubleshooting Guides

Problem 1: Inconsistent or No Reduction in Food Intake
Potential Cause Troubleshooting Step Rationale
Peptide Instability/Degradation 1. Prepare fresh solutions of Leptin (22-56) for each experiment. 2. Store lyophilized peptide at -20°C or lower.[15] 3. Avoid repeated freeze-thaw cycles of stock solutions.[15]Peptides are susceptible to degradation, which can lead to loss of bioactivity.
Improper Peptide Solubilization 1. Consult the manufacturer's instructions for the recommended solvent. Leptin (22-56) is often insoluble in water and may require a small amount of 60% acetonitrile (B52724) with 0.1% TFA to dissolve before dilution in a physiological buffer.[2][10] 2. Ensure the peptide is fully dissolved before administration.Incomplete solubilization will lead to an inaccurate dosage and reduced efficacy.
Incorrect Administration/Dosage 1. Verify the accuracy of the intracerebroventricular (ICV) cannula placement.[16] 2. Perform a dose-response study to determine the optimal effective dose for your animal model. 3. Ensure the injection volume is appropriate for the target brain region.[17]The anorexigenic effects of centrally administered peptides are highly dependent on accurate delivery to the target site and the correct dosage.
Leptin Resistance in Animal Model 1. Use leptin-sensitive animal models (e.g., lean wild-type animals) for initial characterization. 2. If using a diet-induced obesity (DIO) model, be aware that these animals can develop leptin resistance.[18]Chronic high-fat diets can lead to a state of leptin resistance, where higher doses of leptin or its analogs may be required to elicit an effect.
Problem 2: High Variability in Experimental Results
Potential Cause Troubleshooting Step Rationale
Inconsistent Food and Water Access 1. Ensure all animals have ad libitum access to food and water, except during designated fasting periods.Variations in baseline food and water intake can introduce variability in the response to the peptide.
Stress-Induced Changes in Feeding Behavior 1. Acclimate animals to handling and injection procedures prior to the start of the experiment.[19] 2. Handle animals consistently and minimize environmental stressors.Stress can independently affect appetite and feeding behavior, masking the effects of the experimental compound.
Circadian Rhythm Effects 1. Administer Leptin (22-56) and measure food intake at the same time each day, preferably at the beginning of the dark cycle when rodents are most active and feed.[20]The regulation of appetite and metabolism is subject to circadian rhythms, and consistency in timing is crucial for reproducible results.
Peptide Aggregation 1. Visually inspect the peptide solution for any precipitation or cloudiness before injection. 2. Consider using peptide-grade water and sterile filtration.Aggregated peptides can have altered bioactivity and lead to inconsistent results.

Data Presentation: Quantitative Effects of Leptin on Food Intake and Body Weight

The following tables summarize representative quantitative data on the anorexigenic effects of full-length leptin from published studies. Similar tables should be constructed with experimental data for Leptin (22-56) to allow for direct comparison.

Table 1: Effect of Intracerebroventricular (ICV) Leptin on 22-hour Food Intake in Rats [21]

Treatment GroupDoseMean Food Intake (g) ± SEM% Reduction from Vehicle
Vehicle-27.0 ± 1.0-
Leptin0.4 µg22.95 ± 1.3515%
Leptin1 µg20.0 ± 2.726%
Leptin4 µg16.2 ± 4.5940%

Table 2: Effect of Intraperitoneal (IP) Leptin on 24-hour Food Intake and Body Weight Gain in Mice [11]

Treatment GroupDoseMean Food Intake (g) ± SEM% Reduction from VehicleMean Body Weight Gain (%) ± SEM
Vehicle-4.5 ± 0.2-1.5 ± 0.5
Leptin5 µg3.8 ± 0.315.6%0.8 ± 0.4
Leptin10 µg3.2 ± 0.228.9%-0.5 ± 0.3
Leptin20 µg2.5 ± 0.344.4%-1.2 ± 0.4

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection
  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent. Secure the animal in a stereotaxic frame.

  • Cannula Implantation: Following sterile procedures, drill a small hole in the skull over the target lateral ventricle. Lower a guide cannula to the predetermined coordinates and secure it with dental cement.[21]

  • Recovery: Allow the animal to recover for at least one week before any experiments.

  • Peptide Preparation: On the day of injection, dissolve lyophilized Leptin (22-56) in the appropriate vehicle (e.g., sterile artificial cerebrospinal fluid or a solution of 60% acetonitrile with 0.1% TFA followed by dilution in a physiological buffer) to the desired concentration.[2][11]

  • ICV Injection: Gently restrain the animal and insert the injection cannula into the guide cannula. Infuse the prepared Leptin (22-56) solution at a slow, controlled rate (e.g., 1-2 µL over 1-2 minutes).[17][21]

Protocol 2: Measurement of Food Intake and Body Weight
  • Acclimation: Individually house the animals and allow them to acclimate to the cages and measurement procedures for several days.

  • Baseline Measurement: Measure and record the baseline food intake and body weight for at least three consecutive days before the start of the experiment. Food intake is typically measured by providing a pre-weighed amount of food and weighing the remaining food and any spillage at 24-hour intervals.[19]

  • Post-Injection Measurement: Following the administration of Leptin (22-56) or vehicle, measure food intake and body weight at regular intervals (e.g., 1, 2, 4, 6, 12, and 24 hours) to capture the time-course of the anorexigenic effect.[22]

  • Data Analysis: Express food intake as grams consumed per animal or normalized to body weight. Calculate the change in body weight from baseline.

Protocol 3: Assessment of Hypothalamic Signaling Pathway Activation
  • Tissue Collection: At a predetermined time point after Leptin (22-56) or vehicle administration (e.g., 30-60 minutes for signaling studies), euthanize the animals and rapidly dissect the hypothalamus.[23]

  • Protein Extraction: Homogenize the hypothalamic tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of key signaling molecules, including:

    • p-STAT3 (Tyr705) and total STAT3

    • p-Akt (Ser473) and total Akt

    • p-ERK1/2 (Thr202/Tyr204) and total ERK1/2

  • Quantification: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Mandatory Visualizations

Leptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Leptin Leptin / Leptin (22-56) ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb JAK2 JAK2 ObRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation SHP2 SHP2 JAK2->SHP2 Activation POMC ↑ POMC Expression STAT3->POMC NPY_AgRP ↓ NPY/AgRP Expression STAT3->NPY_AgRP Akt Akt PI3K->Akt Activation Anorexia Anorexigenic Effects (↓ Food Intake) Akt->Anorexia ERK ERK ERK->Anorexia SHP2->ERK Activation POMC->Anorexia NPY_AgRP->Anorexia

Caption: Leptin Signaling Pathway Leading to Anorexigenic Effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome A1 ICV Cannula Implantation A2 Animal Acclimation A1->A2 A3 Baseline Measurements (Food Intake, Body Weight) A2->A3 B1 Leptin (22-56) or Vehicle Administration (ICV) A3->B1 C1 Food Intake & Body Weight Measurement (Time-course) B1->C1 C2 Hypothalamic Tissue Collection B1->C2 D1 Assessment of Anorexigenic Effects C1->D1 C3 Western Blot for Signaling Proteins (pSTAT3, pAkt, pERK) C2->C3 C3->D1

Caption: Experimental Workflow for Assessing Leptin (22-56) Anorexigenic Effects.

References

dealing with non-specific binding in Leptin (22-56) receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding in Leptin (22-56) receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (22-56) and why is it used in receptor assays?

A1: Leptin (22-56) is a biologically active fragment of the full-length leptin protein. It has been investigated for its potential physiological roles, including effects on food intake. In receptor binding assays, it is used to study its interaction with leptin receptors and to screen for compounds that may modulate this interaction.

Q2: I am observing very high non-specific binding (NSB) in my Leptin (22-56) receptor assay. What are the likely causes?

A2: High non-specific binding is a common issue in receptor binding assays, particularly with peptide fragments. The primary causes can be categorized as follows:

  • Issues with the Ligand (Leptin (22-56)): The physicochemical properties of the peptide itself can contribute significantly to NSB.

  • Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can increase non-specific interactions.

  • Receptor Preparation: The quality and concentration of your cell membranes or tissue homogenates are critical.

  • Assay Plastics and Filters: The materials used for assay plates and filter mats can be a source of non-specific binding.

Q3: Does Leptin (22-56) bind to the leptin receptor in the same way as full-length leptin?

A3: This is a critical point to consider. Some studies suggest that Leptin (22-56) may not act directly through the canonical leptin receptor (Ob-R) in the same manner as the full-length hormone. Therefore, high "non-specific" binding might, in some contexts, indicate that the peptide is interacting with other cellular components or binding to the receptor in a manner not easily displaced by standard competitors.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and mitigating high non-specific binding in your Leptin (22-56) receptor assays.

Problem: Excessively High Non-Specific Binding (NSB > 50% of Total Binding)

High NSB can obscure the specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax). Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.

Systematic Troubleshooting Steps:

1. Evaluate the Ligand: Leptin (22-56) Properties

The inherent properties of the Leptin (22-56) peptide can be a primary driver of NSB.

Physicochemical PropertyImplication for Non-Specific BindingRecommended Action
Theoretical pI A high isoelectric point (pI ~10.38) indicates a net positive charge at physiological pH. This can lead to electrostatic interactions with negatively charged cell membranes and assay plastics.Increase the ionic strength of your assay buffer by adding NaCl (e.g., 100-150 mM) to shield these charges.
Hydrophobicity (GRAVY) While the GRAVY score of -0.58 suggests it is not extremely hydrophobic, localized hydrophobic residues can still promote non-specific binding to plasticware and lipid membranes.Include a non-ionic detergent like Tween-20 or Triton X-100 (0.01% - 0.1%) in your assay and wash buffers. Pre-treat assay plates with a blocking agent.
Solubility Leptin (22-56) is reported to be insoluble in water but soluble in 60% acetonitrile (B52724) with 0.1% TFA. Improper solubilization can lead to peptide aggregation, which significantly increases NSB.Ensure complete and fresh solubilization of the peptide before each experiment. Use the recommended solvent for your stock solution and dilute in an appropriate assay buffer.
Purity Impurities from peptide synthesis can contribute to high NSB.Use a high-purity (≥95%) peptide.

2. Optimize Assay Conditions

Fine-tuning your assay parameters is crucial for minimizing NSB.

ParameterRecommendationRationale
Blocking Agents Empirically test different blocking agents. Bovine Serum Albumin (BSA) at 0.1-1% is a common starting point. Other options include non-fat dry milk (use with caution if studying phosphorylation), casein, or commercially available protein-free blockers.Blocking agents saturate non-specific binding sites on the assay plate, filters, and to some extent, the cell membranes.
Incubation Time & Temperature Perform a time-course experiment to determine the optimal incubation time to reach equilibrium for specific binding. Shorter incubation times can sometimes reduce NSB. Lowering the temperature (e.g., 4°C or room temperature) can decrease hydrophobic interactions.Prolonged incubation can lead to increased non-specific binding. Lower temperatures can reduce the "stickiness" of the peptide.
Washing Steps Increase the number and volume of washes with ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of the specific ligand-receptor complex.Thorough washing is critical to remove unbound and non-specifically bound ligand. Cold buffer slows the off-rate of specifically bound ligand.

3. Receptor Preparation and Concentration

IssueRecommendationRationale
Membrane/Cell Concentration Titrate the amount of membrane protein or whole cells used in the assay. A typical starting range is 20-100 µg of membrane protein per well.Too much protein can increase the number of non-specific binding sites, while too little can result in a low specific signal.
Membrane Purity Ensure your membrane preparation protocol effectively removes cytosolic proteins and other cellular debris through multiple centrifugation and wash steps.Contaminating proteins can be a source of non-specific binding.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio in a receptor binding assay. The following table provides an illustrative comparison of common blocking agents. Note: Optimal blocking agent and concentration should be empirically determined for each specific assay system.

Blocking AgentConcentrationSignal-to-Noise Ratio (Specific/Non-Specific Binding)Percent Non-Specific Binding (% of Total)Comments
None N/A1.560%High background, unacceptable for most applications.
Bovine Serum Albumin (BSA) 0.1%4.224%Good starting point, generally effective.
Bovine Serum Albumin (BSA) 1%5.817%Often provides improved blocking over lower concentrations.
Casein 0.5%6.515%Can be very effective, but may interfere with assays involving phosphorylated proteins.
Non-Fat Dry Milk 1%5.219%Cost-effective, but contains phosphoproteins (like casein) and biotin, which can interfere with certain detection methods.
Commercial Protein-Free Blocker 1X7.114%Can be highly effective and reduces protein-protein interactions, but may be more expensive.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells
  • Cell Culture: Grow cells expressing the leptin receptor to confluency.

  • Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and scrape into a centrifuge tube.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable binding buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

Protocol 2: Radioligand Competition Binding Assay
  • Reagent Preparation:

    • Binding Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Radiolabeled Leptin (22-56): Dilute the radiolabeled peptide in binding buffer to the desired concentration (typically at or below the Kd).

    • Unlabeled Competitor: Prepare serial dilutions of unlabeled Leptin (22-56) or another suitable competitor in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, radiolabeled Leptin (22-56), and the membrane preparation.

    • Non-Specific Binding: Add a high concentration of unlabeled competitor, radiolabeled Leptin (22-56), and the membrane preparation.

    • Competition: Add the serial dilutions of the unlabeled competitor, radiolabeled Leptin (22-56), and the membrane preparation.

  • Incubation: Incubate the plate at the optimized temperature (e.g., room temperature or 4°C) for the optimized duration (e.g., 60-120 minutes) with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like 0.3% polyethyleneimine, PEI).

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the unlabeled competitor concentration and fit the data using non-linear regression to determine the IC₅₀.

Visualizations

Leptin_Signaling_Pathway Leptin Leptin LeptinR Leptin Receptor (Ob-R) Leptin->LeptinR Binding JAK2 JAK2 LeptinR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation SHP2 SHP2 JAK2->SHP2 pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Metabolic_Effects Metabolic Effects (Appetite Regulation, Energy Expenditure) Gene_Expression->Metabolic_Effects Akt Akt PI3K->Akt Akt->Metabolic_Effects MAPK_pathway MAPK Pathway (ERK) MAPK_pathway->Metabolic_Effects SHP2->MAPK_pathway

Caption: Leptin Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Ligands, Membranes) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Plate_Setup Add_Components Add Assay Components Plate_Setup->Add_Components Incubate Incubate (e.g., 60-120 min at RT) Add_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Dry Dry Filter Plate Wash->Dry Add_Scintillant Add Scintillation Cocktail Dry->Add_Scintillant Count Count Radioactivity Add_Scintillant->Count Analyze Data Analysis (Calculate IC50/Ki) Count->Analyze End End Analyze->End

Caption: Experimental Workflow for a Radioligand Binding Assay.

Troubleshooting_Logic High_NSB High Non-Specific Binding? Check_Ligand Evaluate Ligand Properties (pI, Hydrophobicity, Solubility) High_NSB->Check_Ligand Yes NSB_OK NSB Acceptable High_NSB->NSB_OK No Optimize_Buffer Optimize Assay Buffer (Ionic Strength, Detergent) Check_Ligand->Optimize_Buffer Optimize_Conditions Optimize Assay Conditions (Blocker, Time, Temp) Optimize_Buffer->Optimize_Conditions Check_Receptor Check Receptor Prep (Concentration, Purity) Optimize_Conditions->Check_Receptor Review_Washes Review Wash Steps (Volume, #, Temp) Check_Receptor->Review_Washes Review_Washes->High_NSB Re-evaluate

Validation & Comparative

A Comparative Guide to the Bioactivity of Leptin (22-56) and Full-Length Human Leptin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of the human leptin fragment (22-56) and the full-length human leptin protein. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biological functions of these molecules. While both molecules exhibit bioactivity, particularly in the regulation of food intake, current research suggests they may operate through distinct mechanisms.

Executive Summary

Full-length human leptin is a 16 kDa hormone that plays a critical role in regulating energy homeostasis, neuroendocrine function, and metabolism through its interaction with the leptin receptor (ObR). Its bioactivity is well-characterized, with established signaling pathways primarily involving the JAK-STAT and MAPK cascades. Leptin (22-56), a 35-amino acid fragment of the N-terminus of leptin, has also demonstrated biological activity, most notably in the dose-dependent inhibition of food intake. However, evidence suggests that Leptin (22-56) may not exert its effects through direct activation of the classical leptin receptor, indicating a different mechanism of action. This guide synthesizes the available experimental data to draw a comparative picture of their bioactivities.

Data Presentation: A Comparative Overview

Due to the lack of direct head-to-head studies with dose-response curves for both molecules under identical experimental conditions, a direct quantitative comparison of potency (e.g., EC50 or ED50) is not available in the reviewed literature. The following tables summarize the available quantitative and qualitative data.

Table 1: In Vivo Bioactivity Comparison

ParameterFull-Length Human LeptinLeptin (22-56)Remarks
Effect on Food Intake Dose-dependent reduction.Dose-related inhibition of food intake has been observed.[1]A direct comparative study on the potency of food intake reduction is not available.
Effect on Body Weight Dose-dependent reduction.Effects on body weight gain were not assessed in the initial short-term studies.[2]Long-term studies directly comparing the effect on body weight are lacking.
Mechanism of Action Acts via the leptin receptor (ObR).Does not appear to act directly through the leptin receptor.[1]The precise receptor and signaling pathway for Leptin (22-56) remain to be fully elucidated.

Table 2: In Vitro Bioactivity Comparison

AssayFull-Length Human LeptinLeptin (22-56)Remarks
Leptin Receptor Activation Activates the long-form of the leptin receptor (ObRb), leading to downstream signaling.Does not directly activate the leptin receptor in functional assays.This suggests a fundamental difference in their mechanism of action at the cellular level.
Neuronal Effects (Hippocampal Synaptic Plasticity) Promotes AMPA receptor trafficking and enhances synaptic plasticity.Does not mirror the plasticity-enhancing effects of leptin.[3]In this context, Leptin (22-56) was found to be less active than another fragment, Leptin (116-130).[3]
Neuroprotection Exhibits neuroprotective effects against amyloid-β toxicity.Did not show neuroprotective effects in a model of amyloid toxicity.[3]This further highlights the functional differences between the two molecules in neuronal systems.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Food Intake Assay

Objective: To assess the effect of Leptin (22-56) or full-length leptin on food intake in rodents.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Cannulation: Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral cerebral ventricle for intracerebroventricular (ICV) injections. Animals are allowed to recover for at least one week post-surgery.

  • Acclimatization: Rats are accustomed to the experimental conditions, including handling and mock injections. Food and water are provided ad libitum unless otherwise specified.

  • Test Substance Administration: Leptin (22-56) or full-length leptin, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), is administered via ICV injection at various doses. A vehicle-only group serves as the control.

  • Data Collection: Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food pellets. Water intake and body weight are also monitored.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vitro BAF/3 Cell Proliferation Assay

Objective: To determine the ability of full-length leptin to stimulate the proliferation of cells expressing the leptin receptor.

Protocol:

  • Cell Line: BAF/3 cells, a murine pro-B cell line, are stably transfected with the long form of the human leptin receptor (ObRb). These cells are dependent on leptin for proliferation in the absence of other growth factors like IL-3.

  • Cell Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For the assay, cells are washed to remove any residual growth factors and resuspended in a serum-free medium.

  • Assay Setup: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.

  • Treatment: Serial dilutions of full-length human leptin are added to the wells. A negative control (medium only) and a positive control (saturating concentration of leptin) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: A dose-response curve is generated by plotting the proliferation signal against the logarithm of the leptin concentration. The EC50 value (the concentration that induces 50% of the maximal response) is calculated.

STAT3 Phosphorylation Assay

Objective: To measure the activation of the STAT3 signaling pathway by full-length leptin in a cell-based assay.

Protocol:

  • Cell Line: HEK293 cells or other suitable cell lines are transiently or stably transfected with the long form of the human leptin receptor (ObRb).

  • Cell Culture and Starvation: Cells are cultured to near confluence and then serum-starved for 4-16 hours to reduce basal signaling activity.

  • Stimulation: Cells are treated with various concentrations of full-length leptin for a short period (e.g., 15-30 minutes) at 37°C. An untreated control is included.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification of Phospho-STAT3: The level of phosphorylated STAT3 (p-STAT3) in the cell lysates is determined using a specific ELISA kit or by Western blotting with an antibody that recognizes the phosphorylated form of STAT3. Total STAT3 levels are also measured for normalization.

  • Data Analysis: The amount of p-STAT3 is normalized to the total STAT3 for each sample. A dose-response curve is generated, and the EC50 value for STAT3 phosphorylation is determined.

Mandatory Visualization

Leptin Signaling Pathway

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leptin Full-Length Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding & Dimerization JAK2_inactive JAK2 ObR->JAK2_inactive Recruitment JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation JAK2_active->ObR Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylation PI3K PI3K JAK2_active->PI3K Activation MAPK MAPK (ERK1/2) JAK2_active->MAPK Activation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation AKT Akt PI3K->AKT Activation Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Transcription Gene_Expression->ObR Feedback Inhibition (SOCS3) Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison A Full-Length Leptin C Receptor Binding Assay A->C D Cell Proliferation Assay (e.g., BAF/3-ObR) A->D E Signaling Pathway Activation (e.g., p-STAT3) A->E F Food Intake Studies A->F G Body Weight Regulation A->G B Leptin (22-56) B->C B->D B->E B->F B->G H Dose-Response Curves C->H D->H E->H F->H G->H I EC50 / ED50 Determination H->I J Statistical Analysis I->J K Comparative Bioactivity Profile J->K

References

A Comparative Guide to Leptin (22-56): Evaluating its Function as a Leptin Mimetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide Leptin (22-56) with its parent molecule, native leptin, and the alternative leptin fragment, Leptin (116-130). The information presented herein is intended to facilitate an objective evaluation of Leptin (22-56)'s potential as a functional leptin mimetic based on available experimental data.

Introduction to Leptin and its Mimetics

Leptin, a 16 kDa hormone primarily secreted by adipose tissue, is a critical regulator of energy homeostasis, acting on the central nervous system to suppress appetite and increase energy expenditure.[1] Its therapeutic potential for obesity is limited by the prevalence of leptin resistance in obese individuals.[2] This has spurred the development of smaller, potentially more effective leptin mimetics, including peptide fragments such as Leptin (22-56) and Leptin (116-130). This guide focuses on the validation of Leptin (22-56) as a functional leptin mimetic by comparing its performance in key biological assays against native leptin and the alternative fragment, Leptin (116-130).

Comparative Performance Data

The following tables summarize the available quantitative data for native leptin, Leptin (22-56), and Leptin (116-130) across various experimental paradigms. It is important to note that direct, side-by-side quantitative comparisons, particularly for Leptin (22-56) against native leptin, are limited in the current scientific literature.

Table 1: In Vitro Biological Activity

ParameterNative LeptinLeptin (22-56)Leptin (116-130)Reference
Receptor Binding Affinity (Kd) 0.2-15 nMData not available. Evidence suggests it does not act directly through the leptin receptor.Data not available. Unable to compete with leptin for binding to OB-Rb.[3][4][5][6]
Receptor Activation (STAT3 Phosphorylation) Dose-dependent increaseData not availableInduces STAT3 phosphorylation in SH-SY5Y cells.[7][8]
Neuronal Depolarization Induces depolarization in hypothalamic neuronsDose-dependent depolarization of paraventricular nucleus neurons.Data not available[9]
AMPA Receptor Trafficking (GluA1 surface expression) Promotes traffickingNo significant effectPromotes trafficking (to 160 ± 6% of control)[7]

Table 2: In Vivo Biological Activity (Rodent Models)

ParameterNative LeptinLeptin (22-56)Leptin (116-130)Reference
Food Intake Reduction Dose-dependent reductionSignificant, dose-related inhibition of food intake in rats.Reduced food intake by 15% in ob/ob mice.[7][8]
Body Weight Reduction Dose-dependent reductionData on body weight reduction is limited.13.8% reduction in body weight in ob/ob mice after 7 days.[8]
Neuroprotection (against Aβ toxicity) Protects against neuronal deathNo effect on cell viability in the presence of Aβ₁₋₄₂.Prevents neuronal cell death induced by Aβ₁₋₄₂.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.

Leptin_Signaling_Pathway Leptin Native Leptin Leptin_Receptor Leptin Receptor (OB-Rb) Leptin->Leptin_Receptor Binds Leptin_Fragment Leptin (22-56) / (116-130) Alternative_Pathway Alternative Pathway? Leptin_Fragment->Alternative_Pathway May act via JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Akt Akt PI3K->Akt Activates pAkt pAkt Akt->pAkt Nucleus Nucleus pSTAT3->Nucleus Translocates to pAkt->Nucleus Translocates to Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Regulates Biological_Effects Biological Effects (Reduced Food Intake, Increased Energy Expenditure) Gene_Expression->Biological_Effects Alternative_Pathway->Biological_Effects

Caption: Leptin Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding_Assay Receptor Binding Assay Signaling_Assay Signaling Pathway Activation (e.g., STAT3 Phosphorylation) Cellular_Assay Cellular Functional Assay (e.g., Neuronal Viability) Animal_Model Animal Model Selection (e.g., ob/ob mice, rats) Administration Peptide Administration (e.g., Intraperitoneal, ICV) Animal_Model->Administration Behavioral_Testing Behavioral Assessment (Food Intake, Body Weight) Administration->Behavioral_Testing Physiological_Testing Physiological Measurement (e.g., Blood Glucose) Administration->Physiological_Testing Peptide_Synthesis Peptide Synthesis and Purification (Leptin, Leptin (22-56), Leptin (116-130)) Peptide_Synthesis->Binding_Assay Peptide_Synthesis->Signaling_Assay Peptide_Synthesis->Cellular_Assay Peptide_Synthesis->Animal_Model

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on methodologies described in the cited literature. For precise details, including reagent concentrations and incubation times, consulting the original research articles is recommended.

In Vivo Assessment of Anorectic Effects in Rodents

Objective: To determine the effect of Leptin (22-56) on food intake and body weight in a rodent model.

Animal Model: Male Sprague-Dawley rats or C57BL/6J ob/ob mice are commonly used. Animals are individually housed to allow for accurate food intake measurement.

Procedure:

  • Acclimation: Animals are acclimated to individual housing and handling for at least one week prior to the experiment. Baseline food intake and body weight are recorded daily.

  • Peptide Administration: Leptin (22-56), native leptin, or vehicle (saline) is administered via the desired route (e.g., intraperitoneal injection or intracerebroventricular (ICV) cannulation). Doses are determined based on previous studies or dose-response pilot experiments.[10]

  • Data Collection:

    • Food Intake: Pre-weighed food is provided, and the remaining amount is measured at regular intervals (e.g., 1, 4, 12, 24, and 36 hours post-injection) to calculate cumulative food intake.[10]

    • Body Weight: Animals are weighed daily at the same time.

  • Data Analysis: Changes in food intake and body weight are compared between treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Receptor Binding Assay (Competitive Binding)

Objective: To assess the ability of Leptin (22-56) to bind to the leptin receptor.

Materials:

  • Membrane preparations from cells expressing the leptin receptor (e.g., HEK293 cells transfected with OB-Rb).

  • Radiolabeled native leptin (e.g., ¹²⁵I-leptin).

  • Unlabeled native leptin (for positive control).

  • Leptin (22-56) and other test compounds.

  • Binding buffer and wash buffer.

  • Filtration apparatus and filters.

  • Gamma counter.

Procedure:

  • Incubation: A fixed concentration of radiolabeled leptin and membrane preparation are incubated with increasing concentrations of unlabeled Leptin (22-56) or native leptin in a binding buffer.

  • Separation: The incubation mixture is rapidly filtered to separate bound from free radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]

STAT3 Phosphorylation Assay (Western Blot)

Objective: To determine if Leptin (22-56) can activate the leptin receptor signaling pathway by measuring the phosphorylation of STAT3.

Cell Line: A cell line expressing the long form of the leptin receptor (OB-Rb), such as HEK293-OB-Rb or SH-SY5Y neuroblastoma cells.

Procedure:

  • Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then serum-starved to reduce basal signaling. Subsequently, cells are treated with various concentrations of native leptin, Leptin (22-56), or vehicle for a specified time.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The bands corresponding to p-STAT3 are quantified by densitometry. To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total STAT3. The ratio of p-STAT3 to total STAT3 is calculated and compared across treatment groups.[8]

Conclusion

The available evidence suggests that Leptin (22-56) exhibits some biological activities associated with native leptin, particularly in the reduction of food intake. However, its functional profile as a true leptin mimetic is questionable. Key findings indicate that Leptin (22-56) may not directly engage the canonical leptin receptor (OB-Rb) and its downstream signaling pathways in the same manner as native leptin. Furthermore, in comparative studies focusing on neuroprotection and synaptic plasticity, Leptin (22-56) is consistently outperformed by the alternative fragment, Leptin (116-130).

For researchers and drug development professionals, these findings highlight the need for further investigation to elucidate the precise mechanism of action of Leptin (22-56). While it may hold therapeutic potential, its classification as a direct functional mimetic of leptin is not strongly supported by the current body of evidence. Future studies should focus on identifying its molecular target(s) and conducting direct, quantitative comparisons with native leptin across a broader range of biological assays to fully validate its potential.

References

A Comparative Analysis of Leptin (22-56) and Other Leptin Fragments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities, signaling pathways, and performance of Leptin (22-56) and other key leptin fragments based on available experimental data.

Leptin, a 16 kDa adipocyte-secreted hormone, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and cognitive processes. The discovery of its diverse functions has spurred interest in identifying smaller, biologically active fragments that may offer therapeutic advantages, such as improved blood-brain barrier penetration and more specific physiological effects. This guide focuses on a comparative analysis of Leptin (22-56) and other notable leptin fragments, including Leptin (116-130) and Leptin (93-105), to aid in the selection and application of these peptides in research and drug development.

Data Presentation: Quantitative Comparison of Leptin Fragments

The following tables summarize the available quantitative and qualitative data on the biological effects of various leptin fragments compared to the full-length leptin protein.

Peptide Amino Acid Sequence Molecular Weight (Da) Reported Biological Activities Receptor Interaction
Full-length Leptin (167 amino acids)~16,000Regulates food intake and body weight, neuroprotective, enhances cognitive function, modulates immune response, influences fertility.[1][2]Binds to the long form of the leptin receptor (Ob-Rb) with high affinity (Kd in the pM to nM range).[3][4]
Leptin (22-56) VPIQKVQDDTKTLIKTIVTRINDISHTQS~3950Reduces food intake upon central administration, enhances proliferative activity of myometrium and myoma cells, inhibits corticosterone (B1669441) production.[5][6][7][8] Lacks the neuroprotective and cognitive-enhancing effects of full-length leptin.[9][10]Does not appear to act directly through the Ob-Rb receptor.[11]
Leptin (116-130) SCSLPQTSGLQKPES~1500Mimics many effects of full-length leptin, including reduction of food intake and body weight, neuroprotection against amyloid-β toxicity, and enhancement of cognitive function and synaptic plasticity.[9][12][13][14]Activates signaling pathways downstream of the leptin receptor, though may not require direct binding to the long isoform (Ob-Rb) for all its effects.[15][16]
Leptin (93-105) FQTLASBDS-OH~1400Described as an anti-obesity protein fragment.[17][18]Information on direct receptor interaction and signaling is limited.
Ac-hLEP(110-119)-NH2 Not specifiedNot specifiedInduces a significant reduction in both body weight and food intake in rats.[19]Recognized by the leptin receptor.[20]

In Vivo Efficacy: Comparative Effects on Body Weight and Food Intake

Peptide Animal Model Dose and Administration Effect on Body Weight Effect on Food Intake Reference
Leptin (116-130) ob/ob mice1 mg/day, IP-3.4% change after 28 daysReduced by 15%[21]
Leptin (106-120) ob/ob mice1 mg/day, IP+1.8% change after 28 daysReduced by 15%[21]
Leptin (126-140) ob/ob mice1 mg/day, IP+4.2% change after 28 daysReduced by 15%[21]
Leptin (22-56) RatsIntracerebroventricular injectionNot specifiedInhibition of food intake observed[18]
Ac-hLEP(110-119)-NH2 Normal ratsIntracerebroventricular injectionSignificant reductionSignificant reduction[19]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

In Vivo Assessment of Food Intake and Body Weight in Mice
  • Animals: Female C57BL/6J ob/ob mice are commonly used.

  • Housing: Mice are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

  • Peptide Administration: Peptides are dissolved in a sterile vehicle (e.g., phosphate-buffered saline, pH 7.2). Daily intraperitoneal (IP) injections (e.g., 1 mg in 0.2 ml) are administered at a consistent time each day for the duration of the study (e.g., 28 days). A control group receives vehicle injections only.

  • Measurements: Body weight is recorded daily. Food intake is measured daily by weighing the remaining food from a pre-weighed amount provided 24 hours earlier.

  • Data Analysis: Changes in body weight are often expressed as a percentage of the initial weight. Food consumption is typically averaged per animal per day. Statistical analysis (e.g., ANOVA) is used to compare treatment groups to the control group.[21]

In Vitro Neuroprotection Assay against Amyloid-β Toxicity
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) is commonly used.

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with a serum-free medium. Cells are then treated with amyloid-β (Aβ) oligomers (e.g., 10 µM Aβ1-42) alone or in combination with different concentrations of leptin or leptin fragments.

  • Cell Viability Assessment:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available cytotoxicity detection kit.

    • MTT Assay: The metabolic activity of viable cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. Statistical significance between treatment groups is determined using appropriate statistical tests.[16]

Competitive Receptor Binding Assay
  • Principle: This assay determines the ability of an unlabeled ligand (leptin fragment) to compete with a labeled ligand (e.g., 125I-leptin) for binding to the leptin receptor.

  • Materials:

    • Cells or membranes expressing the leptin receptor (e.g., HEK293 cells transfected with the Ob-Rb isoform).

    • Labeled leptin (e.g., 125I-leptin).

    • Unlabeled leptin (as a positive control) and leptin fragments.

    • Binding buffer.

  • Procedure:

    • Incubate a constant concentration of cells/membranes with a fixed concentration of labeled leptin and varying concentrations of unlabeled competitor (leptin or leptin fragment).

    • Allow the binding to reach equilibrium.

    • Separate the bound from free labeled ligand (e.g., by filtration or centrifugation).

    • Quantify the amount of bound radioactivity.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. The binding affinity (Ki) of the fragment can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Leptin Receptor Signaling Pathways

Full-length leptin binding to its receptor (Ob-Rb) activates several intracellular signaling cascades, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways being the most prominent.[9][15][22] Experimental evidence suggests that Leptin (116-130) also activates these pathways to exert its neuroprotective effects.[15] In contrast, Leptin (22-56) does not appear to directly engage the Ob-Rb receptor, implying its biological effects are mediated through alternative, yet to be fully elucidated, mechanisms.[11]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Ob-Rb Leptin Receptor (Ob-Rb) Leptin->Ob-Rb Binds Leptin (116-130) Leptin (116-130) Leptin (116-130)->Ob-Rb Activates JAK2 JAK2 Ob-Rb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription Regulates Akt Akt PI3K->Akt Activates pAkt pAkt Akt->pAkt pAkt->Gene Transcription Influences Biological Effects Biological Effects Gene Transcription->Biological Effects Leptin (22-56) Leptin (22-56) Alternative Pathway Alternative Signaling Pathway Leptin (22-56)->Alternative Pathway Activates Alternative Pathway->Biological Effects

Signaling pathways of leptin and its fragments.

Experimental Workflow for Comparative Analysis

The logical flow for a comparative study of leptin fragments involves a series of in vitro and in vivo experiments to characterize their biological activities and mechanisms of action.

Experimental_Workflow Start Start Peptide_Synthesis Synthesize and Purify Leptin Fragments Start->Peptide_Synthesis In_Vitro_Screening In Vitro Screening Peptide_Synthesis->In_Vitro_Screening Receptor_Binding Receptor Binding Assay (e.g., Competitive Binding) In_Vitro_Screening->Receptor_Binding Signaling_Assay Signaling Pathway Activation (e.g., Western Blot for pSTAT3, pAkt) In_Vitro_Screening->Signaling_Assay Cell_Based_Assays Cell-Based Functional Assays (e.g., Neuroprotection, Proliferation) In_Vitro_Screening->Cell_Based_Assays Data_Analysis Comparative Data Analysis and Interpretation Receptor_Binding->Data_Analysis Signaling_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies in Animal Models (e.g., ob/ob mice) Cell_Based_Assays->In_Vivo_Studies Promising candidates Food_Intake Measure Food Intake and Body Weight In_Vivo_Studies->Food_Intake Behavioral_Tests Cognitive and Behavioral Tests In_Vivo_Studies->Behavioral_Tests Food_Intake->Data_Analysis Behavioral_Tests->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for comparing leptin fragments.

Conclusion

The comparative analysis of leptin fragments reveals distinct profiles of biological activity. Leptin (116-130) emerges as a promising lead compound that mimics many of the beneficial central effects of full-length leptin, including anorexigenic, neuroprotective, and cognitive-enhancing properties. Its ability to activate canonical leptin signaling pathways further supports its potential as a therapeutic agent.

In contrast, Leptin (22-56) exhibits a more limited and distinct range of activities. While it influences food intake, its lack of neuroprotective effects and its apparent signaling through a non-canonical leptin receptor pathway suggest a different mechanism of action and therapeutic potential.

Further research is warranted to fully elucidate the receptor interactions and signaling mechanisms of all bioactive leptin fragments. Direct, head-to-head quantitative comparisons of binding affinities and potencies will be crucial for the rational design and development of novel leptin-based therapeutics for metabolic and neurological disorders.

References

A Comparative Guide to the Cross-Species Reactivity of Human Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species reactivity of the human Leptin fragment (22-56). Leptin, a pleiotropic hormone primarily secreted by adipocytes, plays a crucial role in the regulation of energy homeostasis, neuroendocrine function, and metabolism. The N-terminal fragment, human Leptin (22-56), has been investigated for its potential biological activity. Understanding its interaction with leptin receptors from different species is critical for preclinical research and the development of novel therapeutics.

I. Interspecies Comparison of Biological Activity

While extensive quantitative data on the binding affinity of human Leptin (22-56) across various species is limited in publicly available literature, existing studies provide qualitative insights into its biological effects, primarily in rodents.

Summary of Biological Activity:

SpeciesAssay TypeObserved EffectQuantitative Data
Rat In vivo (intracerebroventricular injection)Dose-related, reversible inhibition of food intake.[1]Not Available
Ex vivo (patch-clamp on hypothalamic neurons)Dose-related depolarization of paraventricular nucleus (PVN) neurons.[1]Not Available
Mouse In vitro (cell-based reporter assay)Did not directly act through the leptin receptor to induce STAT-mediated transcription.[2]Not Available

It is important to note that one study using a STAT-inducible luciferase reporter assay in HEK-293 cells co-transfected with the murine leptin receptor (Ob-Rb) found that human Leptin (22-56) did not directly activate the receptor[2]. This suggests that the observed in vivo effects in rats may be mediated by a mechanism independent of direct leptin receptor activation or may involve a different signaling pathway not captured by the in vitro assay.

II. Leptin Signaling Pathway

Leptin exerts its effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family. The long form of the receptor, Ob-Rb, possesses a long intracellular domain essential for signal transduction. The canonical signaling pathway activated by full-length leptin is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Upon leptin binding, the Ob-Rb dimerizes, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of Ob-Rb, creating docking sites for downstream signaling molecules, most notably STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are key regulators of appetite and energy expenditure.

dot

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leptin Leptin Ob-Rb_dimer Leptin Receptor (Ob-Rb) Dimer Leptin->Ob-Rb_dimer Binding & Dimerization JAK2_P p-JAK2 Ob-Rb_dimer->JAK2_P Autophosphorylation STAT3 STAT3 JAK2_P->STAT3 Phosphorylation STAT3_P p-STAT3 Dimer STAT3->STAT3_P Dimerization Nucleus Nucleus STAT3_P->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression Transcriptional Regulation

Caption: The canonical JAK/STAT signaling pathway activated by leptin.

III. Experimental Methodologies

To assess the cross-species reactivity of leptin fragments, several key experimental approaches can be employed. The following are detailed protocols for Surface Plasmon Resonance (SPR) for binding affinity determination and a cell-based signaling assay to measure biological activity.

A. Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.

Experimental Workflow:

dot

SPR_Workflow Immobilization 1. Immobilize Leptin Receptor (e.g., murine, rat, primate Ob-R) on sensor chip Injection 2. Inject Human Leptin (22-56) at various concentrations Immobilization->Injection Association 3. Monitor Association Phase (Binding of fragment to receptor) Injection->Association Dissociation 4. Monitor Dissociation Phase (Fragment unbinding) Association->Dissociation Analysis 5. Data Analysis (Calculate ka, kd, and KD) Dissociation->Analysis

Caption: A typical workflow for an SPR experiment to determine binding kinetics.

Detailed Protocol:

  • Ligand Immobilization:

    • Recombinantly express and purify the extracellular domain of the leptin receptor (Ob-R) from the species of interest (e.g., mouse, rat, non-human primate).

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified Ob-R to the activated sensor surface via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the human Leptin (22-56) fragment in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the leptin fragment over the immobilized receptor surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte. This constitutes the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the fragment from the receptor.

    • Regenerate the sensor surface between different analyte concentrations using a low pH buffer if necessary.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

B. Cell-Based STAT3 Phosphorylation Assay

This assay measures the ability of the leptin fragment to induce the phosphorylation of STAT3, a key downstream effector in the leptin signaling pathway.

Experimental Workflow:

dot

Cell_Assay_Workflow Cell_Culture 1. Culture cells expressing the Leptin Receptor of interest Stimulation 2. Stimulate cells with Human Leptin (22-56) Cell_Culture->Stimulation Lysis 3. Lyse cells and collect protein Stimulation->Lysis Detection 4. Detect p-STAT3 levels (e.g., Western Blot, ELISA) Lysis->Detection Quantification 5. Quantify and compare EC50 values Detection->Quantification

Caption: Workflow for a cell-based assay to measure STAT3 phosphorylation.

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Culture a cell line that endogenously expresses the leptin receptor of the target species or has been stably transfected with the corresponding Ob-Rb cDNA.

    • Serum-starve the cells for a defined period to reduce basal signaling.

    • Treat the cells with increasing concentrations of human Leptin (22-56) for a short period (e.g., 15-30 minutes). Include full-length human leptin as a positive control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylated STAT3:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and a primary antibody for total STAT3 as a loading control. Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • ELISA: Use a sandwich ELISA kit specific for the detection of p-STAT3.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the absorbance values from the ELISA.

    • Normalize the p-STAT3 signal to the total STAT3 signal.

    • Plot the normalized p-STAT3 levels against the log of the leptin fragment concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the fragment that elicits a half-maximal response.

IV. Conclusion

The available data suggests that human Leptin (22-56) exhibits some biological activity in rats in vivo, although the precise mechanism of action remains to be fully elucidated, especially in light of in vitro studies suggesting it may not directly activate the leptin receptor's canonical signaling pathway. For a thorough assessment of its cross-species reactivity and therapeutic potential, further quantitative studies are imperative. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the binding affinity and biological potency of this and other leptin fragments across a range of species, thereby facilitating a more comprehensive understanding of their structure-activity relationships and potential for drug development.

References

Unlocking Anorexigenic Potential: A Comparative Analysis of Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the appetite-suppressing capabilities of the leptin fragment 22-56 reveals a potent, centrally-mediated anorexigenic agent. This guide offers a comprehensive comparison with full-length leptin and other fragments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

A significant study has demonstrated that a specific fragment of the leptin molecule, spanning amino acids 22-56, exhibits potent appetite-suppressing effects when administered directly into the central nervous system of rats. This finding positions Leptin (22-56) as a compelling candidate for further investigation in the development of novel therapeutics for obesity and other metabolic disorders. This guide provides a detailed comparison of the anorexigenic effects of Leptin (22-56) with full-length leptin and other leptin-derived peptides, summarizing key quantitative data and outlining the experimental methodologies employed in these pivotal studies.

Comparative Analysis of Anorexigenic Effects

The primary evidence for the anorexigenic properties of Leptin (22-56) comes from a study by Samson et al. (1996), which demonstrated a significant, dose-dependent, and reversible inhibition of food intake in rats following intracerebroventricular (ICV) administration.[1] In contrast, the C-terminal fragment (Leptin 116-167) showed only minimal effects, and another fragment (Leptin 57-92) produced no change in feeding behavior, suggesting that the satiety-inducing activity of leptin resides within the N-terminal region of the protein.[1]

While direct quantitative comparisons with full-length leptin under identical experimental conditions are limited in the initial key study, subsequent research with other leptin fragments provides a basis for contextualizing the potency of Leptin (22-56). For instance, studies on the C-terminal fragment Leptin (116-130) have also shown reductions in food intake and body weight in ob/ob mice, though the mechanism of action may differ from that of the full-length hormone.[2][3][4][5][6]

Below are tables summarizing the available quantitative data on the anorexigenic effects of Leptin (22-56) and providing a comparative context with other leptin-related peptides.

Table 1: Anorexigenic Effects of Leptin Fragment (22-56) in Rats

Dose (nmol, ICV)Time Point% Reduction in Food Intake (Compared to Vehicle)Reference
1.01 hour~25%Samson et al., 1996
1.02 hours~40%Samson et al., 1996
1.04 hours~50%Samson et al., 1996
2.51 hour~50%Samson et al., 1996
2.52 hours~60%Samson et al., 1996
2.54 hours~70%Samson et al., 1996

Note: The values are estimated from the graphical data presented in Samson et al., 1996. The study reported a significant dose-related inhibition of food intake.

Table 2: Comparative Anorexigenic Effects of Various Leptin Fragments

PeptideAnimal ModelAdministration RouteKey Findings on Food Intake/Body WeightReference
Leptin (22-56) RatICVSignificant, dose-dependent reduction in food intake Samson et al., 1996
Leptin (57-92)RatICVNo significant alteration in feeding behaviorSamson et al., 1996
Leptin (116-167)RatICVMinimal inhibition of feedingSamson et al., 1996
Leptin (116-130)ob/ob MiceIPReduced food intake and body weightGrasso et al., 1997[4][6]

Experimental Protocols

A clear understanding of the methodologies is crucial for reproducing and building upon these findings.

Key Experiment: Anorexigenic Effects of Leptin (22-56) (Samson et al., 1996)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Preparation: Rats were stereotaxically implanted with a permanent stainless steel cannula in the lateral cerebral ventricle.

  • Peptide Administration: Following a recovery period and habituation to the experimental conditions, conscious and freely moving rats received intracerebroventricular (ICV) injections of either sterile saline (vehicle) or varying doses of synthetic rat Leptin (22-56).

  • Food Intake Measurement: Pre-weighed food was presented to the animals immediately after the injection, and the amount consumed was measured at 1, 2, and 4 hours post-injection.

  • Data Analysis: The food intake in the peptide-treated groups was compared to that of the vehicle-treated control group to determine the percentage of inhibition.

Signaling Pathways and Logical Relationships

The anorexigenic effects of full-length leptin are mediated through its interaction with the long-form leptin receptor (Ob-Rb) in the hypothalamus. This binding activates several intracellular signaling cascades, including the JAK-STAT pathway, which in turn modulates the expression of neuropeptides that regulate appetite.[7][8][9] Leptin stimulates the production of anorexigenic peptides like pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), while inhibiting the expression of orexigenic neuropeptides such as neuropeptide Y (NPY) and agouti-related peptide (AgRP).[8]

The precise mechanism by which Leptin (22-56) exerts its anorexigenic effects is not fully elucidated. However, its potent central activity suggests an interaction with hypothalamic circuits involved in appetite regulation, potentially through a mechanism that may or may not directly involve the canonical leptin receptor binding site for the full-length hormone. Some studies on other leptin fragments, such as Leptin (116-130), suggest that they may act through mechanisms independent of the long-form leptin receptor.[2][5]

Below are diagrams illustrating the established leptin signaling pathway and a proposed experimental workflow for validating the anorexigenic effects of Leptin (22-56).

Leptin_Signaling_Pathway cluster_blood Bloodstream cluster_hypothalamus Hypothalamic Neuron cluster_neuropeptides Neuropeptide Expression Leptin Leptin OB_Rb Leptin Receptor (Ob-Rb) Leptin->OB_Rb Binds JAK2 JAK2 OB_Rb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates to POMC_CART Anorexigenic Peptides (POMC, CART) nucleus->POMC_CART Increases Expression NPY_AgRP Orexigenic Peptides (NPY, AgRP) nucleus->NPY_AgRP Decreases Expression Appetite Appetite POMC_CART->Appetite Suppresses NPY_AgRP->Appetite Stimulates

Caption: Leptin Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Data Collection cluster_analysis Analysis A1 Select Animal Model (e.g., Male Sprague-Dawley Rats) A2 Stereotaxic Surgery: Implant ICV Cannula A1->A2 A3 Post-operative Recovery & Acclimatization A2->A3 B1 Randomly Assign to Groups: - Vehicle (Saline) - Leptin (22-56) (Dose 1) - Leptin (22-56) (Dose 2) - Full-length Leptin (Control) A3->B1 B2 Intracerebroventricular (ICV) Administration B1->B2 C1 Measure Food Intake (e.g., at 1, 2, 4, 24 hours) B2->C1 C2 Monitor Body Weight Daily B2->C2 D1 Statistical Analysis: Compare treatment groups to vehicle control C1->D1 C2->D1 D2 Generate Dose-Response Curves D1->D2 D3 Publish Comparison Guide D2->D3

Caption: Experimental Workflow.

References

A Researcher's Guide to Selecting a Commercial Human Leptin ELISA Kit: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of human leptin is crucial for advancing our understanding of obesity, metabolism, and a range of physiological processes. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for quantifying leptin levels. However, the market is saturated with numerous commercial kits, each with its own performance characteristics. This guide provides an objective comparison of several commercially available human leptin ELISA kits, alongside alternative measurement techniques, to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison of Commercial Human Leptin ELISA Kits

The performance of an ELISA kit is determined by several key parameters, including sensitivity, assay range, precision (intra-assay and inter-assay variability), and recovery. The following table summarizes the manufacturer-reported performance data for a selection of commercially available human leptin ELISA kits. It is important to note that this data has not been independently verified unless otherwise stated.

Manufacturer/KitCatalog NumberSensitivityAssay Range (pg/mL)Intra-Assay CV (%)Inter-Assay CV (%)Sample Types
Abcam ab1798844.65 pg/mL15.63 - 1000Not specifiedNot specifiedSerum, Plasma, Cell Culture Supernatants
Invitrogen (Thermo Fisher) KAC2281<3.5 pg/mL15.6 - 10003.64.6Serum, Plasma, Cell Culture Medium, Buffered Solution
R&D Systems DLP007.8 pg/mL15.6 - 1000<5 (example data)<10 (example data)Serum, Plasma, Cell Culture Supernatants
Cusabio CSB-E04649h60 pg/mL156 - 10000<8<10Serum, Plasma, Tissue Homogenates
Alpha Diagnostic Intl. 0010Not specified1 - 100 ng/mL7.4 - 128 - 9Serum
BioVendor RD191001100200 pg/mL1 - 50 ng/mL4.2 - 7.64.4 - 6.7Serum, Plasma

Note: CV = Coefficient of Variation. Data is sourced from manufacturer datasheets and may not be directly comparable due to different validation procedures.

An independent study comparing a novel automated immunoassay (ELLA) with a commercial ELISA kit (R&D Systems' Quantikine Human Leptin Immunoassay) found that while the two methods showed good overall agreement, the ELLA method systematically measured higher leptin values.[1] The intra-assay CVs for leptin were below 2% for both methods, and inter-assay CVs were below 10%, except for the ELISA which showed a higher inter-assay CV for quality control samples.[1] Another study comparing a commercial RIA and a proprietary ELISA found that the measurements were highly correlated (r=0.957) and statistically indistinguishable.[2]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results. Below are standardized protocols for a typical sandwich ELISA for human leptin measurement, as well as for alternative methods.

Human Leptin Sandwich ELISA Protocol

This protocol represents a generalized procedure for a sandwich ELISA. Specific incubation times, temperatures, and reagent volumes may vary between different commercial kits. Always refer to the manufacturer's instructions for the specific kit being used.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. This may involve reconstituting lyophilized components and diluting concentrated buffers.

  • Standard and Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation with Detection Antibody: Add the biotinylated detection antibody to each well. The plate is then incubated to allow the formation of the antibody-antigen-antibody sandwich.

  • Washing: Wash the plate to remove any unbound reagents.

  • Addition of Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well, which will bind to the biotinylated detection antibody.

  • Second Incubation and Washing: Incubate the plate again, followed by another wash step to remove unbound Streptavidin-HRP.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of leptin in the samples.

Below is a visual representation of a typical sandwich ELISA workflow.

ELISA_Workflow cluster_plate Microplate Well A 1. Plate Coating (Capture Antibody) B 2. Add Sample (Leptin) A->B Incubate & Wash C 3. Add Detection Antibody (Biotinylated) B->C Incubate & Wash D 4. Add Streptavidin-HRP C->D Incubate & Wash E 5. Add Substrate (TMB) D->E Incubate F 6. Add Stop Solution E->F Color Development G Quantify Leptin F->G Read Absorbance

Fig. 1: Generalized Sandwich ELISA Workflow

Alternative Methods for Human Leptin Measurement

While ELISA is a widely used technique, other methods are available for the quantification of human leptin.

Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method that was one of the first techniques used to measure leptin. It involves a competitive binding reaction between radiolabeled leptin and unlabeled leptin (in the sample) for a limited number of antibody binding sites.

  • Advantages: High sensitivity and specificity.

  • Disadvantages: Requires the use of radioactive materials, which necessitates specialized licenses and disposal procedures.

One study comparing RIA and ELISA for plasma leptin measurement found a high correlation between the two methods, suggesting that ELISA is a suitable alternative to RIA for epidemiological investigations.[3] However, another study noted that the sensitivity of a Western blot method was significantly inferior to RIA, with a 40-fold higher detection limit.[2]

Luminex Multiplex Assay

Luminex assays are bead-based immunoassays that allow for the simultaneous measurement of multiple analytes in a single sample. This technology can be advantageous when investigating the relationship between leptin and other cytokines or hormones.

  • Advantages: High throughput, requires small sample volumes, and allows for the analysis of multiple analytes simultaneously.

  • Disadvantages: Requires a specialized Luminex instrument.

A study comparing a multiplex immunoassay (MIA) to RIA for leptin measurement in newborns found a weak correlation between the two methods, although the MIA had a lower detection limit.[4]

Quantitative Western Blotting

Western blotting can be used to quantify leptin, particularly for confirming results from other immunoassays or for analyzing leptin in complex samples like tissue homogenates.

  • Advantages: Provides information on the molecular weight of the detected protein, which can help to identify different isoforms or degradation products.

  • Disadvantages: Generally less sensitive and more labor-intensive than ELISA or RIA, and quantification can be less precise.

For quantitative Western blotting, it is crucial to validate the antibody to ensure it is specific for leptin and that the signal is proportional to the amount of protein. A detailed protocol would involve careful protein extraction, gel electrophoresis, protein transfer to a membrane, incubation with a validated primary antibody against human leptin, incubation with a labeled secondary antibody, signal detection, and densitometric analysis for quantification against a standard curve of known leptin concentrations.

Leptin Signaling Pathway

Understanding the biological context of leptin is essential for interpreting measurement data. Leptin exerts its effects by binding to the leptin receptor (LEPR), which activates several intracellular signaling pathways, primarily the JAK-STAT pathway. This signaling cascade ultimately leads to changes in gene expression that regulate appetite, energy expenditure, and metabolism.

Leptin_Signaling cluster_cell Target Cell Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Binding JAK2 JAK2 LEPR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression Regulation of Physiological_Effects Physiological Effects (↓ Appetite, ↑ Energy Expenditure) Gene_Expression->Physiological_Effects

Fig. 2: Simplified Leptin Signaling Pathway

Conclusion

The selection of a commercial human leptin ELISA kit should be based on a careful consideration of the specific requirements of the research study, including the required sensitivity, the expected range of leptin concentrations in the samples, and the sample type. While manufacturer-provided data is a useful starting point, researchers are encouraged to perform their own in-house validation to ensure the chosen kit performs adequately for their specific experimental conditions. For studies requiring the analysis of multiple analytes or for those with limited sample volumes, Luminex multiplex assays present a viable alternative. RIA remains a highly sensitive option, though its use is limited by the handling of radioactive materials. Quantitative Western blotting can serve as a valuable tool for confirming results and assessing protein integrity. By understanding the performance characteristics and protocols of these different methods, researchers can make an informed decision to obtain accurate and reliable human leptin measurements.

References

Comparative Efficacy of Leptin (22-56) in Lean Versus Obese Animal Models: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the leptin fragment, Leptin (22-56), in lean versus obese animal models. While direct comparative studies on Leptin (22-56) are limited, this document synthesizes available data on this fragment and contrasts it with the well-documented effects of full-length leptin in different metabolic states. This comparison offers insights into the potential therapeutic applications of Leptin (22-56) for metabolic disorders.

Introduction to Leptin and its Fragment Leptin (22-56)

Leptin, a hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy balance by signaling satiety to the brain.[1][2] However, in many cases of obesity, a state of "leptin resistance" develops, where the brain becomes insensitive to leptin's signals, leading to persistent overeating and weight gain.[1][2] Leptin (22-56) is a bioactive fragment of the full-length leptin protein.[3] Research suggests that this smaller peptide may retain some of the anorexigenic (appetite-suppressing) properties of the parent hormone.[3] This guide explores the known effects of Leptin (22-56) and compares them to the established actions of leptin in both lean and obese animal models to highlight its potential as a therapeutic agent.

Data Presentation: Quantitative Effects on Metabolic Parameters

Table 1: Effects on Food Intake and Body Weight

Treatment Animal Model Effect on Food Intake Effect on Body Weight Supporting Evidence
Full-Length Leptin Lean (Wild-Type) MiceMinimal to transient reductionModest reduction, primarily through increased energy expenditure[4]
Genetically Obese (ob/ob) MiceSignificant reductionSignificant reduction[4][5]
Diet-Induced Obese (DIO) MiceAttenuated or no response (Leptin Resistance)Minimal to no reduction[1][6]
Leptin (22-56) Lean RatsReduction (following ICV injection)Data not available[3]
Obese Animal ModelsData not availableData not available-

Table 2: Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity

Treatment Animal Model Effect on Insulin Sensitivity Effect on Blood Glucose Supporting Evidence
Full-Length Leptin Lean AnimalsMaintained or slightly improvedStable[4]
Genetically Obese (ob/ob) MiceMarkedly improvedNormalized[4][5]
Diet-Induced Obese (DIO) MiceMinimal to no improvementMinimal to no change[1][6]
Leptin (22-56) Lean AnimalsData not availableData not available-
Obese Animal ModelsData not availableData not available-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the administration of leptin and its fragments in rodent models.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is suitable for the central administration of peptides like Leptin (22-56) to study their effects on appetite and other centrally-mediated processes.

1. Animal Model: Male Sprague-Dawley or Wistar rats, singly housed with ad libitum access to food and water.

2. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
  • Secure the animal in a stereotaxic frame.
  • Make a midline incision on the scalp to expose the skull.
  • Using stereotaxic coordinates relative to bregma, drill a small hole for the placement of a guide cannula into the lateral ventricle.
  • Implant the guide cannula and secure it with dental cement and skull screws.
  • Insert a dummy cannula to keep the guide cannula patent.
  • Allow a recovery period of at least one week.

3. Injection Procedure:

  • Gently restrain the conscious rat.
  • Remove the dummy cannula and insert an injection cannula connected to a microsyringe.
  • Infuse the desired volume of Leptin (22-56) solution (e.g., 500 ng in 5 µL of artificial cerebrospinal fluid) over a period of 1-2 minutes.
  • Leave the injection cannula in place for an additional minute to allow for diffusion.
  • Replace the dummy cannula.

4. Post-Injection Monitoring:

  • Measure food and water intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).
  • Monitor body weight daily.

Protocol 2: Systemic Administration in Mouse Models of Obesity

This protocol is adapted from studies using full-length leptin in ob/ob and diet-induced obese mice and can be applied to investigate the peripheral effects of Leptin (22-56).

1. Animal Models:

  • Genetically Obese: Male or female C57BL/6J-Lepob/ob mice.
  • Diet-Induced Obese: Male C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
  • Lean Control: Age- and sex-matched wild-type littermates or C57BL/6J mice on a standard chow diet.

2. Administration Methods:

  • Intraperitoneal (IP) Injection: Dissolve Leptin (22-56) in sterile saline. Administer daily via IP injection at a specified dose (e.g., 1-10 mg/kg body weight).
  • Osmotic Minipumps: For continuous administration, load osmotic minipumps with the desired concentration of Leptin (22-56) and implant them subcutaneously or intraperitoneally under anesthesia.

3. Measured Parameters:

  • Daily: Food intake, water intake, and body weight.
  • Weekly/Bi-weekly: Fasting blood glucose and insulin levels.
  • Terminal: Body composition analysis (e.g., using DEXA or NMR), collection of various tissues (adipose, liver, hypothalamus) for further analysis (e.g., gene expression, protein levels).

Signaling Pathways and Visualizations

Leptin exerts its effects by binding to the leptin receptor (Ob-R), which activates several intracellular signaling cascades. The primary pathway for leptin's anorexigenic effects is the JAK2-STAT3 pathway in the hypothalamus. It is hypothesized that Leptin (22-56), as a bioactive fragment, may also interact with the Ob-R to initiate downstream signaling.

Leptin Signaling Pathway

Leptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Leptin Leptin / Leptin (22-56) ObR Leptin Receptor (Ob-R) Leptin->ObR JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K pSTAT3 pSTAT3 STAT3->pSTAT3 GeneExpression Gene Expression (e.g., POMC, AgRP) pSTAT3->GeneExpression AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT

Caption: Simplified Leptin Signaling Pathway.

Experimental Workflow for Comparative Study

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups (n=8-10/group) cluster_measurements Data Collection Lean Lean Mice Lean_Vehicle Lean + Vehicle Lean->Lean_Vehicle Lean_Leptin2256 Lean + Leptin (22-56) Lean->Lean_Leptin2256 Obese Obese Mice (ob/ob or DIO) Obese_Vehicle Obese + Vehicle Obese->Obese_Vehicle Obese_Leptin2256 Obese + Leptin (22-56) Obese->Obese_Leptin2256 Metabolic Metabolic Monitoring (Food Intake, Body Weight) Lean_Vehicle->Metabolic Biochemical Biochemical Assays (Glucose, Insulin) Lean_Vehicle->Biochemical Molecular Molecular Analysis (Gene Expression in Hypothalamus) Lean_Vehicle->Molecular Lean_Leptin2256->Metabolic Lean_Leptin2256->Biochemical Lean_Leptin2256->Molecular Obese_Vehicle->Metabolic Obese_Vehicle->Biochemical Obese_Vehicle->Molecular Obese_Leptin2256->Metabolic Obese_Leptin2256->Biochemical Obese_Leptin2256->Molecular Analysis Comparative Data Analysis Metabolic->Analysis Biochemical->Analysis Molecular->Analysis

Caption: Proposed Experimental Workflow.

Discussion and Future Directions

The available evidence indicates that Leptin (22-56) is a bioactive fragment of leptin with the potential to reduce food intake in lean animals.[3] However, a significant knowledge gap exists regarding its efficacy in obese and leptin-resistant states.

Lean Models: In lean animals, the anorexigenic effect of Leptin (22-56) suggests it can cross the blood-brain barrier or act on peripheral receptors that signal to the brain's appetite centers. Its effects appear to be more pronounced on food intake compared to full-length leptin, which primarily modulates energy expenditure in lean subjects.[4]

Obese Models: The therapeutic potential of Leptin (22-56) in obesity hinges on its ability to overcome leptin resistance. Two key questions need to be addressed:

  • Does Leptin (22-56) utilize the same receptor and signaling pathways as full-length leptin? If so, it may also be subject to the same mechanisms of resistance, such as downregulation of the leptin receptor or inhibition of downstream signaling molecules.

  • Can Leptin (22-56) bypass the mechanisms of leptin resistance? As a smaller molecule, it might have different pharmacokinetic and pharmacodynamic properties, potentially allowing it to access and activate receptors more effectively in a resistant state.

Future research should focus on conducting direct comparative studies of Leptin (22-56) in both genetically obese (ob/ob) and diet-induced obese (DIO) animal models alongside their lean counterparts. Such studies would provide invaluable data on its dose-dependent effects on food intake, body weight, and key metabolic parameters like insulin sensitivity and glucose tolerance. Elucidating the precise mechanism of action and signaling pathways activated by Leptin (22-56) will be critical in determining its potential as a novel therapeutic for obesity and related metabolic disorders.

References

The N-Terminal Region: An Indispensable Component for Leptin's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of structure-function studies reveals that the N-terminal region of the hormone leptin is crucial for its interaction with its receptor and subsequent biological effects. Experimental data from various studies, including those involving site-directed mutagenesis and in vivo models, unequivocally demonstrate that modifications or deletions in this region can significantly impair or completely abolish leptin's ability to regulate appetite and body weight.

Leptin, a 16 kDa adipocyte-secreted hormone, plays a pivotal role in energy homeostasis by signaling the status of fat stores to the brain. Its action is initiated by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family. This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to a reduction in food intake and an increase in energy expenditure. Structure-function studies have identified three key receptor binding sites on the leptin molecule, with site III being located near the N-terminus of helix D. This region is critical for the formation of a functional signaling complex.

Comparative Analysis of N-Terminal Leptin Variants

To quantitatively assess the impact of the N-terminal region on leptin's function, we have compiled data from multiple studies examining various N-terminal modifications. The data, summarized in the table below, clearly illustrates the dramatic loss of function associated with N-terminal deletions and the potential for specific point mutations to modulate receptor binding affinity.

Leptin VariantModificationReceptor Binding Affinity (Kd)Signaling Activation (STAT3 Phosphorylation EC50)In Vivo Effect on Food IntakeReference
Wild-Type Human Leptin None~1.7 nM~0.5-1.0 nMSignificant reduction(Multiple Sources)
N-Terminal Deletion Mutant Complete removal of the N-terminal regionNo detectable bindingNo activityNo effect on food intake[1]Imagawa et al., 1998[1]
D23L Mutant Aspartic acid at position 23 replaced by Leucine~28 pM (>60-fold higher affinity)Not reportedPotent antagonist when combined with other mutationsShpilman et al., 2011

Note: The table is a compilation of data from the cited sources and is intended for comparative purposes. Exact values may vary depending on the specific experimental conditions.

The seminal work by Imagawa and colleagues in 1998 provided the foundational evidence for the critical role of the N-terminal region. Their study, utilizing N-terminally truncated human leptin, demonstrated a complete loss of both receptor binding and in vivo biological activity, as measured by the inability to reduce food intake in ob/ob mice[1]. More recent studies, such as the one by Shpilman et al., have explored the effects of specific point mutations within the N-terminal domain. The D23L mutation, for instance, was shown to dramatically increase the binding affinity of leptin for its receptor, highlighting the nuanced role of individual amino acid residues in this region in modulating the hormone-receptor interaction.

Leptin Signaling and Experimental Workflow

The biological effects of leptin are mediated through a well-defined signaling pathway. The following diagrams illustrate the canonical leptin signaling cascade and a typical experimental workflow used to assess the activity of leptin variants.

LeptinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Binding JAK2 JAK2 LEPR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression Transcriptional Regulation

Leptin Signaling Pathway

ExperimentalWorkflow cluster_preparation Preparation of Leptin Variants cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Mutagenesis Site-Directed Mutagenesis of Leptin cDNA Expression Protein Expression (e.g., E. coli) Mutagenesis->Expression Purification Protein Purification Expression->Purification BindingAssay Receptor Binding Assay (e.g., SPR, ELISA) Purification->BindingAssay SignalingAssay Cell-Based Signaling Assay (e.g., STAT3 Phosphorylation) Purification->SignalingAssay Administration ICV Administration of Leptin Variants Purification->Administration AnimalModel Animal Model (e.g., ob/ob mice) AnimalModel->Administration Measurement Measurement of Food Intake & Body Weight Administration->Measurement

References

Safety Operating Guide

Proper Disposal Procedures for Leptin (22-56), Human: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides such as Leptin (22-56), human, is a critical aspect of laboratory safety and environmental responsibility. Due to the bioactive nature of this peptide fragment, it must be treated as potentially hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations for hazardous waste management. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of the lyophilized powder or aerosols from solutions.

Disposal of Unused Lyophilized Peptide and Contaminated Solids

Solid waste contaminated with this compound, including unused lyophilized powder, empty vials, and contaminated consumables such as pipette tips, tubes, and gloves, must be segregated as hazardous chemical waste.

Procedure:

  • Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Ensure the container is kept securely closed except when adding waste.

  • Arrange for the disposal of the container through your institution's Environmental Health and Safety (EH&S) department. Never dispose of this waste in the regular trash.

Disposal of Liquid Waste Containing this compound

Liquid waste, such as reconstituted peptide solutions, experimental buffers, and solvent rinses containing this compound, requires chemical inactivation to break down the peptide into its constituent amino acids before disposal. Two primary methods for this are acid hydrolysis and alkaline hydrolysis.

Chemical Inactivation by Hydrolysis

Chemical hydrolysis is a robust method for cleaving the peptide bonds, rendering the molecule biologically inactive. The choice between acid and alkaline hydrolysis may depend on the available reagents and the specific protocols of your institution.

ParameterAcid HydrolysisAlkaline Hydrolysis
Reagent 6 M Hydrochloric Acid (HCl)4 M Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
Temperature 110-116°C112°C
Duration 24 hours16 hours
Considerations Tryptophan is destroyed. Asparagine and glutamine are converted to aspartic and glutamic acids.[1]Arginine, cysteine, serine, and threonine are destroyed.[2]
Experimental Protocol: Acid Hydrolysis

This protocol is designed for the inactivation of small quantities of this compound, typically found in a research laboratory setting.

  • Preparation: In a designated chemical fume hood, carefully add the liquid waste containing this compound, to a borosilicate glass pressure vessel suitable for heating.

  • Acidification: Slowly add an equal volume of 12 M hydrochloric acid to the waste solution to achieve a final concentration of approximately 6 M HCl.

  • Hydrolysis: Securely seal the vessel and place it in an oven or heating block set to 110-116°C for 24 hours.

  • Cooling: Allow the vessel to cool completely to room temperature before opening.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a strong base, such as sodium hydroxide, while monitoring the pH. Aim for a final pH between 6.0 and 8.0.

  • Disposal: The neutralized, hydrolyzed solution can now be disposed of as hazardous chemical waste through your institution's EH&S department. Ensure the container is appropriately labeled.

Experimental Protocol: Alkaline Hydrolysis
  • Preparation: In a chemical fume hood, place the liquid waste in a Teflon or other suitable plastic tube to avoid the formation of silicates.

  • Basification: Add fresh 4 M sodium hydroxide to the waste solution.

  • Hydrolysis: Seal the tube and heat it at 112°C for 16 hours.

  • Cooling: Allow the tube to cool completely to room temperature.

  • Neutralization: Neutralize the basic solution with an acid, such as hydrochloric or acetic acid, to a pH between 6.0 and 8.0.

  • Disposal: Dispose of the neutralized, hydrolyzed solution as hazardous chemical waste through your institution's EH&S department.

Disposal Workflow Diagram

G cluster_waste_generation Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_liquid_treatment Liquid Waste Treatment (Inactivation) cluster_final_disposal Final Disposal Lyophilized_Peptide Unused Lyophilized This compound Collect_Solids Collect in Labeled, Leak-proof Container Lyophilized_Peptide->Collect_Solids Contaminated_Solids Contaminated Solids (Vials, Tips, Gloves) Contaminated_Solids->Collect_Solids Liquid_Waste Liquid Waste (Solutions, Buffers) Chemical_Hydrolysis Chemical Hydrolysis (Acid or Alkaline) Liquid_Waste->Chemical_Hydrolysis EH&S_Pickup Arrange for Pickup by Institutional EH&S Collect_Solids->EH&S_Pickup Neutralization Neutralize to pH 6-8 Chemical_Hydrolysis->Neutralization Neutralization->EH&S_Pickup

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and trust within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.